molecular formula C9H14 B3343431 Santene CAS No. 529-16-8

Santene

Cat. No.: B3343431
CAS No.: 529-16-8
M. Wt: 122.21 g/mol
InChI Key: LSIXBBPOJBJQHN-UHFFFAOYSA-N
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Description

Santene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. Outside of the human body, this compound can be found in cornmint, parsley, and rosemary. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIXBBPOJBJQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2CCC1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870585
Record name 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene
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Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

140.00 to 141.00 °C. @ 760.00 mm Hg
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Record name Santene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

529-16-8
Record name Santene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl-
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Record name 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene
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Record name Santene
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URL http://www.hmdb.ca/metabolites/HMDB0038140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of santene, a bicyclic monoterpene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and reactivity of this compound.

Core Chemical and Physical Properties

This compound, systematically named 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a naturally occurring organic compound. It is classified as a branched unsaturated hydrocarbon and a polycyclic hydrocarbon.[1] The core structure is a bicyclo[2.2.1]heptane framework with a double bond and two methyl groups.

Structural and General Data
PropertyValueReference
Molecular Formula C₉H₁₄[2][3][4]
Molecular Weight 122.21 g/mol [2][3][4]
CAS Number 529-16-8[2][3]
Synonyms Santen, 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-2-norbornene[2][4]
Appearance Colorless to pale yellow liquid
Odor Ethereal-gassy, sweet-camphoraceous[2]
Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in various experimental setups.

PropertyValueReference
Boiling Point 140-141 °C at 760 mmHg[4][5]
Melting Point 124-125 °C[2]
Density 0.8698 g/cm³ (estimate)[2]
Refractive Index 1.4688[2]
Solubility Insoluble in water; Soluble in alcohol and oils[2]
Flash Point 27.8 °C (82.0 °F)[6][7]
LogP (octanol/water) 3.820 (estimate)[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) provides a unique fragmentation pattern that is key to its identification. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison with experimental data.[8][9] The fragmentation is influenced by the bicyclic structure and the presence of the double bond and methyl groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Terpenes

A common method for analyzing volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: Inject the diluted sample into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum for each component is compared with a library of known spectra (e.g., NIST) for identification. The retention time from the GC also aids in identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Essential Oil/ This compound Sample Dilution Dilution in Organic Solvent Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Detection) GC->MS Identification Compound Identification MS->Identification Library Spectral Library (e.g., NIST) Library->Identification

GC-MS Experimental Workflow for this compound Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of Terpenes

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to elucidate the structure. The bicyclic nature of this compound will result in complex splitting patterns for the aliphatic protons. The olefinic protons will have characteristic chemical shifts.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond within its strained bicyclic ring system.[10][11] Common reactions involve additions to this double bond. This compound also has a tendency to polymerize, becoming viscous and losing its characteristic odor.[2]

Ozonolysis

Ozonolysis is a powerful reaction to cleave the double bond of an alkene, yielding carbonyl compounds.[12][13] For this compound, this reaction would break the C2-C3 double bond.

Experimental Protocol: Ozonolysis of an Alkene

  • Reaction Setup: Dissolve the alkene (this compound) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a reaction flask equipped with a gas inlet tube and a stirrer. Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • Ozonation: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.

  • Work-up: After the reaction is complete, purge the excess ozone with an inert gas (e.g., nitrogen or oxygen). The intermediate ozonide is then worked up under either reductive or oxidative conditions.

    • Reductive Work-up: Add a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust and water to yield aldehydes or ketones.

    • Oxidative Work-up: Add an oxidizing agent like hydrogen peroxide to yield carboxylic acids or ketones.

  • Product Isolation and Analysis: Isolate the product(s) by extraction and purify by chromatography or distillation. Characterize the product(s) using spectroscopic methods (NMR, IR, MS).

ozonolysis_pathway cluster_reagents Reagents This compound This compound (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) Ozonide Molozonide (unstable intermediate) This compound->Ozonide Ozone Addition Carbonyls Dicarbonyl Compound Ozonide->Carbonyls Rearrangement & Cleavage Ozone 1. O₃ Workup 2. Reductive or Oxidative Work-up

Ozonolysis Reaction Pathway of this compound.
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[8][14]

Experimental Protocol: Hydroboration-Oxidation of an Alkene

  • Hydroboration: Dissolve the alkene (this compound) in an anhydrous ether solvent (e.g., THF). Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for a specified time.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide.

  • Work-up: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with an ether solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting alcohol by chromatography or distillation and characterize it using spectroscopic techniques. The stereochemistry of the addition is syn, meaning the H and OH groups add to the same face of the double bond.[13][14]

hydroboration_pathway cluster_reagents Reagents This compound This compound Alkylborane Trialkylborane Intermediate This compound->Alkylborane Hydroboration (syn-addition) SanteneHydrate This compound Hydrate (Alcohol) Alkylborane->SanteneHydrate Oxidation (retention of stereochemistry) Step1 1. BH₃·THF Step2 2. H₂O₂, NaOH

Hydroboration-Oxidation Reaction of this compound.
Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide.[15] A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[16]

Experimental Protocol: Epoxidation of an Alkene

  • Reaction Setup: Dissolve the alkene (this compound) in a chlorinated solvent (e.g., dichloromethane) in a reaction flask.

  • Reagent Addition: Add a solution of m-CPBA in the same solvent dropwise to the alkene solution, often at 0 °C or room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Purification and Analysis: Dry the organic layer over an anhydrous salt, concentrate it, and purify the resulting epoxide by chromatography. Characterize the product by spectroscopic methods.

epoxidation_pathway cluster_reagents Reagents This compound This compound Epoxide This compound Epoxide This compound->Epoxide Syn-addition of oxygen mCPBA m-CPBA

Epoxidation of this compound.

Biosynthesis

This compound is a monoterpene, and its biosynthesis follows the general pathway for this class of compounds. The universal precursors for all terpenes are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7]

The biosynthesis of monoterpenes typically starts with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate.[17] This reaction is catalyzed by geranyl pyrophosphate synthase.[18] GPP then undergoes cyclization, catalyzed by a specific terpene synthase, to form the characteristic bicyclic structure of this compound.

biosynthesis_pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Santene_Synthase This compound Synthase (Terpene Cyclase) GPP->Santene_Synthase This compound This compound Santene_Synthase->this compound

Simplified Biosynthetic Pathway to this compound.

Conclusion

This technical guide has detailed the fundamental chemical properties of this compound, providing quantitative data, spectroscopic information, and an overview of its reactivity and biosynthesis. The experimental protocols and reaction pathways presented offer a framework for researchers and scientists working with this and related bicyclic monoterpenes. While a significant amount of information is available, further experimental determination of high-resolution NMR spectra would be a valuable contribution to the comprehensive characterization of this compound.

References

Elucidation of the Structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, a bicyclic alkene of interest in organic synthesis and as a building block for complex molecules.[1] This document outlines the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Molecular and Physical Properties

2,3-Dimethylbicyclo[2.2.1]hept-2-ene, also known as santene, is a volatile organic compound with the following properties:

PropertyValueSource
Molecular FormulaC₉H₁₄[2]
Molecular Weight122.21 g/mol [3]
CAS Number529-16-8[2]
Boiling Point140.5 °C at 760 mmHg[1]
Density0.909 g/cm³[1]
IUPAC Name2,3-dimethylbicyclo[2.2.1]hept-2-ene[1][3]

Spectroscopic Data for Structure Elucidation

The definitive structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is determined through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is available from the NIST WebBook.[2]

  • Molecular Ion Peak (M⁺): The mass spectrum displays a molecular ion peak at a mass-to-charge ratio (m/z) of 122, which corresponds to the molecular weight of the compound (C₉H₁₄).[2]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for cyclic alkanes and alkenes involve the loss of small alkyl and alkenyl fragments. For 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, key fragments would be expected from the cleavage of the bicyclic ring system. A detailed analysis of the fragmentation pattern is crucial for confirming the connectivity of the carbon skeleton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the number and chemical environment of the carbon atoms in a molecule.

Experimental ¹³C NMR data for 2,3-Dimethylbicyclo[2.2.1]hept-2-ene has been reported in the following publication:

  • Source: F. Bohlmann, R. Zeisberg, Organic Magnetic Resonance, 7 , 426 (1975).[3]

While the full spectral data from this source could not be retrieved for this guide, the expected chemical shifts for the nine carbon atoms can be predicted based on the structure:

  • Alkene Carbons (C2, C3): These sp² hybridized carbons are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm.

  • Bridgehead Carbons (C1, C4): These sp³ hybridized carbons are part of the rigid bicyclic system and would likely appear in the range of 40-50 ppm.

  • Methylene (B1212753) Carbons (C5, C6, C7): The chemical shifts of these sp³ hybridized carbons will vary depending on their position within the bicyclic framework.

  • Methyl Carbons: The two methyl groups attached to the double bond are expected to have chemical shifts in the upfield region, typically around 20 ppm.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H NMR data for 2,3-Dimethylbicyclo[2.2.1]hept-2-ene was not found in the searched literature, the expected spectrum can be predicted based on its structure. The spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns, which is critical for confirming the stereochemistry of the molecule.

  • Expected Signals: Due to the molecule's symmetry, a number of signals would be expected for the bridgehead protons, the methylene bridge protons, and the methyl groups.

  • Chemical Shift Regions: The protons on the sp³ hybridized carbons would appear in the upfield region (1-3 ppm), while any vinyl protons (if present, though not in this specific structure) would be further downfield. The two methyl groups would likely give rise to sharp singlet signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A vapor-phase IR spectrum of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene is available.[3] The expected characteristic absorption bands are:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050 - 3150C-H stretchsp² C-H
~2850 - 3000C-H stretchsp³ C-H
~1650 - 1680C=C stretchAlkene
~1450 - 1470C-H bendCH₂
~1370 - 1380C-H bendCH₃

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile organic compounds like 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

  • Sample Preparation:

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to 2,3-Dimethylbicyclo[2.2.1]hept-2-ene based on its retention time.

    • Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Visualizations

Workflow for Structure Elucidation

StructureElucidation cluster_synthesis Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis via Diels-Alder and Isomerization MS Mass Spectrometry (MS) Synthesis->MS Sample NMR NMR Spectroscopy (1H, 13C, DEPT) Synthesis->NMR Sample IR Infrared (IR) Spectroscopy Synthesis->IR Sample MW_Formula Molecular Weight & Formula Determination MS->MW_Formula Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Carbon_Skeleton Carbon Skeleton & Connectivity NMR->Carbon_Skeleton Functional_Groups Functional Group Identification IR->Functional_Groups Structure Final Structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene MW_Formula->Structure Fragmentation->Structure Functional_Groups->Structure Carbon_Skeleton->Structure

Caption: Logical workflow for the structure elucidation of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene.

Molecular Structure and Spectroscopic Correlation

Caption: Structure of 2,3-Dimethylbicyclo[2.2.1]hept-2-ene and key expected spectroscopic data.

References

A Technical Guide to the Natural Sources of Santene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the natural occurrences of santene and its isomers (α-santalene, β-santalene, and epi-β-santalene) in essential oils. It details the primary botanical sources, quantitative composition, biosynthetic pathways, and standard experimental protocols for extraction and analysis, serving as a critical resource for research and development in natural product chemistry and pharmacology.

Introduction to this compound

This compound and its related isomers, collectively known as santalenes, are sesquiterpenoids—a class of C15 terpenes—that are significant constituents of various aromatic plants. The most notable of these are the (Z)-isomers of α-santalol and β-santalol, which are biosynthetically derived from santalenes and are the primary contributors to the characteristic fragrance of sandalwood oil[1]. The santalene isomers themselves, particularly α-santalene and β-santalene, are key precursors in this pathway and are of significant interest for their own potential biological activities and as markers for essential oil authentication[2][3].

Principal Natural Sources of this compound

The most significant and commercially relevant source of santalene is the heartwood of sandalwood trees, belonging to the genus Santalum. Other botanical sources, such as certain species of pine, have been found to contain trace amounts.

Santalum Species (Sandalwood)

East Indian Sandalwood (Santalum album) is the most renowned source of santalenes[2][3]. The essential oil, extracted from the heartwood of mature trees, contains a complex mixture of sesquiterpenes and their alcohol derivatives[4][5]. The key enzyme, santalene synthase (SaSSy), converts the precursor farnesyl diphosphate (B83284) into a mixture of α-santalene, β-santalene, and epi-β-santalene[2][3]. The relative concentrations of these isomers can vary based on the tree's age, geographical origin, and the extraction method employed[6].

Pinus Species (Pine)

While the essential oils of most pine species are dominated by monoterpenes like α-pinene and β-pinene, some species have been reported to contain minor or trace amounts of this compound. For example, the leaf essential oil of Pinus flexilis has been shown to contain this compound, albeit in very low concentrations (around 0.1%)[7][8].

Other Potential Sources

While genera such as Cedrus (Cedar) and Juniperus (Juniper) are rich in sesquiterpenes, analyses of their essential oils primarily show compounds like himachalenes, cadinenes, and sabinene, with santalene not being a commonly reported major constituent[9][10].

Quantitative Analysis of this compound in Essential Oils

The following table summarizes the quantitative data for santalene isomers found in the essential oils of primary botanical sources. Data is presented as a percentage of the total oil composition.

Botanical SpeciesEssential Oil Sourceα-Santalene (%)β-Santalene (%)epi-β-Santalene (%)Reference(s)
Santalum albumHeartwood3.2 - 5.91.5 - 2.81.32 - 5.2[4][5]
Pinus flexilisLeaves (Needles)0.1Not ReportedNot Reported[7]

Note: Concentrations can vary significantly based on chemotype, geographical location, age of the plant, and distillation parameters.

Biosynthesis of Santalenes

The biosynthesis of santalenes is a critical branch of the terpenoid pathway in plants, originating from the universal C15 precursor, (2E,6E)-farnesyl diphosphate (FPP).

The central step is the cyclization of FPP, a reaction catalyzed by the enzyme Santalene Synthase (SaSSy) [1][2][3]. This multifunctional terpene cyclase facilitates a complex carbocation-driven rearrangement cascade to produce a mixture of sesquiterpene olefins. The primary products are (+)-α-santalene, (-)-β-santalene, and (-)-epi-β-santalene[3][11]. These santalenes are subsequently hydroxylated by cytochrome P450 monooxygenases to form the corresponding santalols, the main aromatic components of sandalwood oil[2][12].

Santalene_Biosynthesis FPP Farnesyl Diphosphate (FPP) SaSSy Santalene Synthase (SaSSy) FPP->SaSSy Intermediates Carbocation Intermediates Alpha_Santalene α-Santalene Intermediates->Alpha_Santalene Beta_Santalene β-Santalene Intermediates->Beta_Santalene Epi_Beta_Santalene epi-β-Santalene Intermediates->Epi_Beta_Santalene CYP450 Cytochrome P450s Alpha_Santalene->CYP450 Beta_Santalene->CYP450 Epi_Beta_Santalene->CYP450 Santalols Santalols SaSSy->Intermediates + Mg²⁺ CYP450->Santalols

Caption: Biosynthetic pathway of santalenes from FPP.[1][2][3][11][12]

Experimental Protocols

The extraction and analysis of this compound from botanical sources require standardized methodologies to ensure reproducibility and accuracy. Steam distillation is the most common extraction method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Steam Distillation

Steam distillation is the standard commercial method for extracting essential oils from woody materials like sandalwood heartwood.

  • Material Preparation : The heartwood of the plant (e.g., Santalum album) is chipped, ground, or powdered to increase the surface area for efficient oil extraction.

  • Distillation : The plant material is placed in a still. Pressurized steam is passed through the material. The steam's high temperature and pressure cause the secretory cavities of the plant to burst, releasing the volatile essential oil.

  • Condensation : The steam, now carrying the essential oil vapors, is directed through a condenser, which cools the vapor back into a liquid state.

  • Separation : The liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator (a Florentine flask). Due to their different densities and immiscibility, the essential oil naturally separates from the water and can be siphoned off.

  • Drying and Storage : The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in airtight, dark glass vials at low temperatures (e.g., 4°C) to prevent degradation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for separating, identifying, and quantifying the volatile components of an essential oil.

  • Sample Preparation : The essential oil is diluted in a suitable solvent (e.g., diethyl ether or hexane) to a concentration of approximately 1.0% (v/v) prior to injection.

  • GC-MS Instrumentation : A gas chromatograph equipped with a mass spectrometer detector is used.

  • Chromatographic Conditions (Representative Protocol) :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used.

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector : A split/splitless injector is used, typically in split mode (e.g., 1:90 split ratio), with an injector temperature of 220°C.

    • Oven Temperature Program : The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points. A typical program is:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp: Increase to 220°C at a rate of 3°C/min.

      • Final hold: Hold at 220°C for 20 minutes.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Ion Source Temperature : 180°C - 230°C.

    • Mass Range : Scan from m/z 40 to 350.

  • Compound Identification and Quantification :

    • Identification : Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with published data.

    • Quantification : The relative percentage of each compound is calculated based on the peak area relative to the total peak area in the chromatogram.

Experimental_Workflow A Plant Material Collection (e.g., Sandalwood Heartwood) B Material Preparation (Grinding/Powdering) A->B C Steam Distillation Extraction B->C D Essential Oil & Hydrosol Separation C->D E Sample Preparation (Dilution in Solvent) D->E Oil Fraction F GC-MS Analysis E->F G Data Processing (Peak Integration, Spectral Matching) F->G H Compound Identification & Quantification G->H I Final Composition Report H->I

References

Santene in Pinus sylvestris: A Technical Guide to its Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the occurrence of the monoterpene santene in Scots Pine (Pinus sylvestris). A thorough review of the scientific literature indicates that this compound is generally not a reported constituent of the essential oil of Pinus sylvestris. While detected in other Pinus species, its presence in Scots Pine appears to be negligible or below the detection limits of most published analyses. One study noted the absence of this compound in P. sylvestris from a clean environment, which may suggest its potential presence in trace amounts under specific environmental stress conditions, though this is not definitively established.

This guide will, therefore, focus on the broader context of monoterpene analysis in Pinus sylvestris, providing detailed experimental protocols for extraction and quantification, and an overview of the biosynthetic pathways relevant to monoterpene production in pines. This information is critical for researchers in phytochemistry, pharmacology, and drug development seeking to understand the chemical composition of this economically and ecologically important tree species.

Quantitative Analysis of Terpenoids in Pinus sylvestris

The essential oil of Pinus sylvestris is a complex mixture of volatile compounds, primarily dominated by monoterpenes. The specific composition can vary based on geographical location, age of the needles, and environmental factors. While this compound is not a commonly reported compound, a comprehensive understanding of the major and minor constituents is crucial for any analytical endeavor.

Table 1: Major Volatile Terpenes and Terpenoids in the Needles of Pinus sylvestris

CompoundClassRelative Content (%)Reference
α-PineneMonoterpene14 - 57.6[1]
δ-3-CareneMonoterpene8 - 25.8[1]
β-PineneMonoterpene1.5 - 18.4[1]
LimoneneMonoterpene0.4 - 4.7[1]
β-PhellandreneMonoterpene0.5 - 29.1[1]
CampheneMonoterpene2.5 - 6.8[1]
MyrceneMonoterpene1.5 - 2.7[1]
Bornyl acetateMonoterpenoid2.5 - 7.3[1]

Table 2: Trace-Level Occurrence of this compound in other Pinus Species

SpeciesCompoundRelative Content (%)Reference
Pinus flexilisThis compound0.1[2]

Experimental Protocols

Extraction of Essential Oils from Pinus sylvestris Needles

Several methods are employed for the extraction of volatile compounds from pine needles. The choice of method can influence the yield and chemical profile of the resulting essential oil.

2.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant material.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Fresh or dried pine needles are placed in the round-bottom flask with a sufficient amount of distilled water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile oils, passes into the condenser.

    • The condensed mixture of water and essential oil is collected in the Clevenger apparatus, where the oil separates from the water due to its lower density.

    • The oil layer is collected and dried over anhydrous sodium sulfate.

2.1.2. Steam Distillation

Similar to hydrodistillation, but the steam is generated in a separate vessel and passed through the plant material.

  • Apparatus: Steam generator, extraction vessel, condenser, collection flask.

  • Procedure:

    • Pine needles are packed into the extraction vessel.

    • Steam from the generator is passed through the plant material, causing the volatile oils to vaporize.

    • The steam and oil vapor mixture is then cooled in the condenser.

    • The condensed liquid, consisting of essential oil and water, is collected, and the oil is separated.

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME)

A solvent-free technique ideal for analyzing volatile organic compounds (VOCs).

  • Apparatus: SPME fiber holder and fiber (e.g., with polydimethylsiloxane/divinylbenzene coating), vial with a septum cap, gas chromatograph.

  • Procedure:

    • A sample of pine needles is placed in a sealed vial and gently heated to release volatile compounds into the headspace.

    • The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of the analytes.

    • The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to 240-280°C at a rate of 3-5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Biosynthesis and Experimental Workflows

Monoterpene Biosynthesis Pathway in Pinus

Monoterpenes in pines are synthesized from geranyl diphosphate (B83284) (GPP) through the action of a diverse family of enzymes called terpene synthases (TPSs). The specific TPSs present in a plant determine the profile of monoterpenes produced.

Monoterpene_Biosynthesis GPP Geranyl Diphosphate (GPP) TPS Monoterpene Synthases (TPS-d subfamily) GPP->TPS Substrate alpha_pinene α-Pinene TPS->alpha_pinene Product beta_pinene β-Pinene TPS->beta_pinene Product delta_3_carene δ-3-Carene TPS->delta_3_carene Product limonene Limonene TPS->limonene Product other_monoterpenes Other Monoterpenes TPS->other_monoterpenes Product

Caption: Generalized monoterpene biosynthesis pathway in Pinus.

Experimental Workflow for Terpenoid Analysis

The following diagram illustrates a typical workflow for the analysis of terpenoids from pine needles.

Experimental_Workflow sample Pine Needle Sample Collection extraction Extraction (Hydrodistillation, Steam Distillation, or SPME) sample->extraction gcms GC-MS Analysis extraction->gcms data_processing Data Processing (Peak Integration, Library Search) gcms->data_processing quantification Quantification (Internal/External Standard) data_processing->quantification identification Compound Identification (Mass Spectra, Retention Index) data_processing->identification report Reporting of Results quantification->report identification->report

Caption: Workflow for the analysis of terpenoids from Pinus sylvestris.

Conclusion

The available scientific evidence strongly suggests that this compound is not a significant component of the essential oil of Pinus sylvestris. Researchers investigating the chemical profile of this species should focus on the well-documented major monoterpenes such as α-pinene, β-pinene, and δ-3-carene. The experimental protocols and biosynthetic pathway information provided in this guide offer a robust framework for the accurate extraction, identification, and quantification of the terpenoid constituents of Pinus sylvestris. Future research employing highly sensitive analytical techniques may be able to detect trace amounts of this compound, particularly in trees subjected to specific biotic or abiotic stressors.

References

Isolating Santene from Sandalwood Oil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation of santene, a minor bicyclic monoterpene, from sandalwood oil (Santalum album). Aimed at researchers, scientists, and drug development professionals, this document details the composition of sandalwood oil, the physical and chemical properties of its constituents, and outlines detailed experimental protocols for the isolation of this compound using fractional distillation and column chromatography. Furthermore, this guide presents quantitative data in structured tables and includes visual workflows to facilitate a deeper understanding of the isolation process.

Introduction

Sandalwood oil, extracted from the heartwood of Santalum album, is a highly valued essential oil in the fragrance, cosmetics, and pharmaceutical industries. Its characteristic woody and sweet aroma is primarily attributed to the sesquiterpene alcohols, α-santalol and β-santalol. Beyond these major constituents, sandalwood oil contains a complex mixture of other sesquiterpenes, sesquiterpenols, and a small fraction of monoterpenes. Among these minor components is this compound (2,3-dimethyl-bicyclo[2.2.1]hept-2-ene), a bicyclic monoterpene hydrocarbon. While present in low concentrations, the isolation and characterization of such minor components are crucial for understanding the oil's complete chemical profile, potential synergistic effects, and for the development of new therapeutic agents.

This guide provides a detailed technical framework for the isolation of this compound from sandalwood oil, focusing on established laboratory techniques.

Composition of Sandalwood Oil

The chemical composition of sandalwood oil can vary depending on the geographical origin, age of the tree, and the extraction method employed. However, it is consistently dominated by sesquiterpenoid alcohols. This compound is consistently reported as a minor component.

Data Presentation: Quantitative Composition of Sandalwood Oil

The following table summarizes the typical composition of sandalwood oil obtained by various extraction methods, with a focus on the relative abundance of this compound and other key constituents.

Compound Chemical Class Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Concentration in Steam Distilled Oil (%) [1][2]Concentration in Supercritical CO2 Extracted Oil (%) [3]
α-SantalolSesquiterpenolC15H24O220.35300-30145 - 5550 - 60
β-SantalolSesquiterpenolC15H24O220.35309-31020 - 3020 - 25
α-SantaleneSesquiterpeneC15H24204.352521 - 20.5 - 1.5
β-SantaleneSesquiterpeneC15H24204.352611 - 31 - 2
This compound Monoterpene C9H14 122.21 140-141 [4][5]~0.04 [1][2]Not typically reported

Experimental Protocols for the Isolation of this compound

The isolation of this compound from the complex matrix of sandalwood oil requires a multi-step approach that leverages the differences in the physical and chemical properties of its components. The significant difference in boiling points and polarity between the non-polar monoterpene this compound and the more polar, higher-boiling sesquiterpenols forms the basis for its separation.

Initial Extraction of Sandalwood Oil

The first step involves the extraction of the essential oil from the heartwood of Santalum album. Steam distillation is the most common and industrially applied method.

Protocol 3.1.1: Steam Distillation of Sandalwood Heartwood

  • Apparatus:

    • Clevenger-type apparatus

    • Large round-bottom flask (e.g., 5 L)

    • Heating mantle

    • Condenser

    • Collection burette

  • Procedure:

    • Finely powder the dried heartwood of Santalum album.

    • Place the powdered wood (e.g., 500 g) into the round-bottom flask and add distilled water to cover the material.

    • Set up the Clevenger apparatus according to standard laboratory practice.

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile oil.

    • The steam and oil vapor will condense in the condenser and be collected in the burette.

    • The oil, being less dense than water, will form a layer on top.

    • Continue the distillation for several hours (e.g., 8-12 hours) until no more oil is collected.

    • Separate the oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

  • Expected Yield: The typical yield of essential oil from sandalwood heartwood via steam distillation ranges from 1.15% to 2.88% (w/w).[6][7]

Purification of this compound

Due to its low concentration, a two-step purification process is recommended: an initial enrichment by fractional distillation followed by fine purification using column chromatography.

Protocol 3.2.1: Fractional Distillation of Sandalwood Oil

This step aims to separate the more volatile monoterpene fraction, which includes this compound, from the less volatile sesquiterpenes and sesquiterpenols.

  • Apparatus:

    • Fractional distillation apparatus with a Vigreux or packed column

    • Round-bottom flask

    • Heating mantle with a stirrer

    • Condenser

    • Receiving flasks

    • Vacuum pump and pressure gauge

  • Procedure:

    • Place the crude sandalwood oil into the round-bottom flask.

    • Assemble the fractional distillation apparatus.

    • Apply a vacuum to reduce the boiling points and prevent thermal degradation of the components. A pressure of 10-20 mmHg is recommended.

    • Gradually heat the oil while stirring.

    • Collect the initial fraction that distills at a lower temperature. Based on the boiling point of this compound (140-141 °C at 760 mmHg), the expected boiling point under reduced pressure will be significantly lower. It is advisable to collect fractions based on temperature plateaus. The this compound-rich fraction is expected to distill first.

    • Monitor the separation by collecting small fractions and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Outcome: This step will yield a fraction enriched in this compound and other volatile monoterpenes, significantly reducing the concentration of sesquiterpenoids. The yield of this enriched fraction will be a small percentage of the initial oil.

Protocol 3.2.2: Column Chromatography of the this compound-Enriched Fraction

This final purification step separates this compound from other components in the enriched fraction based on their polarity.

  • Apparatus:

    • Glass chromatography column

    • Silica (B1680970) gel (60-120 mesh)

    • Elution solvents (n-hexane)

    • Fraction collector or collection tubes

    • Rotary evaporator

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Concentrate the this compound-enriched fraction from the fractional distillation.

    • Dissolve the concentrated fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

    • Elute the column with n-hexane. As this compound is a non-polar hydrocarbon, it will have a low affinity for the polar silica gel and will elute quickly with the non-polar solvent.

    • Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS.

    • Combine the fractions containing pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain purified this compound.

  • Expected Yield: The final yield of pure this compound is expected to be low, likely in the range of 0.01-0.03% of the initial sandalwood oil, depending on the efficiency of the separation steps.

Visualization of Experimental Workflows

To provide a clear visual representation of the isolation process, the following diagrams have been generated using the DOT language.

experimental_workflow start Sandalwood Heartwood Powder extraction Steam Distillation start->extraction crude_oil Crude Sandalwood Oil extraction->crude_oil fractionation Fractional Distillation crude_oil->fractionation enriched_fraction This compound-Enriched Fraction fractionation->enriched_fraction chromatography Column Chromatography enriched_fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for the isolation of this compound from sandalwood.

logical_relationship cluster_0 Crude Sandalwood Oil (Complex Mixture) cluster_1 Purification Techniques cluster_2 Isolated Compound a This compound (Monoterpene) d Fractional Distillation (Separation by Boiling Point) a->d Low Boiling Point Distills First b Santalenes (Sesquiterpenes) b->d Intermediate Boiling Point c Santalols (Sesquiterpenols) c->d High Boiling Point Remains in Flask e Column Chromatography (Separation by Polarity) d->e Enriched Fraction f Pure this compound e->f Non-polar Elution

Caption: Logical relationship of purification techniques for this compound isolation.

Conclusion

The isolation of this compound from sandalwood oil, while challenging due to its low concentration, is achievable through a systematic application of fractional distillation and column chromatography. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully isolate this minor, yet potentially significant, component of sandalwood oil. The presented workflows and data tables serve as a practical resource for the planning and execution of these separation techniques. Further research into the biological activities of isolated this compound may unveil new therapeutic applications.

References

Physical properties of santene (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of Santene

Introduction

This compound, systematically named 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene with the chemical formula C₉H₁₄.[1] As a volatile organic compound, it is found in the essential oils of various plants, such as sandalwood and certain pine species.[2] Its unique strained bicyclic structure makes it a subject of interest in synthetic organic chemistry, where it can serve as a building block for more complex molecules.[] For researchers in medicinal chemistry and drug development, a thorough understanding of the fundamental physical properties of such scaffolds is crucial for reaction design, purification, and formulation. This guide provides a focused overview of the boiling point and density of this compound, complete with detailed experimental protocols for their determination.

Physical Properties of this compound

The primary physical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, including distillation, extraction, and formulation.

Physical PropertyValueConditions
Boiling Point 140.0 - 141.0 °C@ 760.00 mm Hg
Density 0.909 g/cm³Not Specified

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory procedures for ascertaining the boiling point and density of a liquid sample such as this compound.

Protocol 1: Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of a pure liquid sample and has the dual benefit of purifying the compound.

Apparatus:

  • Round-bottom flask (25 mL or 50 mL)

  • Heating mantle or sand bath

  • Simple distillation head with a port for a thermometer

  • Liebig condenser

  • Receiving flask

  • Thermometer (-10 to 200 °C range)

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Barometer

Procedure:

  • Place 5-10 mL of the this compound sample into the round-bottom flask. Add two to three boiling chips to ensure smooth boiling.

  • Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The flask should be seated firmly in the heating mantle.

  • Position the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in equilibrium with the liquid.[4]

  • Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet.

  • Begin heating the sample gently. The heating rate should be controlled to produce a distillation rate of approximately 1-2 drops per second from the condenser tip.

  • Observe the temperature as the vapor rises and condenses. The temperature will stabilize as the bulk of the pure sample distills.[4]

  • Record the constant temperature observed during the distillation as the boiling point.

  • Record the ambient atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from 760 mm Hg, a boiling point correction may be necessary.

Protocol 2: Density Determination using a Pycnometer

A pycnometer is a specialized flask that allows for the precise measurement of a liquid's volume, enabling a highly accurate density determination.

Apparatus:

  • Pycnometer (e.g., 5 mL or 10 mL Gay-Lussac type)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • This compound sample

  • Deionized water (for calibration)

  • Acetone (for rinsing and drying)

Procedure:

  • Calibration:

    • Thoroughly clean the pycnometer with deionized water and acetone, then dry it completely.

    • Measure and record the mass of the empty, dry pycnometer (m_empty).

    • Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium.

    • Carefully insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer completely.

    • Measure and record the mass of the pycnometer filled with water (m_water).

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it thoroughly.

    • Fill the pycnometer with the this compound sample.

    • Equilibrate the filled pycnometer in the same constant temperature bath used for calibration.

    • Insert the stopper, wipe the exterior dry, and measure and record its mass (m_sample).

  • Calculation:

    • Calculate the mass of the water: Mass_H₂O = m_water - m_empty.

    • Look up the density of water at the experimental temperature (ρ_water). For example, at 20.0 °C, ρ_water ≈ 0.99821 g/cm³.

    • Calculate the exact volume of the pycnometer: V_pyc = Mass_H₂O / ρ_water.

    • Calculate the mass of the this compound sample: Mass_this compound = m_sample - m_empty.

    • Calculate the density of this compound: ρ_this compound = Mass_this compound / V_pyc.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and verification of a this compound sample's physical properties in a research setting.

G cluster_exp Physical Property Experiments start Receive Putative This compound Sample prelim Preliminary Analysis (e.g., GC-MS, NMR) start->prelim bp_det Boiling Point Determination prelim->bp_det density_det Density Determination prelim->density_det data_acq Data Acquisition bp_det->data_acq density_det->data_acq compare Compare Experimental Data with Literature Values data_acq->compare pass Properties Verified: Sample is this compound compare->pass Match fail Properties Mismatch: Further Investigation Needed compare->fail Mismatch end_pass Proceed with Application pass->end_pass end_fail Re-purify or Re-synthesize fail->end_fail

Caption: Workflow for the physical characterization of a this compound sample.

References

Santene: A Technical Guide to its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a bicyclic monoterpene, is a fascinating molecule found in various essential oils. This technical guide provides a comprehensive overview of its core physicochemical properties, with a focus on its molecular formula and molecular weight. It also delves into the synthetic pathways for its preparation and outlines standard analytical methodologies for its characterization. While its biological activities are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this unique compound.

Core Molecular and Physical Properties

This compound is a hydrocarbon with the chemical formula C9H14.[1] It is also known by its IUPAC name, 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, and its CAS number is 529-16-8.[1]

Data Presentation: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C9H14[1]
Molecular Weight 122.21 g/mol [1]
IUPAC Name 2,3-Dimethylbicyclo[2.2.1]hept-2-ene[1]
CAS Number 529-16-8[1]
Boiling Point 140-141 °C at 760 mmHg[1]
Appearance Not specified, likely a colorless liquidN/A
Solubility Insoluble in water; soluble in organic solventsN/A

Synthesis of this compound

The primary method for the synthesis of this compound is through the Wagner-Meerwein rearrangement of other bicyclic terpenes, such as camphenilol or isoborneol.[2][3][4] This reaction typically proceeds under acidic conditions.

Experimental Protocol: Synthesis of this compound via Wagner-Meerwein Rearrangement

The following is a generalized protocol based on the principles of the Wagner-Meerwein rearrangement. Researchers should note that optimization of reaction conditions, including catalyst, temperature, and reaction time, may be necessary to achieve high yields and purity. A recent inquiry on a research forum highlighted that historical procedures may not be reliable, and an updated, validated protocol is sought after by the scientific community.[5]

Materials:

  • Camphenilol (or isoborneol)

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (camphenilol or isoborneol) in an appropriate anhydrous solvent.

  • Acid Catalysis: Slowly add the acid catalyst to the stirred solution. The amount of catalyst will depend on its nature and should be determined based on literature precedents for similar rearrangements.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation or column chromatography to yield the pure compound.

Diagram: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Starting Material Camphenilol or Isoborneol Wagner-Meerwein Rearrangement Wagner-Meerwein Rearrangement Starting Material->Wagner-Meerwein Rearrangement Acid Catalyst e.g., H₂SO₄ Acid Catalyst->Wagner-Meerwein Rearrangement Neutralization Neutralization (e.g., NaHCO₃) Wagner-Meerwein Rearrangement->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Final Product Pure this compound Purification->Final Product

References

The Heart of Sandalwood: An In-depth Technical Guide to the Biosynthesis of Santene in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a tricyclic sesquiterpene, is a pivotal precursor to the highly valued aromatic compounds santalols, the principal constituents of sandalwood oil. This essential oil, derived primarily from the heartwood of Santalum album, is a cornerstone of the fragrance and pharmaceutical industries, renowned for its distinctive woody aroma and therapeutic properties. The unsustainable harvesting of sandalwood has spurred significant interest in understanding and engineering the biosynthesis of its key components. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader terpenoid pathway. The journey begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) pathway in the cytosol.

  • Farnesyl Diphosphate (FPP) Synthesis: The initial committed step involves the sequential condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by Farnesyl Diphosphate Synthase (FPPS) , to produce the C15 intermediate, (2E,6E)-farnesyl diphosphate (FPP).

  • Cyclization of FPP by Santalene Synthase: The crucial cyclization of the linear FPP molecule into the complex tricyclic structure of this compound is catalyzed by the enzyme santalene synthase (SaSSY) . This multi-product enzyme is a cornerstone of sandalwood oil biosynthesis, producing a mixture of sesquiterpene olefins, including α-santalene, β-santalene, and epi-β-santalene, as well as α-exo-bergamotene.

  • Conversion to Santalols: Following their synthesis, the various santalene isomers are hydroxylated by cytochrome P450 monooxygenases (CYPs) to produce the corresponding santalols. This oxidation step is critical for the characteristic fragrance of sandalwood oil.

Santene_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_core Core this compound Biosynthesis cluster_downstream Downstream Modification Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_Pathway Multiple steps IPP Isopentenyl Diphosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MVA_Pathway->DMAPP FPPS FPP Synthase IPP->FPPS DMAPP->FPPS FPP Farnesyl Diphosphate (FPP) SaSSY Santalene Synthase (SaSSY) FPP->SaSSY Santalenes α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene SaSSY->Santalenes CYPs Cytochrome P450s Santalenes->CYPs FPPS->FPP Santalols Santalols CYPs->Santalols

Core biosynthetic pathway of this compound and its conversion to santalols.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host organism. The following tables summarize key quantitative data from studies on santalene synthase and the production of santalenes in engineered systems.

Table 1: Kinetic Parameters of Santalene Synthase (SaSSY) from Santalum album

SubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
(2E,6E)-Farnesyl Diphosphate1.40.34[1]

Table 2: Product Distribution of Recombinant Santalene Synthase (SaSSY) from Santalum album

ProductRelative Abundance (%)Reference
α-Santalene41.2 ± 1.0
β-Santalene29.5 ± 0.4
epi-β-Santalene4.4 ± 0.0
α-exo-Bergamotene21.6 ± 0.6

Table 3: Production of Santalenes and Santalols in Engineered Saccharomyces cerevisiae

Engineering StrategyProductTiter (mg/L)Reference
Integration of santalene biosynthetic cassetteSantalenes94.6[2][3]
Integration of P450-CPR redox systemSantalols24.6[2][3]
Downregulation of ERG9 geneSantalenes164.7[2][3]
Downregulation of ERG9 geneSantalols68.8[2][3]

Regulatory Signaling Pathway

The expression of the santalene synthase (SaSSY) gene is tightly regulated by a network of transcription factors, many of which are responsive to plant hormones such as jasmonates. Methyl jasmonate (MeJA) is a known elicitor of secondary metabolism in many plants, and its signaling cascade plays a crucial role in upregulating terpenoid biosynthesis. The promoter of the SaSSY gene contains several cis-regulatory elements, including G-box, TGACG, and CGTCA motifs, which are known jasmonate-responsive elements.[4]

Yeast one-hybrid screening has identified several transcription factors from Santalum album that can bind to the SaSSY promoter, including SaMYC1 (a bHLH transcription factor), a MYB36-like protein, a small heat shock protein (HSP20), and a homeobox-leucine zipper protein (ATHB-15).[1][4][5] The binding of these transcription factors, particularly in response to jasmonate signaling, is thought to activate the transcription of the SaSSY gene, leading to the production of santalenes.

Santene_Regulation cluster_stimulus External/Internal Stimuli cluster_signaling Jasmonate Signaling Cascade cluster_gene_expression Gene Expression Stimuli Wounding, Herbivory, Developmental Cues JA_Biosynthesis Jasmonic Acid Biosynthesis Stimuli->JA_Biosynthesis JA-Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation TFs SaMYC1 (bHLH) MYB36-like HSP20 ATHB-15 JAZ->TFs represses SaSSY_Promoter SaSSY Promoter (G-box, TGACG, CGTCA) TFs->SaSSY_Promoter binds to SaSSY_Gene SaSSY Gene SaSSY_Promoter->SaSSY_Gene activates transcription SaSSY_mRNA SaSSY mRNA SaSSY_Gene->SaSSY_mRNA transcription SaSSY_Protein Santalene Synthase SaSSY_mRNA->SaSSY_Protein translation Santalene_Production Santalene Production SaSSY_Protein->Santalene_Production catalyzes

Regulatory pathway of santalene synthase gene expression.

Experimental Protocols

In Vitro Assay for Santalene Synthase Activity

This protocol describes a method to determine the enzymatic activity and product profile of purified santalene synthase.[2][3]

a. Reaction Mixture Preparation:

  • Buffer: 25 mM HEPES, pH 7.4

  • Glycerol: 10% (v/v)

  • Dithiothreitol (DTT): 5 mM

  • Magnesium Chloride (MgCl₂): 10 mM

  • Substrate: (E,E)-Farnesyl pyrophosphate (FPP) at a final concentration of 60 µM.

  • Enzyme: Purified santalene synthase at a final concentration of 0.1 to 0.5 µM.

b. Assay Procedure:

  • Prepare the reaction mixture without the enzyme and substrate in a microcentrifuge tube.

  • Add the purified santalene synthase to the reaction mixture.

  • Initiate the reaction by adding the FPP substrate.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 5 minutes).

  • Quench the reaction by adding an equal volume of a stop solution (e.g., 0.5 M EDTA).

  • Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane), vortexing, and centrifuging to separate the phases.

  • Collect the organic phase for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalene Isomers

This protocol provides a general method for the separation and identification of santalene isomers.[6]

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

b. GC Oven Temperature Program:

  • Initial temperature: 40°C, hold for 1 minute.

  • Ramp to 220°C at a rate of 3°C/minute.

  • Hold at 220°C for 20 minutes.

c. MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 180°C.

  • Mass Range: 50–900 m/z.

d. Data Analysis:

  • Identify santalene isomers by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., NIST).

  • Quantify the individual isomers by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

Yeast One-Hybrid (Y1H) Screening for Transcription Factor Identification

This protocol outlines the general workflow for identifying transcription factors that bind to a specific promoter sequence, such as the SaSSY promoter.[4][5][7]

Y1H_Workflow Bait_Construction 1. Bait Vector Construction (SaSSY promoter cloned into pAbAi) Bait_Yeast 2. Bait Yeast Strain Generation (Linearized bait vector transformed into Y1HGold) Bait_Construction->Bait_Yeast Screening 4. Library Screening (cDNA library transformed into bait yeast strain) Bait_Yeast->Screening Library_Construction 3. cDNA Library Construction (S. album mRNA reverse transcribed and cloned into pGADT7-Rec) Library_Construction->Screening Selection 5. Selection of Positive Clones (Growth on selective medium containing Aureobasidin A) Screening->Selection Validation 6. Validation and Identification (Plasmid rescue and sequencing of positive clones) Selection->Validation

References

Retrosynthetic Analysis of the Santene Carbon Skeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of the santene carbon skeleton, a bicyclic monoterpene of interest in synthetic chemistry. The analysis explores key bond disconnections and strategic transformations, focusing on plausible synthetic routes from readily available starting materials. Detailed experimental protocols for key reactions, quantitative data, and logical diagrams of the synthetic pathways are presented to facilitate a comprehensive understanding of the synthesis of this important natural product scaffold.

Introduction

This compound, a bicyclic monoterpene with the IUPAC name 2,3-dimethylbicyclo[2.2.1]hept-2-ene, possesses a compact and rigid carbon skeleton that has intrigued organic chemists. Its structure is a derivative of the norbornane (B1196662) framework, a common motif in natural products and a valuable building block in organic synthesis. A thorough understanding of the retrosynthesis of the this compound skeleton is crucial for the development of efficient synthetic strategies for this compound itself and its derivatives, which may hold potential for applications in fragrance, materials science, and as chiral synthons in drug development.

This guide will dissect the this compound molecule through the lens of retrosynthetic analysis, a problem-solving technique in which a target molecule is broken down into simpler, commercially available precursors. We will explore several logical pathways, highlighting key chemical transformations and providing detailed experimental insights where available.

Retrosynthetic Strategies for the this compound Carbon Skeleton

The core of this compound's structure is the bicyclo[2.2.1]heptane system. Retrosynthetic analysis of this framework can proceed through several distinct strategies.

Strategy 1: Disconnection via Wagner-Meerwein Rearrangement

A prominent feature of terpene chemistry is the prevalence of carbocation-mediated rearrangements, particularly the Wagner-Meerwein rearrangement. This provides a powerful tool for the retrosynthesis of complex cyclic systems.

A logical retrosynthetic disconnection of this compound (1) involves a reverse Wagner-Meerwein rearrangement. This leads to a precursor alcohol, camphenilol (2), which possesses a different carbon skeleton that is synthetically more accessible. The forward reaction, the acid-catalyzed dehydration of camphenilol, is a known method for this compound synthesis.

G This compound This compound (1) rearrangement Wagner-Meerwein Rearrangement (retrosynthetic) This compound->rearrangement camphenilol Camphenilol (2) rearrangement->camphenilol

Figure 1: Retrosynthetic disconnection of this compound via a reverse Wagner-Meerwein rearrangement.

Further disconnection of camphenilol (2) can be achieved by targeting the bond formed during its synthesis from camphene. This leads back to camphenilone, which can be derived from camphene, a readily available natural product.

Strategy 2: Diels-Alder Cycloaddition Approach

The bicyclo[2.2.1]heptane core is classically formed through a Diels-Alder reaction. This powerful [4+2] cycloaddition provides a direct and often stereocontrolled route to this ring system. In a retrosynthetic sense, we can disconnect the two carbon-carbon bonds formed in the cycloaddition.

For this compound, this would involve a hypothetical reaction between a diene and a dienophile. A plausible disconnection would be between the C1-C6 and C4-C5 bonds, leading to a cyclopentadiene (B3395910) derivative and an ethylene (B1197577) equivalent. However, a more practical approach considers the substituents. A disconnection of the six-membered ring of the bicyclo[2.2.1]heptane system reveals cyclopentadiene and 2,3-dimethyl-ethene as starting fragments. Due to the low reactivity of simple alkenes as dienophiles, this approach is less common without activating groups.

A more viable Diels-Alder strategy would involve constructing a functionalized bicyclo[2.2.1]heptane precursor that can be later converted to this compound.

G This compound This compound (1) functional_group_interconversion Functional Group Interconversion (FGI) This compound->functional_group_interconversion precursor Functionalized bicyclo[2.2.1]heptane functional_group_interconversion->precursor diels_alder Diels-Alder [4+2] Cycloaddition (retrosynthetic) precursor->diels_alder diene Diene diels_alder->diene dienophile Dienophile diels_alder->dienophile

Figure 2: General Diels-Alder retrosynthetic approach for the this compound skeleton.

Strategy 3: Synthesis from Norborneol Derivatives

Another synthetic approach starts from the readily available bicyclo[2.2.1]heptan-2-ol (norborneol). This strategy involves the introduction of the two methyl groups onto the norbornane skeleton.

Retrosynthetically, this would involve removing the two methyl groups from this compound to reveal a norbornene intermediate, which can be derived from norborneol. The forward synthesis would require the selective methylation of a norbornane derivative.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for the key reactions discussed in the retrosynthetic analysis.

Synthesis of this compound from Camphenilol via Wagner-Meerwein Rearrangement

This is a classic synthesis of this compound that proceeds through a carbocation rearrangement.

Reaction Scheme:

Camphenilol --(Acid Catalyst)--> this compound

Experimental Protocol: Dehydration of Camphenilol

  • Materials:

    • Camphenilol

    • Anhydrous potassium bisulfate (KHSO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

    • An inert, high-boiling solvent (e.g., xylene or decalin)

    • Standard distillation apparatus

    • Separatory funnel

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a round-bottom flask equipped with a distillation head, place camphenilol and a catalytic amount of anhydrous potassium bisulfate.

    • Heat the mixture gently to melt the camphenilol and initiate the dehydration reaction.

    • The product, this compound, will distill as it is formed. Collect the distillate.

    • The collected distillate may contain some unreacted starting material and side products. Wash the distillate with a saturated solution of sodium bicarbonate to neutralize any acidic catalyst, followed by a wash with water.

    • Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

    • Purify the crude this compound by fractional distillation.

Quantitative Data:

Reaction StepStarting MaterialProductCatalystConditionsYield (%)Reference
DehydrationCamphenilolThis compoundKHSO₄HeatingNot specified in historical literature[1]
Synthesis of the Bicyclo[2.2.1]heptane Core via Diels-Alder Reaction

While a direct Diels-Alder synthesis of this compound is challenging, the construction of the core bicyclo[2.2.1]heptane skeleton is a fundamental and widely used transformation. The following is a general protocol for a typical Diels-Alder reaction to form a norbornene derivative, which could be a precursor to this compound.

Reaction Scheme:

Cyclopentadiene + Dienophile --(Heat or Lewis Acid)--> Bicyclo[2.2.1]heptene derivative

Experimental Protocol: General Diels-Alder Reaction

  • Materials:

    • Freshly cracked cyclopentadiene (from dicyclopentadiene)

    • A suitable dienophile (e.g., maleic anhydride, acrylates)

    • An appropriate solvent (e.g., toluene, dichloromethane)

    • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Procedure:

    • Dissolve the dienophile in a suitable solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add freshly cracked cyclopentadiene to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for a specified time. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for a Model Diels-Alder Reaction:

Reaction StepDieneDienophileCatalystConditionsYield (%)Reference
[4+2] CycloadditionCyclopentadieneMaleic AnhydrideNoneToluene, reflux>90General textbook procedure

Note: The specific diene and dienophile required for a direct synthesis of a this compound precursor would need to be carefully chosen and may require multi-step synthesis themselves.

Conclusion

The retrosynthetic analysis of the this compound carbon skeleton reveals several viable synthetic pathways. The classical approach through the Wagner-Meerwein rearrangement of camphenilol remains a direct and historically significant route. Modern synthetic strategies would likely favor a convergent approach utilizing the Diels-Alder reaction to construct the core bicyclo[2.2.1]heptane framework with high stereocontrol, followed by functional group manipulations to install the requisite methyl groups. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. This guide provides a foundational understanding of the key disconnections and transformations, offering a valuable resource for researchers engaged in the synthesis of this compound and its derivatives. Further research into modern catalytic methods could lead to more efficient and stereoselective syntheses of this intriguing bicyclic monoterpene.

References

An In-depth Technical Guide to the Bicyclo[2.2.1]hept-2-ene Framework of Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of santene, a bicyclic monoterpene, with a focus on its core bicyclo[2.2.1]hept-2-ene structure. This framework is a key building block in many natural products and synthetic compounds of interest in medicinal chemistry and materials science. This document details the physicochemical properties, synthesis, and characterization of this compound, offering valuable data and methodologies for professionals in drug development and chemical research.

Physicochemical Properties of this compound

This compound, systematically named 2,3-dimethylbicyclo[2.2.1]hept-2-ene, is a hydrocarbon with the molecular formula C₉H₁₄.[1][2] Its rigid, strained bicyclic structure imparts unique chemical reactivity and physical properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₄[1][2]
Molecular Weight 122.21 g/mol [1][2][3]
IUPAC Name 2,3-dimethylbicyclo[2.2.1]hept-2-ene[1][2]
CAS Number 529-16-8[1]
Boiling Point 140-141 °C at 760 mmHg[1][3]
Computed XLogP3-AA 2.2[1][2]
SMILES CC1=C(C2CCC1C2)C[2]

Synthesis of the Bicyclo[2.2.1]hept-2-ene Framework and this compound

The bicyclo[2.2.1]hept-2-ene core is classically synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition. For this compound specifically, a common synthetic route involves the Wagner-Meerwein rearrangement of a suitable precursor, such as camphenilol.[4]

General Synthesis of the Bicyclo[2.2.1]hept-2-ene Framework via Diels-Alder Reaction

The fundamental approach involves the reaction of a cyclopentadiene (B3395910) with a dienophile. For substituted bicyclo[2.2.1]hept-2-enes, substituted cyclopentadienes or dienophiles are used.

Experimental Protocol: Diels-Alder Reaction for Bicyclo[2.2.1]hept-2-ene Synthesis

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Freshly prepare cyclopentadiene by the thermal retro-Diels-Alder reaction of dicyclopentadiene. This is typically achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer as a distillate (boiling point ~41 °C). The collected cyclopentadiene should be kept cold and used immediately due to its propensity to dimerize.

  • Diels-Alder Reaction: In a reaction vessel under an inert atmosphere, dissolve the dienophile (e.g., 2-butene) in a suitable solvent.

  • Slowly add the freshly prepared cyclopentadiene to the solution of the dienophile.

  • The reaction mixture is then heated to a temperature typically ranging from 150 to 350 °C. The reaction pressure will increase due to the vapor pressure of the reactants at these temperatures.

  • The reaction is monitored by a suitable technique (e.g., GC-MS) until the starting materials are consumed.

  • Purification: The crude product is purified by fractional distillation to yield the bicyclo[2.2.1]hept-2-ene derivative.

Synthesis of this compound via Wagner-Meerwein Rearrangement

A key synthetic route to this compound involves the acid-catalyzed dehydration and rearrangement of camphenilol.[4] This reaction proceeds through a carbocation intermediate that undergoes a methyl shift to form the more stable tertiary carbocation, which then eliminates a proton to yield this compound.[4]

Experimental Protocol: Synthesis of this compound from Camphenilol

Materials:

  • Camphenilol

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Heating and stirring apparatus

  • Extraction and purification solvents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation or chromatography setup for purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve camphenilol in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the acid to the solution.

  • Reaction: Heat the mixture to reflux. The water formed during the dehydration will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Characterization of this compound

The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for the different proton and carbon environments in the molecule. Precise coupling constants may require experimental determination.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Integration
C1-H~2.8m1H
C4-H~2.6m1H
C5-H (endo)~1.2m1H
C5-H (exo)~1.6m1H
C6-H (endo)~1.3m1H
C6-H (exo)~1.7m1H
C7-H (syn)~1.1d1H
C7-H (anti)~1.0d1H
C2-CH₃~1.6s3H
C3-CH₃~1.6s3H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C1~50
C2~130
C3~130
C4~48
C5~25
C6~30
C7~40
C2-CH₃~15
C3-CH₃~15

Experimental Protocol: NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Pulse angle: 45-90°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024 or more (due to lower natural abundance)

  • 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm assignments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatogram provides retention time information for purity assessment, while the mass spectrum offers structural information through fragmentation patterns.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions (Typical for Terpene Analysis):

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split injection (e.g., split ratio 50:1 to 100:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-60 °C, hold for 1-2 minutes.

    • Ramp: Increase at a rate of 5-10 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Data Acquisition: Full scan mode.

Data Analysis:

  • The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST, Wiley) for identification.

  • The fragmentation pattern is analyzed to confirm the structure. The molecular ion peak (M⁺) is expected at m/z 122. Common fragments for bicyclic terpenes involve ring opening and rearrangements.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Precursor (e.g., Camphenilol) Reaction Wagner-Meerwein Rearrangement Precursor->Reaction Acid Catalyst Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_this compound->NMR GCMS GC-MS Analysis Pure_this compound->GCMS Data Structural Confirmation & Purity Assessment NMR->Data GCMS->Data

Caption: General workflow for the synthesis and characterization of this compound.

Wagner-Meerwein Rearrangement Mechanism

The diagram below outlines the key steps in the Wagner-Meerwein rearrangement for the synthesis of this compound from camphenilol.

Wagner_Meerwein Camphenilol Camphenilol Protonation Protonation of Hydroxyl Group Camphenilol->Protonation + H⁺ Oxonium_Ion Oxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of Water Oxonium_Ion->Loss_of_Water - H₂O Secondary_Carbocation Secondary Carbocation Loss_of_Water->Secondary_Carbocation Rearrangement 1,2-Methyl Shift (Wagner-Meerwein) Secondary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Deprotonation Deprotonation Tertiary_Carbocation->Deprotonation - H⁺ This compound This compound Deprotonation->this compound

Caption: Mechanism of the Wagner-Meerwein rearrangement for this compound synthesis.

References

The Pharmacological Potential of Santene-Containing Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a bicyclic monoterpene, and its derivatives are intriguing natural compounds found in the essential oils of various aromatic plants. Historically, plants rich in these compounds, most notably Sandalwood (Santalum album), have been utilized in traditional medicine for their purported therapeutic properties. Modern scientific investigation is now beginning to unravel the molecular mechanisms behind these traditional uses, revealing a spectrum of potential biological activities. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound-containing plant extracts, with a focus on their potential applications in drug discovery and development. We will delve into their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Key this compound-Containing Plant Genera

While Santalum album is the most renowned source of santalenes and their derivatives like santalols, other plant genera have also been identified as containing these compounds. The concentration and specific isomers of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

  • Santalum : Primarily Santalum album (East Indian Sandalwood), which is rich in α-santalene and β-santalene, the precursors to the pharmacologically active α-santalol and β-santalol.

  • Clausena : Various species within this genus, including Clausena lansium, Clausena excavata, and Clausena emarginata, have been reported to contain santalene and its derivatives.[1] The essential oils of these plants are being explored for their diverse bioactive properties.[2][3]

  • Artemisia : Certain species of this genus, such as Artemisia dubia, have been found to contain this compound in their essential oil, contributing to their aromatic profile and potential biological activities.

Biological Activities and Mechanisms of Action

Anticancer Activity

Extracts from this compound-containing plants, particularly sandalwood oil and its primary constituent α-santalol, have demonstrated promising anticancer activities against a range of cancer cell lines.[4] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Signaling Pathway for α-Santalol-Induced Apoptosis and Cell Cycle Arrest:

anticancer_pathway santalol α-Santalol cell_membrane Cell Membrane caspase_activation Caspase Activation (e.g., Caspase-3) santalol->caspase_activation Induces tubulin Tubulin Polymerization santalol->tubulin Inhibits wnt_beta_catenin Wnt/β-catenin Pathway cell_membrane->wnt_beta_catenin Inhibits beta_catenin_localization Inhibition of β-catenin Nuclear Localization wnt_beta_catenin->beta_catenin_localization g2_m_arrest G2/M Phase Cell Cycle Arrest beta_catenin_localization->g2_m_arrest Leads to cyclin_cdk Cyclin/CDK Complexes apoptosis Apoptosis g2_m_arrest->apoptosis caspase_activation->apoptosis mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest mitotic_arrest->apoptosis

Anticancer signaling of α-santalol.

Quantitative Data: Anticancer Activity

Plant Extract/CompoundCancer Cell LineAssayIC50 ValueReference
Sandalwood Essential OilMCF-7 (Breast Adenocarcinoma)MTT8.03 µg/mL[5]
Sandalwood Essential OilMCF-10A (Non-tumorigenic)MTT12.3 µg/mL[5]
α-SantalolA375 (Melanoma)MTT0.0253 mg/ml[6]
α-SantalolSK-MEL-3 (Melanoma)MTT0.0211 mg/ml[6]
Clausena excavata Essential OilPC-3 (Prostate Cancer)MTT39.1 µg/mL[2]
Clausena excavata Methanol (B129727) ExtractOVCAR-3 (Ovarian Cancer)MTT47.5 µg/mL[2]
Clausena excavata Methanol ExtractMCF-7 (Breast Cancer)MTT48.1 µg/mL[2]
Clausena excavata Methanol ExtractH-1299 (Lung Cancer)MTT45.9 µg/mL[2]
Clausena excavata Root ExtractsHL-60 (Leukemia)MTT4-6 µg/ml[7]
Clausena excavata Root ExtractsMCF-7 (Breast Cancer)MTT4-6 µg/ml[7]
Antimicrobial Activity

Essential oils from Santalum album and Clausena species have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][8] The lipophilic nature of terpenes like santalene is thought to facilitate their interaction with microbial cell membranes, leading to disruption of membrane integrity and function.

Quantitative Data: Antimicrobial Activity

Plant Extract/Essential OilMicroorganismAssayMIC ValueReference
Santalum album (Sandalwood) OilStaphylococcus aureusBroth Microdilution-[9]
Santalum album Leaf ExtractEscherichia coliAgar Well Diffusion0.8 mm inhibition[10]
Santalum album Leaf ExtractStaphylococcus aureusAgar Well Diffusion1.0 mm inhibition[10]
Santalum album Leaf ExtractPseudomonas aeruginosaAgar Well Diffusion1.4 mm inhibition[10]
Clausena anisata Essential OilSalmonella typhimuriumBroth Microdilution62.5 µg/ml
Clausena anisata Essential OilPseudomonas aeruginosaBroth Microdilution125 µg/ml
Clausena anisata Essential OilCandida albicansBroth Microdilution2000 ppm[4]
Clausena indica Essential OilEscherichia coliBroth Microdilution200 µg/mL[11]
Clausena indica Essential OilPseudomonas aeruginosaBroth Microdilution200 µg/mL[11]
Clausena indica Essential OilBacillus subtilisBroth Microdilution200 µg/mL[11]
Clausena indica Essential OilStaphylococcus aureusBroth Microdilution100 µg/mL[11]
Anti-inflammatory Activity

Sandalwood oil and its components, α- and β-santalol, have been shown to possess significant anti-inflammatory properties.[12] They can suppress the production of pro-inflammatory cytokines and chemokines.[12] The mechanism is thought to involve the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) pathway.[12]

Signaling Pathway for Anti-inflammatory Action:

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage nf_kb NF-κB Pathway macrophage->nf_kb Activates cox2 COX-2 Enzyme macrophage->cox2 Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Induces Production prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Produces santalene_extract This compound-Containing Extract santalene_extract->nf_kb Inhibits santalene_extract->cox2 Inhibits

Anti-inflammatory signaling pathway.

Quantitative Data: Anti-inflammatory Activity

Plant Extract/CompoundExperimental ModelEffectReference
Clausena anisata Leaf ExtractCarrageenan-induced paw edema76.35% inhibition at 200 mg/kg[8]
Clausena anisata Stem ExtractCarrageenan-induced paw edema85.83% inhibition at 200 mg/kg[8]
Clausena excavata Essential OilLipoxygenase inhibitionIC50: 0.031 ± 0.005 mg/mL[13]
Clausena harmandiana Essential OilNitric oxide inhibitionIC50: 0.702 ± 0.003 mg/mL[13]
Antioxidant Activity

Many this compound-containing plant extracts exhibit antioxidant properties, which are attributed to the ability of their terpenoid and phenolic constituents to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data: Antioxidant Activity

Plant Extract/Essential OilAssayIC50 ValueReference
Santalum album Aqueous ExtractDPPH~390 µg/mL (for 64% scavenging)[9]
Clausena excavata Essential OilDPPH15.92 µg/mL[2]
Clausena excavata Essential OilABTS41.85 µg/mL[2]
Clausena anisata Leaf ExtractDPPHEC50: 86 times less potent than ascorbic acid[8]
Clausena anisata Stem ExtractDPPHEC50: 74 times less potent than ascorbic acid[8]
Clausena anisata Essential OilDPPHSC50: 1 g/L[4]
Clausena anisata Essential OilABTSSC50: 0.265 g/L[4]
Clausena lansium Wampee Peel ExtractDPPH-[14]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its derivatives in plant essential oils.

Workflow for GC-MS Analysis:

gcms_workflow sample_prep Sample Preparation (Essential Oil Dilution) gc_injection GC Injection sample_prep->gc_injection separation Separation in Capillary Column gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis (Library Matching & Quantification) ms_detection->data_analysis

GC-MS analysis workflow.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

  • GC-MS Analysis: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS system.

    • Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms or HP-5ms). Program the oven temperature with an initial hold, followed by a gradual ramp to a final temperature to ensure separation of volatile compounds. Helium is typically used as the carrier gas.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., 40-500 amu).

  • Compound Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley). Confirm identification by comparing the retention indices with literature values.

  • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use a calibration curve prepared with a pure standard of the this compound isomer of interest.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the plant extracts.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the plant extract in methanol.

    • Use a standard antioxidant like ascorbic acid or Trolox for comparison.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

    • Add varying concentrations of the plant extract or standard to the wells/tubes.

    • Include a control containing only DPPH and methanol.

    • Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Determination of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the plant extract that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the plant extract in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the extract at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.

Evaluation of Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of the plant extract on cancer cell lines.

Workflow for MTT Assay:

mtt_workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with Plant Extract (Various Concentrations) cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate to Allow Formazan (B1609692) Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Measure Absorbance (~570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation

MTT assay experimental workflow.

Methodology:

  • Cell Culture: Culture the desired cancer cell line in a suitable medium and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the plant extract for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control. Plot the cell viability against the extract concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Anti-inflammatory Activity in Macrophages

Objective: To evaluate the ability of the plant extract to inhibit the production of inflammatory mediators in macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Treatment: Seed the cells in a multi-well plate and pre-treat them with various concentrations of the plant extract for a certain period (e.g., 1-2 hours).

  • Inflammation Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the levels of inflammatory mediators in the extract-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the extract.

Conclusion and Future Directions

The scientific evidence accumulated to date strongly suggests that this compound-containing plant extracts, particularly from Santalum album and Clausena species, possess a range of promising biological activities. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties warrant further investigation for potential therapeutic applications.

Future research should focus on:

  • Isolation and Characterization: Isolating pure this compound isomers and their derivatives to unequivocally attribute specific biological activities to individual compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds for each biological activity.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize their potency and selectivity for specific therapeutic targets.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals within the plant extracts or with conventional drugs.

The continued exploration of these natural products holds significant promise for the discovery and development of novel, effective, and potentially safer therapeutic agents for a variety of human diseases. This guide serves as a foundational resource for researchers embarking on this exciting area of natural product drug discovery.

References

A Technical Guide to Xanthene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of xanthene derivatives, a class of heterocyclic compounds with significant therapeutic potential. It covers their synthesis, diverse biological activities, and underlying mechanisms of action, with a focus on their applications in oncology and infectious diseases.

Introduction to the Xanthene Scaffold

Xanthene (dibenzo-γ-pyrone) is an oxygen-containing tricyclic heterocyclic compound that serves as a core scaffold for a wide range of biologically active molecules.[1] The versatility of the xanthene framework, which allows for substitution at various positions, has made it a "privileged structure" in medicinal chemistry.[2] Derivatives have been isolated from natural sources and developed through synthetic methodologies, exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The biological activity of these derivatives is highly dependent on the type, number, and position of functional groups attached to the xanthene core.[2]

Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives can be achieved through various strategies. One of the most straightforward procedures involves the modification of the carbonyl group at position 9 of the related xanthone (B1684191) scaffold.[4] Another common method is the condensation of dimedone with substituted benzaldehydes. For instance, the synthesis of nitro xanthene derivatives can be accomplished by condensing dimedone with m-nitrobenzaldehyde or p-nitrobenzaldehyde. These nitro intermediates can then be reduced to form amino xanthenes, which serve as versatile precursors for synthesizing a variety of sulfonamide and carboxamide derivatives by reacting them with sulfonyl chlorides or acyl chlorides.[5]

Below is a generalized workflow for the synthesis and evaluation of xanthene derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Characterization & Evaluation Start Starting Materials (e.g., Dimedone, Aldehydes) Condensation Condensation Reaction Start->Condensation Intermediate Xanthene Intermediate Condensation->Intermediate Derivatization Derivatization (e.g., Sulfonylation) Intermediate->Derivatization Crude Crude Product Derivatization->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure Derivative Purification->Pure Characterization Structural Characterization (NMR, MS, X-ray) Pure->Characterization Screening Biological Screening (e.g., Antimicrobial Assay) Pure->Screening Data Data Analysis (MIC, IC50) Screening->Data

Caption: Generalized workflow for the synthesis and biological evaluation of xanthene derivatives.

Therapeutic Applications and Biological Activity

Xanthene derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and as antimicrobial agents.

Anticancer Activity

The anticancer properties of xanthone and xanthene derivatives are well-documented.[1][2] These compounds can induce apoptosis, inhibit protein kinases, and interfere with DNA replication and repair mechanisms in cancer cells.[2]

Mechanism of Action: The anticancer activity of xanthones, which are structurally related to xanthenes, involves multiple mechanisms:

  • Induction of Apoptosis: Activation of caspase proteins.[2]

  • Inhibition of Protein Kinases: Leading to the proliferation of cancer cells.[2]

  • Enzyme Inhibition: Including aromatase and topoisomerase inhibition.[2]

  • DNA Interaction: Some derivatives are capable of DNA cross-linking.[2]

  • Modulation of Signaling Pathways: Certain derivatives, like 9-oxo-9H-xanthene-4-acetic acid (XAA), stimulate immune cells to produce tumor necrosis factor-alpha (TNF-α).[6][7]

The diagram below illustrates some of the key mechanisms of action for the anticancer activity of xanthene derivatives.

G cluster_targets Cellular Targets & Pathways cluster_effects Cellular Effects Xanthene Xanthene Derivatives Kinase Protein Kinases Xanthene->Kinase Topoisomerase Topoisomerase Xanthene->Topoisomerase Caspases Caspase Proteins Xanthene->Caspases ImmuneCells Immune Cells (Macrophages, Monocytes) Xanthene->ImmuneCells Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Topoisomerase->Proliferation Apoptosis Induction of Apoptosis Caspases->Apoptosis TNF TNF-α Production ImmuneCells->TNF

Caption: Key mechanisms of anticancer activity for xanthene derivatives.

Quantitative Data Summary: The anticancer activity of various xanthone derivatives has been quantified by their IC50 values against different cancer cell lines.

Compound ClassExample CompoundTarget Cell LineIC50 (µM)Reference
Methoxy Xanthone5-methoxyananixanthone(Not specified)14.7[2]
Hydroxy XanthoneAnanixanthone(Not specified)19.8[2]
Caged XanthoneDerivative 93Plasmodium falciparum(Highly effective)[8]
Caged XanthoneDerivative 94Plasmodium falciparum(Highly effective)[8]
Antimicrobial Activity

Xanthene derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[3][5] Their efficacy is often dependent on the specific substitutions on the xanthene core.

Quantitative Data Summary: The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC).

CompoundTarget OrganismMIC (µM)Reference
Xanthen-3-one (unsubstituted)E. coli24.3[9]
9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-oneS. aureus44.5[9]
9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-oneFungal Strains22.3[9]
1-(Dibromomethyl)-3,4-dihydroxy-1-methyl-9H-xanthen-9-oneT. rubrum, M. canis, E. floccosum16 µg/mL[10]

Experimental Protocols:

Protocol 1: In Vitro Anticancer Activity Evaluation (General)

  • Cell Culture: Human tumor cell lines (e.g., MCF-7, HepG2, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Xanthene derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then diluted to the desired concentrations with the culture medium.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

    • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Conclusion and Future Outlook

The xanthene scaffold is a versatile and pharmacologically significant structure. Derivatives have shown promising anticancer and antimicrobial activities, often acting through multiple mechanisms. Structure-activity relationship (SAR) studies continue to be crucial in guiding the design of new derivatives with improved potency and selectivity.[3][7] Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their clinical potential and exploring novel applications, such as their use as fluorescent probes for cellular imaging.[2][4] The development of greener and more efficient synthetic methodologies will also be vital for the sustainable production of these valuable compounds.[4]

References

Spectroscopic data of santene (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for santene, a bicyclic monoterpene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that while efforts have been made to provide accurate information, experimental values can vary slightly depending on the specific instrumentation and conditions used. The NMR data presented is representative and may be based on predictive models in the absence of readily available, fully assigned experimental spectra in public databases.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H11.95m-
H2α1.60m-
H2β1.25m-
H3α1.75m-
H3β1.10m-
H42.10m-
H5α1.50d9.5
H5β1.30d9.5
CH₃-C60.95s-
CH₃-C70.85s-
Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
C145.2
C230.1
C335.5
C448.9
C525.8
C640.7
C750.3
CH₃-C620.5
CH₃-C718.9

Note: Specific peak assignments for this compound were not publicly available and are presented here as a representative spectrum.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Mode
2950-2850StrongC-H stretch (alkane)
1465MediumC-H bend (CH₂)
1375MediumC-H bend (CH₃)
~1640WeakC=C stretch (alkene, weak due to substitution)

Note: Terpenes like this compound primarily show characteristic alkane C-H stretching and bending vibrations.[1] The C=C stretch in highly substituted alkenes can be weak.[2]

Table 4: Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity (%) Possible Fragment
12230[M]⁺ (Molecular Ion)
107100[M-CH₃]⁺
9380[M-C₂H₅]⁺
7960[C₆H₇]⁺
6750[C₅H₇]⁺

Note: The fragmentation pattern of terpenes is often complex. The proposed fragments are based on common fragmentation pathways for bicyclic monoterpenes.[3][4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of terpenes and related volatile compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[6]

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

      • Spectral Width: Typically 0-12 ppm.

      • Relaxation Delay: 1-2 seconds.[6]

    • Processing:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Phase the spectrum and perform baseline correction.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

      • Integrate the signals to determine the relative proton ratios.

      • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.[7]

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

      • Spectral Width: Typically 0-220 ppm.

      • Relaxation Delay: 2-5 seconds.

    • Processing:

      • Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

      • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

      • Identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan Range: Typically 4000-400 cm⁻¹.

      • Number of Scans: 16-32 scans are usually sufficient.

      • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers, intensities, and shapes.

    • Correlate these bands to specific functional groups and vibrational modes within the this compound molecule.[2][8]

Mass Spectrometry (MS)
  • Sample Introduction:

    • Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9]

    • Inject a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into the GC system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the components of the sample, for instance, starting at 50°C and ramping up to 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[10]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: Typically m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of this compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.[3][4]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample_Purification Sample Purification (e.g., Chromatography) Solvent_Selection Solvent Selection (Deuterated for NMR) Sample_Purification->Solvent_Selection Purified Sample Sample_Dissolution Sample Dissolution & Transfer Solvent_Selection->Sample_Dissolution NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Sample_Dissolution->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FTIR-ATR) Sample_Dissolution->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS) Sample_Dissolution->Mass_Spectrometry NMR_Analysis NMR Data Analysis (Chemical Shift, Coupling) NMR_Spectroscopy->NMR_Analysis IR_Analysis IR Data Analysis (Functional Groups) IR_Spectroscopy->IR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) Mass_Spectrometry->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

General workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of Santene from Nor-borneol Precursors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of santene, a bicyclic monoterpene, from nor-borneol precursors. The synthesis is achieved through an acid-catalyzed dehydration reaction, which proceeds via a Wagner-Meerwein rearrangement. This note outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the synthesis and characterization of the product. The information is intended to guide researchers in the fields of organic synthesis, natural product chemistry, and drug development in the efficient preparation of this compound.

Introduction

This compound, a key component in the fragrance of sandalwood oil, is a bicyclic monoterpene of significant interest in the fragrance and pharmaceutical industries. Its synthesis from readily available nor-borneol precursors provides a cost-effective and reliable route to this valuable compound. The core of this transformation lies in the acid-catalyzed dehydration of a nor-borneol derivative, which triggers a characteristic Wagner-Meerwein rearrangement to yield the final this compound product. This rearrangement involves a 1,2-alkyl shift in a carbocation intermediate, leading to a more stable carbocation and subsequent elimination to form the alkene.

Reaction Mechanism

The synthesis of this compound from a nor-borneol precursor, such as camphenilol or isoborneol, proceeds through a well-established acid-catalyzed dehydration mechanism involving a Wagner-Meerwein rearrangement. The key steps are:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the nor-borneol precursor, converting it into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C2 position of the bicyclo[2.2.1]heptane skeleton.

  • Wagner-Meerwein Rearrangement: A 1,2-shift of a methyl group from the C1 position to the C2 position occurs. This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation.

  • Elimination: A proton is eliminated from an adjacent carbon, leading to the formation of a double bond and yielding the final product, this compound.

Reaction_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Wagner-Meerwein Rearrangement cluster_3 Step 4: Elimination Nor-borneol Nor-borneol Precursor Protonated_Alcohol Protonated Alcohol Nor-borneol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift This compound This compound Tertiary_Carbocation->this compound - H+

Experimental Protocols

This section provides a general protocol for the acid-catalyzed dehydration of a nor-borneol precursor to this compound. The specific quantities and reaction conditions may require optimization depending on the starting material and the scale of the reaction.

Materials and Reagents:

  • Nor-borneol precursor (e.g., Isoborneol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the nor-borneol precursor.

  • Addition of Acid: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask. The reaction is exothermic, so the addition should be done carefully, possibly in an ice bath.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between 100-170°C, depending on the precursor and acid used) and maintain it under reflux for a specified time (e.g., 1-3 hours).[1][2][3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water or ice.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to obtain pure this compound.[5]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Nor-borneol precursor in flask Start->Reaction_Setup Add_Acid Slowly add concentrated acid Reaction_Setup->Add_Acid Reflux Heat under reflux (1-3 hours) Add_Acid->Reflux Workup Workup: Quench, extract, wash Reflux->Workup Drying Dry organic layer Workup->Drying Solvent_Removal Remove solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purification: Fractional Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Data Presentation

The following table summarizes the key physical and analytical data for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₄[5]
Molecular Weight122.21 g/mol [5]
Boiling Point140-141 °C at 760 mmHg[5]
IUPAC Name2,3-dimethylbicyclo[2.2.1]hept-2-ene[5]

Characterization Data:

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound in a mixture.[6] The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 122, corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule and their connectivity.

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the nine carbon atoms in this compound.[5]

¹³C NMR Chemical Shifts (Predicted)
Carbon Atom Chemical Shift (ppm)
C1~45-50
C2~130-135
C3~125-130
C4~40-45
C5~25-30
C6~30-35
C7~35-40
C2-CH₃~15-20
C3-CH₃~15-20

Note: The predicted NMR data is based on typical chemical shift ranges for similar structures and should be confirmed by experimental data.

Conclusion

The synthesis of this compound from nor-borneol precursors via acid-catalyzed dehydration is an efficient and well-documented method. The reaction proceeds through a fascinating Wagner-Meerwein rearrangement, offering a practical example of carbocation chemistry. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of terpenes and related natural products. Careful execution of the experimental procedure and thorough characterization of the product are essential for obtaining high-purity this compound for further applications.

References

Application Notes and Protocols for the Dehydration of Camphenilol to Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acid-catalyzed dehydration of camphenilol for the synthesis of santene, a valuable bicyclic alkene. The protocol details the reaction mechanism, a step-by-step experimental procedure, and methods for the purification and characterization of the product. The reaction proceeds via a Wagner-Meerwein rearrangement, a classic example of a carbocation-mediated molecular rearrangement in bicyclic systems. This application note is intended to serve as a practical resource for organic chemists engaged in terpene synthesis and modification.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized transformation in organic synthesis for the preparation of alkenes. In the case of bicyclic alcohols such as camphenilol, this reaction can be accompanied by skeletal rearrangements to yield thermodynamically more stable products. The conversion of camphenilol to this compound is a prime example of a Wagner-Meerwein rearrangement, where a methyl group migrates to a neighboring carbocation center, ultimately leading to the formation of the this compound scaffold.[1] this compound is a key component in the fragrance industry and serves as a versatile building block in the synthesis of more complex molecules.

Reaction Mechanism

The dehydration of camphenilol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, proceeds through an E1 elimination mechanism involving a carbocation intermediate. The key steps are as follows:

  • Protonation of the Hydroxyl Group: The hydroxyl group of camphenilol is protonated by the acid catalyst to form a good leaving group, water.

  • Formation of a Secondary Carbocation: The departure of a water molecule results in the formation of a secondary carbocation.

  • Wagner-Meerwein Rearrangement: A methyl group from the adjacent carbon migrates to the secondary carbocation center. This 1,2-alkyl shift leads to the formation of a more stable tertiary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the tertiary carbocation, resulting in the formation of the double bond in the this compound product.

reaction_mechanism cluster_intermediates Intermediates Camphenilol Camphenilol Protonated_Alcohol Protonated Camphenilol Camphenilol->Protonated_Alcohol Protonation H_plus H+ (Acid Catalyst) Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation Loss of H2O H2O H2O Tertiary_Carbocation Tertiary Carbocation (Post-Rearrangement) Secondary_Carbocation->Tertiary_Carbocation Wagner-Meerwein Rearrangement (1,2-Methyl Shift) This compound This compound Tertiary_Carbocation->this compound Deprotonation

Caption: Reaction mechanism for the dehydration of camphenilol to this compound.

Experimental Protocols

The following protocol is adapted from the well-established procedure for the dehydration of isoborneol, a structurally similar bicyclic alcohol that also undergoes a Wagner-Meerwein rearrangement.[2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
CamphenilolC₁₀H₁₈O154.253.0 gStarting material
Sulfuric Acid (6 M)H₂SO₄98.0820 mLCatalyst
Sodium Bicarbonate (5% aq. soln.)NaHCO₃84.012 x 15 mLFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04~2 gDrying agent
Diethyl Ether(C₂H₅)₂O74.12~50 mLExtraction solvent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Simple distillation apparatus (distillation head, condenser, receiving flask)

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • GC-MS instrument

  • NMR spectrometer

Experimental Workflow

experimental_workflow A 1. Reaction Setup: Combine camphenilol and 6 M H2SO4 in a round-bottom flask with a stir bar. B 2. Dehydration and Distillation: Heat the mixture and collect the distillate (this compound and water) via simple distillation. A->B C 3. Workup - Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer with diethyl ether. B->C D 4. Workup - Washing: Wash the combined organic layers with 5% NaHCO3 solution and then with brine. C->D E 5. Drying: Dry the organic layer over anhydrous Na2SO4. D->E F 6. Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure. E->F G 7. Product Analysis: Characterize the purified this compound using GC-MS and NMR spectroscopy. F->G

References

Application Note: Isolation and Purification of Santene from Sandalwood (Santalum album)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Santene is a bicyclic monoterpene found in various essential oils, notably from sandalwood (Santalum album) and certain pine species.[1][2] As a natural product, it serves as a valuable chiral building block in organic synthesis and is of interest for its potential biological activities. This application note provides a detailed experimental protocol for the isolation of this compound from sandalwood heartwood. The protocol employs a multi-step approach involving steam distillation for essential oil extraction, followed by vacuum fractional distillation and column chromatography for the purification of this compound. The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and quantified by Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocols

1. Extraction of Sandalwood Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from sandalwood heartwood using a Clevenger-type apparatus, which is a form of steam distillation.[3][4]

Materials and Equipment:

  • Dried sandalwood (Santalum album) heartwood

  • Grinder or mill

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass storage vials

Procedure:

  • Preparation of Plant Material: Grind the dried sandalwood heartwood into a coarse powder to increase the surface area for efficient oil extraction.[5]

  • Apparatus Setup: Assemble the Clevenger-type steam distillation unit. Place 200 g of the ground sandalwood powder into the distillation flask and add 1000 mL of distilled water.

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the sandalwood powder, carrying the volatile essential oil components.[6] The process should be continued for a minimum of 10-24 hours to ensure complete extraction.[4][7] The steam and oil vapor will then travel to the condenser.

  • Condensation and Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in the separator arm of the Clevenger apparatus. Due to its lower density, the essential oil will form a layer on top of the water.

  • Separation and Drying: After the distillation is complete, carefully collect the essential oil from the separator. Wash the collected oil with a small amount of saturated NaCl solution to remove any dissolved water. Dry the oil over anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

2. Isolation of this compound-Rich Fraction by Vacuum Fractional Distillation

This protocol is for the separation of the monoterpene fraction, which includes this compound, from the crude essential oil based on boiling points.[8][9][10]

Materials and Equipment:

  • Sandalwood essential oil (from Step 1)

  • Vacuum fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Place the crude sandalwood oil into the distillation flask.

  • Distillation: Begin heating the oil gently under reduced pressure (e.g., 10-20 mmHg).[11] The more volatile monoterpenes will vaporize first.

  • Fraction Collection: Collect the fractions based on their boiling points at the reduced pressure. This compound has a boiling point of 140-141 °C at atmospheric pressure, which will be significantly lower under vacuum.[7] It is recommended to collect fractions over a temperature range and analyze each fraction by GC-MS to identify the one richest in this compound. A typical temperature range for collecting the monoterpene fraction under vacuum would be approximately 40-70 °C at the distillation head, depending on the exact pressure.[9][12]

  • Storage: Store the collected fractions in sealed vials for further purification.

3. Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the this compound-rich fraction by silica (B1680970) gel column chromatography.[13][14]

Materials and Equipment:

  • This compound-rich fraction (from Step 2)

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column to create a packed bed.

  • Sample Loading: Dissolve a known amount of the this compound-rich fraction in a minimal volume of n-hexane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% n-hexane. As this compound is a non-polar hydrocarbon, it will elute relatively quickly.[13]

  • Fraction Collection: Collect small fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same solvent system to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure this compound fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

4. Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[15]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Identification: Compare the mass spectrum and retention time of the purified compound with a known standard of this compound or with a reference library (e.g., NIST).[16]

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification:

  • Use the same GC conditions as for GC-MS.[17]

  • Quantify the purity of the isolated this compound by calculating the peak area percentage. For more accurate quantification, an internal or external standard method can be employed.[18][19]

Data Presentation

Table 1: Expected Yield and Composition at Different Stages of this compound Isolation from Sandalwood

Isolation StageProductExpected YieldKey ComponentsAnalytical Method
1. Steam DistillationCrude Sandalwood Oil1.15 - 2.88% (w/w from heartwood)[1][4]α-Santalol, β-Santalol, α-Santalene, β-Santalene, this compoundGC-MS, GC-FID
2. Vacuum DistillationMonoterpene FractionVariable, dependent on oil compositionThis compound, α-Pinene, β-Pinene, LimoneneGC-MS
3. Column ChromatographyPurified this compound>95% recovery from the monoterpene fraction[20]This compoundGC-MS, GC-FID
4. Final ProductPurified this compound>98% PurityThis compoundGC-MS, GC-FID

Visualizations

experimental_workflow raw_material Sandalwood Heartwood grinding Grinding raw_material->grinding steam_distillation Steam Distillation grinding->steam_distillation essential_oil Crude Sandalwood Oil steam_distillation->essential_oil vacuum_distillation Vacuum Fractional Distillation essential_oil->vacuum_distillation santene_fraction This compound-Rich Fraction vacuum_distillation->santene_fraction column_chromatography Column Chromatography santene_fraction->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound analysis GC-MS & GC-FID Analysis purified_this compound->analysis final_product Characterized This compound (>98% Purity) analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Stereoselective and Enantioselective Synthesis of Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santene, a bicyclic monoterpene, and its derivatives are notable components of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries. The stereoselective and enantioselective synthesis of this compound isomers is a significant challenge in organic chemistry, offering pathways to novel compounds with potential therapeutic applications. These application notes provide detailed protocols and data for the synthesis of this compound, with a focus on achieving high stereoselectivity and enantioselectivity. The methodologies described herein are based on established synthetic routes, including those utilizing camphor (B46023) as a chiral starting material and stereocontrolled Diels-Alder reactions.

Synthetic Strategies Overview

The synthesis of the this compound scaffold can be broadly approached through two main strategies:

  • Synthesis from Chiral Precursors: Utilizing readily available chiral molecules, such as camphor, to impart stereochemistry to the final product.

  • Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as the Diels-Alder reaction.

This document will detail a well-established racemic synthesis of santalene isomers, which provides the foundational chemistry. Subsequently, modifications and alternative approaches to achieve enantioselectivity will be discussed, drawing from modern asymmetric synthesis methodologies.

Racemic Synthesis of Santalene Isomers

A foundational approach to the synthesis of (±)-α-santalene, (±)-β-santalene, and (±)-epi-β-santalene has been reported, providing a basis for further stereoselective refinements.[1] This pathway involves the construction of the key bicyclo[2.2.1]heptane core and subsequent functional group manipulations.

Logical Workflow for Racemic Santalene Synthesis

Racemic_Santene_Synthesis A Starting Materials B Bicyclic Ketone Intermediate A->B Multi-step synthesis C Wittig Reaction B->C Methylenetriphenylphosphorane (B3051586) E Cyclopropanation B->E Simmons-Smith or alternative D β-Santalene & epi-β-Santalene C->D F α-Santalene E->F

Caption: General workflow for the racemic synthesis of santalene isomers.

Experimental Protocols: Racemic Synthesis

The following protocols are adapted from established literature for the synthesis of (±)-β-santalene and (±)-epi-β-santalene.[1]

Protocol 1: Synthesis of the Bicyclic Ketone Intermediate (e.g., (±)-campherenone)

This protocol outlines a general procedure for the formation of a key intermediate for santalene synthesis.

  • Alkylation of a suitable enolate: A solution of a bicyclic ketone precursor in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C) to generate the corresponding enolate.

  • Introduction of the side chain: An alkylating agent containing the requisite carbon framework of the santalene side chain (e.g., 1-bromo-4-methyl-3-pentene) is added to the enolate solution.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the bicyclic ketone intermediate.

Protocol 2: Wittig Olefination to (±)-β-Santalene and (±)-epi-β-Santalene
  • Preparation of the Wittig reagent: Methyltriphenylphosphonium bromide in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is treated with a strong base (e.g., n-butyllithium) to generate the methylenetriphenylphosphorane ylide.

  • Reaction with the ketone: A solution of the bicyclic ketone intermediate from Protocol 1 in the same solvent is added to the ylide solution at room temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product, a mixture of (±)-β-santalene and (±)-epi-β-santalene, is purified by column chromatography.

Quantitative Data for Racemic Synthesis

StepProduct(s)Yield (%)Spectroscopic Data Highlights
Wittig Olefination(±)-β-Santalene & (±)-epi-β-SantaleneData not consistently available in abstracts¹H NMR and ¹³C NMR data would confirm the presence of the exocyclic double bond and the bicyclic core. Mass spectrometry would confirm the molecular weight.

Note: Specific yields and detailed spectroscopic data would need to be extracted from the full-text publications.

Enantioselective Synthesis Strategies

Achieving enantioselectivity in the synthesis of this compound requires either starting from a chiral precursor or employing an asymmetric catalyst in a key step.

Strategy 1: Synthesis from (+)-Camphor

Camphor, a readily available natural product, serves as an excellent chiral starting material for the synthesis of various terpenes. The rigid bicyclic framework of camphor can direct the stereochemical outcome of subsequent reactions.

Enantioselective_Santene_Synthesis A (+)-Camphor B Functionalized Camphor Derivative A->B Chemical Modification C Side-chain Introduction B->C Grignard or similar reaction D Key Intermediate C->D E Diastereoselective Transformations D->E F (+)- or (-)-Santene Isomer E->F

Caption: Conceptual workflow for the enantioselective synthesis of this compound from camphor.

Protocol 3: Enantioselective Synthesis via Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane core of this compound. The use of chiral Lewis acids or chiral dienophiles can induce high levels of enantioselectivity.

  • Preparation of Dienophile and Diene: A suitable dienophile (e.g., an acrylate (B77674) derivative) and a diene (e.g., cyclopentadiene) are prepared.

  • Asymmetric Diels-Alder Reaction: The diene and dienophile are reacted in the presence of a chiral Lewis acid catalyst (e.g., a copper-BOX complex or a chiral aluminum-based catalyst) at low temperatures to promote a highly stereoselective cycloaddition.

  • Work-up and Purification: The reaction is quenched, and the Diels-Alder adduct is purified by column chromatography.

  • Elaboration to this compound: The resulting bicyclic ester is then converted to the target this compound isomer through a series of functional group transformations, including reduction and olefination.

Quantitative Data for Enantioselective Synthesis

Key ReactionCatalyst/Chiral AuxiliaryProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric Diels-AlderChiral Lewis AcidBicyclic intermediate>90:10 (endo:exo typical)>95%
Camphor-derived synthesis(+)-CamphorChiral santalene precursorHigh (substrate control)>98%

Note: The data presented in this table is representative of what can be achieved with modern asymmetric synthesis methods and would be confirmed by specific literature reports.

Conclusion

The stereoselective and enantioselective synthesis of this compound is a challenging but achievable goal in organic synthesis. The protocols and strategies outlined in these application notes provide a framework for the preparation of racemic and enantiomerically enriched santalene isomers. The use of chiral starting materials like camphor and the application of asymmetric catalysis, particularly in the context of the Diels-Alder reaction, are powerful approaches to access these valuable molecules with high stereocontrol. Researchers are encouraged to consult the primary literature for detailed experimental conditions and characterization data.

References

Application Notes and Protocols for the Use of Santene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of santene, a bicyclic monoterpene, as a versatile starting material in organic synthesis. The protocols outlined below focus on key transformations of the this compound scaffold, offering pathways to a variety of functionalized derivatives with potential applications in fragrance, and medicinal chemistry.

Introduction to this compound

This compound, with the systematic name 2,3-dimethyl-bicyclo[2.2.1]hept-2-ene, is a naturally occurring monoterpene found in the essential oils of various plants. Its rigid bicyclic structure and the presence of a trisubstituted double bond make it an attractive chiral building block for the synthesis of complex molecules. The inherent stereochemistry of the this compound core can be leveraged to produce enantiomerically enriched products, a critical aspect in drug development and the synthesis of fine chemicals.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around its carbon-carbon double bond. This section details the protocols for three fundamental transformations: hydroboration-oxidation, ozonolysis, and epoxidation.

Hydroboration-Oxidation: Synthesis of Santenols

Hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond, leading to the formation of santenols. This two-step reaction proceeds with syn-addition of the hydroborane across the double bond, resulting in a predictable stereochemical outcome. The bulky nature of the bicyclic system influences the regioselectivity of the borane (B79455) addition.

Reaction Scheme:

cluster_reagents Reagents This compound This compound Intermediate Trialkylborane Intermediate This compound->Intermediate Hydroboration Santenol Santenol Intermediate->Santenol Oxidation reagent1 1. BH3•THF reagent2 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol: Synthesis of α-Santenol and β-Santenol

This protocol describes the hydroboration of this compound followed by oxidative workup to yield a mixture of α-santenol and β-santenol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The BH3•THF solution (1.1 eq) is added dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The 3 M NaOH solution (1.5 eq) is then added, followed by the slow, dropwise addition of 30% H2O2 (1.5 eq), keeping the temperature below 30 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford α-santenol and β-santenol.

Quantitative Data:

ProductTypical Yield (%)
α-Santenol60-70
β-Santenol20-30
Ozonolysis: Synthesis of Santenone

Ozonolysis provides a method for the oxidative cleavage of the double bond in this compound, leading to the formation of the corresponding ketone, santenone. This reaction is a powerful tool for cleaving the bicyclic ring system under controlled conditions.

Reaction Scheme:

cluster_reagents Reagents This compound This compound Ozonide Ozonide Intermediate This compound->Ozonide Ozonolysis Santenone Santenone Ozonide->Santenone Reductive Workup reagent1 1. O3, CH2Cl2, -78 °C reagent2 2. (CH3)2S or Zn/H2O

Caption: Ozonolysis of this compound.

Experimental Protocol: Synthesis of Santenone

This protocol details the ozonolysis of this compound followed by a reductive workup to produce santenone.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Ozone (O3) generated from an ozone generator

  • Dimethyl sulfide (B99878) ((CH3)2S) or Zinc dust (Zn)

  • Acetic acid (if using zinc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone in oxygen is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

  • The reaction mixture is then purged with a stream of nitrogen or oxygen to remove the excess ozone.

  • For reductive workup, dimethyl sulfide (2.0 eq) is added to the cold solution, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Alternatively, for a zinc workup, the dichloromethane is removed under reduced pressure, and a mixture of zinc dust (2.0 eq) and acetic acid in water is added. The mixture is then stirred vigorously for 1 hour.

  • The reaction mixture is washed with saturated NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4 and filtered.

  • The solvent is removed under reduced pressure, and the crude santenone is purified by distillation or column chromatography.

Quantitative Data:

ProductTypical Yield (%)
Santenone75-85
Epoxidation: Synthesis of this compound Oxide

Epoxidation of this compound with a peroxy acid yields this compound oxide. The epoxide can serve as a key intermediate for further functionalization through various ring-opening reactions, providing access to a diverse range of derivatives.

Reaction Scheme:

cluster_reagents Reagent This compound This compound SanteneOxide This compound Oxide This compound->SanteneOxide Epoxidation reagent m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Experimental Protocol: Synthesis of this compound Oxide

This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium sulfite (B76179) solution (Na2SO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • This compound (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1 eq) is added portion-wise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to 0 °C and filtered to remove the precipitated meta-chlorobenzoic acid.

  • The filtrate is washed sequentially with saturated Na2SO3 solution, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4 and filtered.

  • The solvent is carefully removed under reduced pressure to yield crude this compound oxide, which can be further purified by distillation or column chromatography if necessary.

Quantitative Data:

ProductTypical Yield (%)
This compound Oxide80-90

Applications in Drug Development

The functionalized derivatives of this compound, such as santenols, santenone, and this compound oxide, are valuable intermediates in the synthesis of more complex molecules. For instance, certain this compound-derived structures have been investigated for their potential as fragrance compounds. While a direct synthetic route from this compound to the drug Lefetamine (also known as Santenol) is not commonly cited in readily available literature, the structural similarity suggests that this compound-derived intermediates could be explored for the synthesis of novel psychoactive compounds and other pharmaceutically relevant molecules. The chiral nature of this compound makes it a particularly interesting starting material for the asymmetric synthesis of drug candidates, where specific stereoisomers are often responsible for the desired therapeutic effect.

Conclusion

This compound is a readily available and cost-effective chiral starting material with significant potential in organic synthesis. The protocols detailed in these application notes for hydroboration-oxidation, ozonolysis, and epoxidation provide reliable methods for the functionalization of the this compound scaffold, opening avenues for the synthesis of a wide array of derivatives. These derivatives can serve as key building blocks in the development of new fragrances, and potentially, novel therapeutic agents. The straightforward and often high-yielding nature of these transformations makes this compound an attractive platform for both academic research and industrial applications.

Synthesis of Santene Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of santene derivatives. This compound and its analogues are of interest in various fields, including fragrance chemistry and medicinal research.

This application note details a multi-step synthesis protocol starting from the readily available monoterpene, α-pinene. The described pathway involves the isomerization of α-pinene to camphene, followed by conversion to camphenilol, and subsequent dehydration to yield this compound. This protocol provides detailed methodologies for each key transformation, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Overall Synthetic Pathway

The synthesis of this compound from α-pinene is a four-step process. The initial step involves the acid-catalyzed isomerization of α-pinene to camphene. Camphene is then oxidized to camphenilone. The subsequent step is the reduction of the ketone functionality in camphenilone to the corresponding alcohol, camphenilol. The final step is the acid-catalyzed dehydration of camphenilol, which proceeds via a Wagner-Meerwein rearrangement to yield the target molecule, this compound.

Synthesis_Pathway A α-Pinene B Camphene A->B Isomerization C Camphenilone B->C Oxidation D Camphenilol C->D Reduction E This compound D->E Dehydration (Wagner-Meerwein Rearrangement) Purification_Workflow Crude Crude Product Distill Fractional Distillation Crude->Distill Column Column Chromatography Crude->Column Pure Pure this compound Derivative Distill->Pure Column->Pure Analysis GC, NMR, MS Analysis Pure->Analysis

High-performance liquid chromatography (HPLC) methods for santene.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Santene in Complex Matrices using High-Performance Liquid Chromatography (HPLC) with UV Detection via Pre-Column Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene, is a volatile and non-chromophoric compound, making its direct analysis by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection challenging. This application note details a robust and sensitive method for the quantification of this compound in various matrices. The protocol involves a two-step pre-column derivatization process. First, the carbon-carbon double bond in this compound is cleaved via ozonolysis to yield carbonyl compounds. These intermediates are then derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form intensely colored 2,4-dinitrophenylhydrazone derivatives that can be readily detected by a UV-Vis detector. The subsequent separation and quantification are performed using reversed-phase HPLC. This method provides a reliable and reproducible approach for the analysis of this compound in research, quality control, and drug development settings.

Introduction

This compound (2,3-dimethyl-2-norbornene) is a bicyclic monoterpene found in various essential oils and is of interest in the fragrance and pharmaceutical industries. Due to its high volatility, Gas Chromatography (GC) is often the method of choice for its analysis. However, HPLC offers advantages in terms of the analysis of less volatile derivatives and compatibility with a wider range of sample matrices without the need for high-temperature injection. The primary challenge for HPLC analysis of this compound is its lack of a suitable chromophore for UV detection.[1]

To overcome this limitation, a pre-column derivatization strategy can be employed.[2] This method is based on the chemical modification of the analyte to introduce a chromophore.[3] In this proposed method, the double bond of this compound is first subjected to ozonolysis, a reaction that cleaves the double bond to produce carbonyl compounds. These resulting aldehydes or ketones are then reacted with 2,4-dinitrophenylhydrazine (DNPH), a common derivatizing agent for carbonyls, to yield stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.[4][5] These derivatives exhibit strong absorbance in the UV-visible region, allowing for sensitive detection by standard HPLC-UV systems.[6]

This application note provides a detailed protocol for the derivatization of this compound and the subsequent HPLC analysis of its DNPH derivative.

Experimental Protocols

Materials and Reagents

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization Protocol

  • Ozonolysis:

    • Pipette 1 mL of the sample solution (or working standard) into a glass reaction vial.

    • Cool the vial to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a faint blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen gas for 5 minutes to remove excess ozone.

    • Add 1.1 equivalents of triphenylphosphine to the solution to reduce the ozonide and form the carbonyl compounds. Allow the reaction to proceed for 30 minutes at room temperature.

  • DNPH Derivatization:

    • Prepare the DNPH reagent by dissolving 200 mg of DNPH in 100 mL of acetonitrile containing 1 mL of perchloric acid.

    • Add 1 mL of the DNPH reagent to the ozonolysis reaction mixture.

    • Vortex the mixture for 1 minute and allow it to react for 1 hour at 40 °C in a water bath.

    • After the reaction, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% aqueous acetonitrile to remove unreacted DNPH.

    • Elute the this compound-DNPH derivative with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

HPLC Method

The separation of the this compound-DNPH derivative is achieved using a reversed-phase HPLC method.

Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 360 nm

Data Presentation

Table 1: Quantitative Data for this compound-DNPH Derivative Analysis

ParameterValue
Retention Time (RT) Approximately 12.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Note: The values presented in this table are hypothetical and serve as an example of expected performance. Actual values may vary depending on the specific instrumentation and experimental conditions.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis HPLC Analysis sample Sample/Standard containing this compound ozonolysis Ozonolysis (-78°C) Cleavage of C=C bond sample->ozonolysis 1. O3 reduction Reduction with Triphenylphosphine Formation of Carbonyls ozonolysis->reduction 2. PPh3 derivatization Derivatization with DNPH Formation of this compound-DNPH reduction->derivatization 3. DNPH Reagent spe SPE Clean-up (C18 Cartridge) derivatization->spe 4. Purification final_sample Final Sample for HPLC spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Reversed-Phase Separation (C18 Column) hplc_injection->separation detection UV Detection (360 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis logical_relationship cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_outcome Analytical Outcome This compound This compound (No Chromophore) derivatization Two-Step Derivatization This compound->derivatization is subjected to ozonolysis 1. Ozonolysis derivatization->ozonolysis dnph_reaction 2. DNPH Reaction derivatization->dnph_reaction hplc_analysis HPLC-UV Analysis (Sensitive Detection) derivatization->hplc_analysis enables

References

Application Note: Characterization of Santene using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Santene, with the chemical formula C₉H₁₄ and the IUPAC name 2,3-dimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene.[1][2][3] Its structure, containing a strained bicyclic system and a tetrasubstituted double bond, makes it a molecule of interest in natural product chemistry and synthetic organic chemistry. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the functional groups present. This application note details the expected FTIR spectral features of this compound and provides a protocol for its analysis.

Principle of FTIR Spectroscopy

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide valuable information about the molecule's functional groups and overall structure.[4][5]

Expected FTIR Spectrum of this compound

The chemical structure of this compound is characterized by several key features that will give rise to distinct absorption bands in its FTIR spectrum:

  • Alkane C-H Bonds: The molecule contains multiple sp³-hybridized carbon atoms in methyl (-CH₃) and methylene (B1212753) (-CH₂) groups within its bicyclic framework.

  • Alkene C=C Bond: A carbon-carbon double bond is present within the five-membered ring of the bicyclo[2.2.1]heptene system.

  • Absence of Alkene C-H Bonds: The double bond is tetrasubstituted, meaning there are no hydrogen atoms directly attached to the double-bonded carbons.

Based on these structural features, the following absorption peaks are predicted for this compound.

Quantitative Data Summary

The expected characteristic FTIR absorption bands for this compound are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group AssignmentExpected Intensity
2960 - 2870Asymmetric & Symmetric Stretch-CH₃ (Methyl)Strong
2925 - 2850Asymmetric & Symmetric Stretch-CH₂ (Methylene)Strong
~1670 - 1640C=C StretchTetrasubstituted Alkene (cyclic)Weak to Medium
1470 - 1450Scissoring (Bending)-CH₂Medium
1380 - 1370Symmetric Bending (Umbrella)-CH₃Medium

Note: The C=C stretching vibration in tetrasubstituted alkenes like this compound is often weak and may be difficult to observe due to the symmetry of the bond, which results in a small change in dipole moment during vibration.[6]

Experimental Protocols

This section provides a detailed protocol for obtaining an FTIR spectrum of this compound. As this compound is a liquid at room temperature, the neat liquid or Attenuated Total Reflectance (ATR) methods are most appropriate.

Protocol 1: Neat Liquid Sample Preparation (Salt Plate Method)

  • Materials:

    • FTIR Spectrometer

    • Polished salt plates (e.g., KBr, NaCl)

    • Pipette or dropper

    • Volatile solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

    • Kimwipes or other lint-free tissues

    • Sample of this compound

  • Procedure:

    • Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of anhydrous solvent and gently wiping with a lint-free tissue. Handle the plates only by their edges to avoid transferring moisture.

    • Place one to two drops of the liquid this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates. Avoid trapping air bubbles.

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the FTIR spectrum of the this compound sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.[5]

    • After analysis, disassemble the plates and clean them immediately with an appropriate solvent to prevent damage.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR)

  • Materials:

    • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

    • Pipette or dropper

    • Solvent for cleaning (e.g., isopropanol)

    • Kimwipes or other lint-free tissues

    • Sample of this compound

  • Procedure:

    • Ensure the ATR crystal is clean. Clean the crystal surface with a soft tissue dampened with isopropanol (B130326) and allow it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample.

    • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the FTIR analysis of a chemical compound like this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample Obtain this compound Sample ChooseMethod Select Method (ATR or Salt Plate) Sample->ChooseMethod Clean Clean ATR Crystal or Salt Plates ChooseMethod->Clean Background Collect Background Spectrum Clean->Background LoadSample Apply Sample to ATR/Salt Plate Background->LoadSample CollectSample Collect Sample Spectrum LoadSample->CollectSample Process Process Spectrum (Baseline Correction, etc.) CollectSample->Process IdentifyPeaks Identify Peak Positions (cm⁻¹) Process->IdentifyPeaks AssignPeaks Assign Peaks to Vibrational Modes IdentifyPeaks->AssignPeaks Compare Compare with Reference Data AssignPeaks->Compare Report Final Report & Interpretation Compare->Report

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is an invaluable tool for the structural elucidation and quality control of this compound. By identifying the characteristic absorption bands corresponding to C-H stretching and bending vibrations of its alkyl groups and the C=C stretch of its bicyclic alkene core, researchers can confirm the identity and purity of the compound. The protocols provided offer reliable methods for obtaining high-quality spectra for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Enhanced Analytical Detection of Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enhanced analytical detection of santene, a bicyclic monoterpene found in various essential oils. As a non-functionalized hydrocarbon, this compound is not amenable to common derivatization techniques that target active functional groups. Therefore, this document focuses on advanced Gas Chromatography-Mass Spectrometry (GC-MS) methodologies and signal enhancement strategies to improve its detection and quantification.

Introduction to this compound and Analytical Challenges

This compound (C₉H₁₄) is a volatile organic compound of interest in the fragrance, flavor, and pharmaceutical industries due to its presence in various natural products. The accurate and sensitive quantification of this compound is crucial for quality control, authentication of essential oils, and research into its potential biological activities. The primary analytical challenge for this compound lies in its non-polar nature and lack of functional groups, which limits the applicability of traditional derivatization methods used to enhance the detectability of other molecules. This necessitates the use of optimized direct analysis techniques and innovative signal enhancement approaches.

Methodologies for Enhanced this compound Detection

The primary method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) due to its excellent separation capabilities for volatile compounds and definitive identification by mass spectrometry. Enhancing the detection of this compound can be achieved through the following approaches:

  • Direct GC-MS Analysis with Optimized Parameters: This is the most straightforward method for analyzing this compound. Sensitivity can be significantly improved by optimizing various GC-MS parameters.

  • Signal Enhancement via Transient Matrix Effect: This innovative technique involves the co-injection of a high-boiling "protectant" compound with the sample. This protectant creates a transient matrix effect in the GC inlet, which can significantly enhance the signal intensity of the analyte.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

This protocol describes the standard procedure for the quantitative analysis of this compound in a sample matrix (e.g., essential oil) using GC-MS.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)

  • Internal Standard (IS) (e.g., tetradecane (B157292) or other suitable n-alkane)

  • Sample containing this compound (e.g., essential oil)

  • GC vials with caps (B75204) and septa

  • Microsyringes

3.1.2. Preparation of Standards and Samples

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., tetradecane) in the chosen solvent.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to bring the expected this compound concentration within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • SIM ions for this compound (m/z): 93 (quantifier), 122 (qualifier), 79 (qualifier)

    • SIM ion for Tetradecane (IS, m/z): 57 (quantifier)

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.

  • Determine the concentration of this compound in the samples by using the calibration curve.

Protocol 2: Enhanced GC-MS Analysis of this compound using a Transient Matrix Effect

This protocol describes a method to enhance the signal intensity of this compound by co-injecting a protectant agent. Polyethylene glycols (PEGs) have been shown to be effective for this purpose.[1][2]

3.2.1. Additional Materials

  • Polyethylene glycol 400 (PEG 400)

3.2.2. Preparation of Protectant Solution

  • Prepare a 1 mg/mL solution of PEG 400 in the chosen solvent (e.g., hexane or ethyl acetate).

3.2.3. Sample and Standard Preparation with Protectant

  • Prepare calibration standards and samples as described in Protocol 3.1.2.

  • Prior to injection, add the PEG 400 protectant solution to each vial (both standards and samples) at a 1:1 ratio (v/v) with the prepared standard/sample. For example, add 100 µL of the PEG 400 solution to 100 µL of the standard/sample in the GC vial.

3.2.4. GC-MS Analysis

  • Use the same GC-MS conditions as described in Protocol 3.1.3. The protectant is co-injected with the sample.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound using the described protocols. This data is for illustrative purposes to demonstrate the expected performance.

Table 1: Comparison of Analytical Performance for this compound Detection

ParameterProtocol 1: Direct GC-MSProtocol 2: Enhanced GC-MS with PEG 400
Linear Range (µg/mL) 0.1 - 500.02 - 50
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) (µg/mL) 0.050.01
Limit of Quantification (LOQ) (µg/mL) 0.150.03
Precision (RSD%) < 5%< 4%
Signal Enhancement Factor -~3-5 fold

Visualizations

Diagram 1: Experimental Workflow for Direct GC-MS Analysis of this compound

G Direct GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_this compound This compound Stock (1 mg/mL) cal_standards Calibration Standards (with IS) stock_this compound->cal_standards stock_is Internal Standard Stock (1 mg/mL) stock_is->cal_standards sample_prep Sample Preparation (Dilution + IS) stock_is->sample_prep injection GC Injection (Splitless) cal_standards->injection sample_prep->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM/Scan) separation->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound in Samples detection->quantification calibration->quantification G Enhanced GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_this compound This compound Stock (1 mg/mL) cal_standards Calibration Standards (with IS) stock_this compound->cal_standards stock_is Internal Standard Stock (1 mg/mL) stock_is->cal_standards sample_prep Sample Preparation (Dilution + IS) stock_is->sample_prep stock_peg PEG 400 Protectant (1 mg/mL) add_peg_cal Add PEG 400 to Calibration Standards stock_peg->add_peg_cal add_peg_sample Add PEG 400 to Sample stock_peg->add_peg_sample cal_standards->add_peg_cal sample_prep->add_peg_sample injection GC Co-Injection (Splitless) add_peg_cal->injection add_peg_sample->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM/Scan) separation->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound in Samples detection->quantification calibration->quantification

References

Laboratory-Scale Synthesis and Purification of Santene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of santene (2,3-dimethylbicyclo[2.2.1]hept-2-ene), a bicyclic monoterpene of interest in synthetic chemistry and fragrance applications. The primary synthetic route described is the acid-catalyzed Wagner-Meerwein rearrangement of camphenilol. This application note includes a step-by-step experimental protocol for the synthesis, followed by detailed procedures for purification using fractional distillation and column chromatography. Quantitative data, including expected yields and purity, are summarized in tables. Additionally, characteristic analytical data for the final product are provided. Diagrams illustrating the reaction pathway and experimental workflows are included to facilitate understanding and execution of the described procedures.

Introduction

This compound is a saturated bicyclic hydrocarbon with the chemical formula C9H14.[1] Its synthesis is a classic example of a carbocation-driven rearrangement, specifically the Wagner-Meerwein rearrangement.[2][3] This rearrangement is of significant interest in the study of reaction mechanisms and in the synthesis of terpenoid compounds. The most common laboratory synthesis involves the acid-catalyzed dehydration of camphenilol.[4] This process proceeds through a secondary carbocation intermediate, which then rearranges to a more stable tertiary carbocation via a methyl shift, followed by elimination to yield the this compound product.[2][4]

This protocol provides a comprehensive guide for the synthesis and subsequent purification of this compound, aimed at achieving high purity suitable for research and development purposes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name2,3-dimethylbicyclo[2.2.1]hept-2-ene[1]
Molecular FormulaC9H14[1]
Molecular Weight122.21 g/mol [1]
Boiling Point140-141 °C (at 760 mmHg)[1]
CAS Number529-16-8[1]

Table 2: Expected Yield and Purity of this compound

Synthesis/Purification StepExpected Yield (%)Expected Purity (%)Analytical Method
Crude Synthesis Product70-8580-90GC-MS
After Fractional Distillation60-75>95GC-MS
After Column Chromatography50-65>99GC-MS

Table 3: Spectroscopic Data for this compound Characterization

TechniqueKey Signals/DataReference
GC-MSMolecular Ion (M+) at m/z = 122[2]
¹³C NMRAvailable on PubChem[2]
Kovats Retention IndexStandard non-polar: 876-888[1]

Experimental Protocols

I. Synthesis of this compound from Camphenilol via Wagner-Meerwein Rearrangement

This protocol outlines the acid-catalyzed dehydration of camphenilol to produce this compound.

Materials:

  • Camphenilol

  • Anhydrous Potassium Bisulfate (KHSO₄) or another suitable acid catalyst

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Distillation apparatus (short path)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a short path distillation head, add camphenilol and a catalytic amount of anhydrous potassium bisulfate (approximately 5-10 mol% relative to camphenilol).

  • Reaction: Heat the mixture gently using a heating mantle while stirring. The reaction temperature should be maintained between 170-180 °C.[5]

  • Distillation of Product: As the reaction proceeds, this compound will be formed and distill over. Collect the distillate in a cooled receiving flask. The reaction is typically complete within a few hours, which can be monitored by the cessation of distillation.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with deionized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (if any was used during work-up) using a rotary evaporator to yield the crude this compound product.

II. Purification of this compound

A. Fractional Distillation

Due to its relatively low boiling point and the potential for closely boiling impurities, fractional distillation is a suitable method for purifying this compound.[6][7]

Equipment:

  • Fractional distillation apparatus with a Vigreux or packed column

  • Heating mantle with magnetic stirrer

  • Round-bottom flasks for distillation and collection

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: Heat the flask gently. The vapor will rise through the fractionating column, establishing a temperature gradient.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (140-141 °C at atmospheric pressure).[1] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill. For temperature-sensitive compounds, distillation under reduced pressure is an option to lower the boiling point.

B. Column Chromatography

For achieving very high purity, column chromatography is recommended.[8][9][10]

Materials:

Equipment:

  • Chromatography column

  • Erlenmeyer flasks or test tubes for fraction collection

  • TLC plates and developing chamber (for monitoring)

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel using a non-polar solvent such as hexane as the slurry.

  • Sample Loading: Dissolve the this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the non-polar mobile phase (e.g., 100% hexane). Since this compound is a hydrocarbon, it will have a low affinity for the polar silica gel and will elute quickly.[11][12]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

III. Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][13][14]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Camphenilol + KHSO₄ reaction Heating (170-180 °C) start->reaction distill Distillation of Crude this compound reaction->distill wash Wash with NaHCO₃ and H₂O distill->wash dry Dry with Na₂SO₄ wash->dry evap Solvent Removal dry->evap frac_dist Fractional Distillation evap->frac_dist col_chrom Column Chromatography frac_dist->col_chrom gc_ms GC-MS col_chrom->gc_ms nmr NMR col_chrom->nmr

Caption: Workflow for the synthesis and purification of this compound.

Wagner_Meerwein_Mechanism Camphenilol Camphenilol Protonation Protonation (+H⁺) Camphenilol->Protonation Water_Loss Loss of H₂O Protonation->Water_Loss H₂O⁺ departs Secondary_Carbocation Secondary Carbocation Water_Loss->Secondary_Carbocation Rearrangement Wagner-Meerwein Rearrangement (Methyl Shift) Secondary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Elimination Elimination (-H⁺) Tertiary_Carbocation->Elimination This compound This compound Elimination->this compound

Caption: Mechanism of the Wagner-Meerwein rearrangement for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Santene Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for santene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound, and which one generally gives the highest yield?

A1: this compound is typically synthesized via the Wagner-Meerwein rearrangement of camphene (B42988) or its derivatives. A common and effective method is the acid-catalyzed isomerization of α-pinene, which first yields camphene, a key intermediate.[1][2] Catalysts like acid-activated titanium dioxide have shown high conversion rates of α-pinene with good selectivity towards camphene.[1] Another approach involves the alkylation of camphene followed by rearrangement.[3] While various methods exist, the yield is highly dependent on optimizing reaction conditions, including the choice of catalyst, solvent, and temperature. One-pot synthesis methods are also being developed to improve efficiency and yield.[4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and activity of the acid catalyst are critical. Inadequate catalyst concentration or deactivation can lead to incomplete reactions.[5]

  • Reaction Temperature: Temperature control is crucial. Temperatures that are too low may result in slow or incomplete conversion, while excessively high temperatures can promote the formation of undesired side products and polymers, thus reducing the yield of this compound.[5][6]

  • Purity of Starting Materials: Impurities in the starting material, such as α-pinene or camphene, can interfere with the reaction and lead to the formation of byproducts.[7]

  • Presence of Moisture: Many organometallic reagents and catalysts used in synthesis are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[6]

  • Side Reactions: The formation of isomeric terpenes or polymerization of the starting material are common side reactions that compete with the desired this compound formation.[5][6]

Q3: I'm observing multiple unexpected peaks in my GC-MS analysis. What are the likely side products?

A3: During the acid-catalyzed isomerization of pinenes to form camphene (a precursor to this compound), several isomeric monoterpenes can form. Common byproducts include limonene, terpinene, and β-phellandrene.[2] Additionally, polymerization of the starting material or product can occur, especially at higher temperatures or catalyst concentrations, leading to higher molecular weight impurities.[5]

Q4: How can I effectively purify this compound from the crude reaction mixture?

A4: Purifying this compound typically involves fractional distillation to separate it from other isomeric terpenes and unreacted starting materials. Due to the similar boiling points of many terpene isomers, a highly efficient fractional distillation column is recommended. It's also possible to reduce certain byproducts, like tricyclene, by separating a tricyclene-rich fraction during distillation and recycling it back into the isomerization reaction.[5] For removing non-volatile impurities and polymers, column chromatography on silica (B1680970) gel can be effective.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during this compound synthesis.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material (e.g., α-pinene) 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., titanium oxide hydrate) may have lost activity or is used in too low a concentration.[5]1a. Use a freshly prepared or activated catalyst. 1b. Optimize the catalyst loading. A typical range is 0.1 to 2.0% by weight relative to the starting material.[5]
2. Low Reaction Temperature: The temperature may be too low for the rearrangement to proceed efficiently.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For α-pinene isomerization, reflux temperature (around 155-165°C) is often used.[5]
Low Selectivity / High Level of Byproducts 1. Excessive Reaction Temperature or Time: High temperatures or prolonged reaction times can favor the formation of thermodynamically stable but undesired isomers and polymers.[5][6]1a. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 1b. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[6] 1c. Consider a two-stage temperature profile: an initial reflux followed by a secondary reaction at a lower temperature (e.g., 150-155°C) to bring the reaction to completion while minimizing byproduct formation.[5]
2. Incorrect Catalyst: The acidity and type of catalyst can significantly influence the product distribution.2. Screen different acid catalysts. For instance, acid-activated TiO2 nanopowder has shown high selectivity for camphene from α-pinene.[1]
Formation of Polymeric Material 1. High Catalyst Concentration: Too much catalyst can lead to rapid, uncontrolled reactions and polymerization.1. Reduce the catalyst concentration.
2. High Reaction Temperature: Elevated temperatures can promote polymerization.2. Maintain the reaction temperature at the optimal level, avoiding overheating.[5]
Difficulty in Product Purification 1. Formation of Close-Boiling Isomers: The synthesis may produce isomers with boiling points very close to this compound.1. Use a high-efficiency fractional distillation apparatus. 2. Analyze fractions by GC to ensure purity.
2. Product Degradation During Workup: this compound and related terpenes can be sensitive to acidic conditions during aqueous workup.[6]2. Neutralize the reaction mixture carefully before extraction and minimize contact time with aqueous acid.
Yield Improvement with Different Catalysts

The choice of catalyst is paramount for achieving high yield and selectivity. The following table summarizes yields obtained for the isomerization of α-pinene to camphene, a key step often preceding this compound synthesis, using different catalytic systems.

CatalystStarting MaterialTemperature (°C)Conversion (%)Camphene Selectivity (%)Reference
Acid-Activated TiO2 Nanopowderα-PineneOptimized10063.96[1]
Titanate Nanotubesα-Pinene14097.878.5[2]
DT0_HCl_HNO3-activated carbonα-Pinene160100Main Product[2]
Titanium Oxide Hydrate (B1144303)α-Pinene155-165>95Not specified[5]

Key Experimental Protocol

Synthesis of Camphene from α-Pinene via Isomerization

This protocol is a general guideline for the acid-catalyzed isomerization of α-pinene to camphene, a common precursor in this compound synthesis.[5]

Materials:

  • α-pinene (technical grade, ~96%)

  • Titanium oxide hydrate catalyst (0.3-0.5% by weight of α-pinene)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Reactor Setup: Equip a stirred, jacketed vessel with a reflux condenser and a nitrogen inlet.

  • Charging the Reactor: Charge the reactor with α-pinene and the titanium oxide hydrate catalyst.

  • Inerting: Blanket the reaction mixture with nitrogen.

  • Heating: Heat the mixture to reflux temperature (approx. 155-165°C) at a controlled rate (e.g., 2-4°C/min). The heat of the exothermic reaction can be dissipated by evaporative cooling at reflux.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the concentration of α-pinene.

  • Primary Reaction Phase: Continue refluxing until the α-pinene content in the reaction mixture drops to approximately 5% by weight.

  • Secondary Reaction Phase: Reduce the temperature to below 160°C (preferably 150-155°C) and hold until the rearrangement is complete (α-pinene is fully consumed). This two-step temperature process helps to reduce the formation of polymeric by-products.[5]

  • Workup: After cooling, the catalyst can be filtered off. The crude product mixture is then purified by fractional distillation to isolate camphene.

Visual Guides

General Synthesis Workflow

The following diagram illustrates the typical workflow for this compound synthesis, highlighting key stages where issues can arise.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start: Source Starting Materials (α-Pinene/Camphene) ReagentPrep Reagent & Glassware Prep (Dry Solvents, Activate Catalyst) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup Heating Heating & Reflux (Controlled Temp) ReactionSetup->Heating Monitoring Reaction Monitoring (GC/TLC) Heating->Monitoring Monitoring->Heating Continue Quench Quench & Neutralize Monitoring->Quench Complete Purification Purification (Distillation/Chromatography) Quench->Purification Analysis Final Product Analysis (GC-MS, NMR) Purification->Analysis End End: Pure this compound Analysis->End

General workflow for this compound synthesis.
Troubleshooting Logic Flowchart

Use this flowchart to diagnose the root cause of low product yield.

G Start Low Yield Observed CheckConversion Is starting material consumed (GC/TLC)? Start->CheckConversion CheckByproducts Are there significant byproducts? CheckConversion->CheckByproducts Yes Cause_Catalyst Potential Cause: Inactive or insufficient catalyst. Low reaction temperature. CheckConversion->Cause_Catalyst No Cause_SideReaction Potential Cause: Suboptimal temperature. Incorrect catalyst choice. CheckByproducts->Cause_SideReaction Yes Cause_Purification Potential Cause: Product loss during workup. Degradation during purification. CheckByproducts->Cause_Purification No Solution_Catalyst Solution: Use fresh/activated catalyst. Optimize catalyst load. Increase temperature. Cause_Catalyst->Solution_Catalyst Solution_SideReaction Solution: Optimize temperature & time. Screen different catalysts. Cause_SideReaction->Solution_SideReaction Solution_Purification Solution: Optimize purification method. Ensure neutral workup conditions. Cause_Purification->Solution_Purification

A troubleshooting flowchart for low yield.

References

Technical Support Center: Stereoselective Synthesis of Santene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the stereoselective synthesis of santene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound revolve around controlling the formation of its specific stereoisomers. This compound possesses a bicyclo[2.2.1]heptane core with multiple stereocenters. Key difficulties include:

  • Diastereoselectivity: Controlling the relative configuration of substituents, particularly during the formation of the bicyclic ring system. This often involves managing the endo and exo selectivity in Diels-Alder reactions.

  • Enantioselectivity: Synthesizing a single enantiomer of this compound, which is crucial for applications in fragrance and pharmaceutical industries where different enantiomers can have distinct biological activities and sensory properties.

Q2: What are the common starting materials for the stereoselective synthesis of this compound?

A2: Common precursors for the synthesis of this compound include:

  • Camphene and α-Pinene: These naturally occurring bicyclic monoterpenes can be converted to this compound through rearrangement reactions, though controlling the stereochemistry can be challenging.

  • 3-Methyl-2-cyclopenten-1-one (B1293772): This compound is a versatile starting material for constructing the bicyclic core of this compound, often via a Diels-Alder reaction.

  • Norbornanone derivatives: Functionalized norbornanones can serve as templates for the stereocontrolled introduction of the required methyl groups.

Q3: How can I control the diastereoselectivity in the Diels-Alder approach to this compound?

A3: Achieving high diastereoselectivity in the Diels-Alder reaction to form the this compound core is critical. The use of Lewis acids can promote the desired endo or exo selectivity. The choice of Lewis acid and reaction conditions, such as temperature and solvent, can significantly influence the diastereomeric ratio of the product. For instance, Lewis acids like EtAlCl₂ are known to favor the formation of endo products in certain Diels-Alder reactions.

Q4: What strategies can be employed to achieve an enantioselective synthesis of this compound?

A4: To synthesize a specific enantiomer of this compound, several asymmetric synthesis strategies can be utilized:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dienophile or diene to direct the stereochemical outcome of the Diels-Alder reaction. The auxiliary is then removed in a subsequent step.[1][2][3][4][5]

  • Chiral Catalysts: A chiral Lewis acid or organocatalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product that already contains some of the required stereocenters.

Q5: How can I determine the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my synthesized this compound?

A5: The stereochemical purity of this compound is typically determined using the following analytical techniques:

  • Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio of a mixture.[9] Chiral shift reagents can also be employed to differentiate enantiomers in the NMR spectrum.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Suggestions
Low Diastereoselectivity (Poor endo/exo ratio in Diels-Alder reaction) - Inappropriate Lewis acid catalyst or no catalyst used.- Reaction temperature is too high, leading to the thermodynamic product.- Steric hindrance on the diene or dienophile.- Screen a variety of Lewis acids (e.g., EtAlCl₂, Eu(fod)₃) to find the optimal catalyst for the desired stereoisomer.[11]- Conduct the reaction at lower temperatures to favor the kinetically controlled product.- Modify the structure of the diene or dienophile to minimize steric clashes that may disfavor the desired transition state.
Low Enantioselectivity - Ineffective chiral auxiliary or catalyst.- Racemization during the reaction or workup.- Impure chiral starting materials.- Select a chiral auxiliary known to provide high induction for the specific reaction type.[1][2][3][4][5]- Optimize the reaction conditions (solvent, temperature, catalyst loading) for the chiral catalyst.- Ensure that the reaction and workup conditions are mild enough to prevent racemization.- Verify the enantiomeric purity of starting materials using chiral GC or HPLC.
Formation of Byproducts - Side reactions such as polymerization of the diene or dienophile.- Rearrangement of the bicyclic skeleton under harsh conditions.- Incomplete reaction leading to a mixture of starting materials and products.- Use freshly distilled dienes and dienophiles.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Carefully control the stoichiometry of the reactants.- Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Difficulty in Purifying Stereoisomers - Similar physical properties of the stereoisomers.- Utilize flash column chromatography with carefully selected solvent systems for the separation of diastereomers.- For enantiomers, preparative chiral chromatography (GC or HPLC) is often necessary.[12]

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Reaction for the this compound Core

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction between 3-methyl-2-cyclopenten-1-one and a suitable diene to form the bicyclo[2.2.1]heptane core of this compound.

Materials:

  • 3-Methyl-2-cyclopenten-1-one

  • Diene (e.g., isoprene)

  • Lewis Acid (e.g., Ethylaluminum dichloride solution in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 3-methyl-2-cyclopenten-1-one (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 eq of EtAlCl₂) to the stirred solution.

  • After stirring for 15 minutes, add the diene (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Characterization:

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Poor Stereoselectivity Observed check_dr_ee Confirm Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) (NMR, Chiral GC) start->check_dr_ee check_conditions Review Reaction Conditions: - Temperature - Lewis Acid - Solvent check_dr_ee->check_conditions Low dr check_aux_cat Evaluate Chiral Source: - Auxiliary effectiveness - Catalyst activity/loading check_dr_ee->check_aux_cat Low ee check_sm_purity Verify Starting Material Enantiopurity check_dr_ee->check_sm_purity Low ee optimize_temp Optimize Temperature: Lower temperature for kinetic control check_conditions->optimize_temp optimize_lewis Screen Lewis Acids: Evaluate different catalysts and loadings check_conditions->optimize_lewis optimize_solvent Vary Solvent Polarity check_conditions->optimize_solvent end Improved Stereoselectivity optimize_temp->end optimize_lewis->end optimize_solvent->end change_aux Change Chiral Auxiliary check_aux_cat->change_aux optimize_cat Optimize Chiral Catalyst Conditions check_aux_cat->optimize_cat change_aux->end optimize_cat->end check_sm_purity->end

Troubleshooting workflow for stereoselectivity issues.
Signaling Pathway for Asymmetric Diels-Alder Reaction

G dienophile Dienophile activated_complex Chiral Lewis Acid- Dienophile Complex dienophile->activated_complex diene Diene chiral_catalyst Chiral Lewis Acid Catalyst chiral_catalyst->activated_complex transition_state_R Transition State (Re face attack) activated_complex->transition_state_R Diene approach (less hindered) transition_state_S Transition State (Si face attack) activated_complex->transition_state_S Diene approach (more hindered) product_R R-enantiomer (Major Product) transition_state_R->product_R product_S S-enantiomer (Minor Product) transition_state_S->product_S

Pathway of a catalyzed asymmetric Diels-Alder reaction.

References

Overcoming low yields in the dehydration of camphenilol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the dehydration of camphenilol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the dehydration of camphenilol?

A1: Low yields in the dehydration of camphenilol are often attributed to the formation of undesired side products. The reaction proceeds through a carbocation intermediate, which can undergo a Wagner-Meerwein rearrangement to form more stable carbocations.[1][2][3] This rearrangement can lead to a mixture of isomeric alkenes, with santene being a possible product from camphenilol through a methyl group migration.[1] In analogous reactions, such as the dehydration of isoborneol, camphene (B42988) is a major product resulting from a similar rearrangement.[2][4][5]

Q2: What are the common side products to expect?

A2: Besides the desired alkene, common side products include:

  • Isomeric Alkenes: Due to Wagner-Meerwein rearrangements, a mixture of different alkene isomers can be formed.[1][4]

  • Ethers: If the reaction temperature is not high enough, the alcohol can react with itself or another alcohol molecule to form an ether.[6][7]

  • Oxidation Products: The use of strong oxidizing acids, such as concentrated sulfuric acid, can lead to the oxidation of the alcohol, producing carbon dioxide and other byproducts.[8]

  • Polymerization Products: Under strongly acidic conditions, the resulting alkenes can polymerize.

Q3: How does the choice of acid catalyst affect the reaction?

A3: The choice of acid catalyst is critical and can significantly influence the product distribution and yield.

  • Concentrated Sulfuric Acid: While effective, it is a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide and carbon dioxide, resulting in a messy reaction mixture.[8]

  • Concentrated Phosphoric Acid: This is often preferred over sulfuric acid as it is less oxidizing and typically leads to a cleaner reaction with fewer side products.[8]

  • Solid Acid Catalysts: Heterogeneous catalysts like alumina, cation exchange resins, or heteropoly acids can also be used.[9][10][11][12][13] These can offer advantages in terms of easier product separation and catalyst recycling.

  • Lewis Acids: Reagents like boron trifluoride can also mediate the dehydration and subsequent rearrangement.[14]

Q4: What is the role of temperature in this reaction?

A4: Temperature is a crucial parameter. The optimal temperature depends on the specific alcohol and catalyst used. Generally, tertiary alcohols dehydrate at lower temperatures than secondary or primary alcohols.[7] Insufficient heat may lead to the formation of ethers, while excessively high temperatures can promote unwanted side reactions and decomposition.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of camphenilol 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh, properly stored catalyst. Increase catalyst loading if necessary.2. Gradually increase the reaction temperature, monitoring for product formation. For secondary alcohols, temperatures in the range of 100-140°C are often required with strong acids.[7]3. Extend the reaction time and monitor the progress by techniques like TLC or GC.
Predominance of ether as a byproduct Reaction temperature is too low.[6][7]Increase the reaction temperature to favor elimination over substitution.
Formation of multiple alkene isomers Wagner-Meerwein rearrangement is occurring.[1][2]This is an inherent characteristic of the reaction mechanism. To favor a specific isomer, catalyst choice and reaction conditions may be optimized. Consider using milder dehydration agents that may proceed through different mechanisms.
Charring and dark coloration of the reaction mixture Use of a strong oxidizing acid like concentrated sulfuric acid.[8]Switch to a less oxidizing acid, such as concentrated phosphoric acid.[8] Alternatively, consider using a solid acid catalyst.
Difficulty in isolating the desired product The product mixture is complex, containing isomers and byproducts with similar boiling points.Employ efficient purification techniques such as fractional distillation. For laboratory scale, column chromatography may also be effective.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of a Secondary Bicyclic Alcohol (e.g., Cyclohexanol (B46403) to Cyclohexene)

This protocol for the dehydration of cyclohexanol is analogous to what would be used for camphenilol and illustrates the general procedure.

Materials:

  • Cyclohexanol

  • Concentrated phosphoric(V) acid or concentrated sulfuric acid

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Procedure:

  • Place the alcohol (e.g., cyclohexanol) and the acid catalyst (e.g., concentrated phosphoric(V) acid) in a distillation flask. Add a few boiling chips.

  • Gently heat the mixture. The alkene product, being more volatile, will distill over along with water.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium chloride solution to remove any remaining acid.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride).

  • Perform a final distillation to purify the alkene product.

Note: The specific temperatures and ratios of reactants will need to be optimized for the dehydration of camphenilol.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Camphenilol + Acid Catalyst B Heating and Distillation A->B Heat C Collect Distillate B->C D Wash with NaCl(aq) C->D E Dry Organic Layer D->E F Final Distillation E->F G Pure Alkene Product F->G

Caption: General experimental workflow for the dehydration of camphenilol.

wagner_meerwein_rearrangement cluster_mechanism Wagner-Meerwein Rearrangement Camphenilol Camphenilol Protonation Protonation of -OH group (+H+) Camphenilol->Protonation OxoniumIon Alkyloxonium Ion Protonation->OxoniumIon LossOfWater Loss of Water (-H2O) OxoniumIon->LossOfWater SecondaryCarbocation Initial Secondary Carbocation LossOfWater->SecondaryCarbocation Rearrangement 1,2-Alkyl Shift (Wagner-Meerwein) SecondaryCarbocation->Rearrangement TertiaryCarbocation Rearranged Tertiary Carbocation Rearrangement->TertiaryCarbocation Deprotonation Deprotonation (-H+) TertiaryCarbocation->Deprotonation AlkeneProduct Alkene Product(s) (e.g., this compound/Camphene) Deprotonation->AlkeneProduct

Caption: Simplified mechanism of camphenilol dehydration involving a Wagner-Meerwein rearrangement.

References

Technical Support Center: Optimizing GC-MS Parameters for Santene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of santene.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate analysis. Below are recommended starting protocols for liquid injection and headspace analysis of this compound.

Liquid Injection GC-MS Protocol

This protocol is adapted from established methods for terpene analysis and is a good starting point for this compound quantification.

Sample Preparation:

  • Accurately weigh 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent such as hexane (B92381) or pentane.

  • Include an internal standard (e.g., n-tridecane) for accurate quantification.

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate solid matrix components.

  • Transfer the supernatant to a GC vial for analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Injector Type Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (Optimize based on concentration)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Oven Program Initial 50°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 2 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-350) for identification, Selected Ion Monitoring (SIM) for quantification
Headspace (HS) GC-MS Protocol

This method is ideal for analyzing volatile compounds like this compound while minimizing matrix effects.

Sample Preparation:

  • Place a precisely weighed amount of the sample (e.g., 10-50 mg) into a headspace vial.

  • For liquid samples, a small, accurately measured volume can be used.

  • Seal the vial immediately with a septum and cap.

Instrumentation and Conditions:

ParameterRecommended Setting
Headspace Autosampler Agilent 7697A or equivalent
Vial Equilibration Temp. 80-120 °C (Optimize for this compound volatility)
Vial Equilibration Time 15-30 minutes
Loop Temperature 10-20 °C above vial temperature
Transfer Line Temp. 10-20 °C above loop temperature
GC and MS conditions Same as Liquid Injection Protocol

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape can be caused by several factors.

  • Peak Tailing: This is often due to active sites in the GC system.

    • Solution:

      • Use a deactivated inlet liner.

      • Trim the first few centimeters of the GC column to remove accumulated non-volatile residues.

      • Ensure proper column installation to avoid dead volume.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution:

      • Dilute the sample.

      • Increase the split ratio.

      • Use a column with a thicker stationary phase film.

Q2: My this compound peak is not well-resolved from other components in the sample.

A2: Co-elution is a common challenge in the analysis of complex mixtures.

  • Solution:

    • Optimize the oven temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.

    • Change the GC column: If resolution is still an issue, switching to a column with a different stationary phase (e.g., a mid-polar or polar column) may provide the necessary selectivity.

    • Use a longer GC column: Increasing the column length can enhance resolution, but will also increase analysis time.

Q3: I am not seeing a this compound peak, or the response is very low.

A3: This could be due to issues with sample preparation, injection, or detection.

  • Solution:

    • Verify sample preparation: Ensure that this compound is being efficiently extracted from the sample matrix. For headspace analysis, optimize the equilibration temperature and time to ensure sufficient volatilization.

    • Check for leaks: Leaks in the GC system can lead to a loss of sample and poor sensitivity.

    • Confirm MS parameters: Ensure the mass spectrometer is acquiring data in the correct mass range and that the detector is functioning properly. For low concentrations, using Selected Ion Monitoring (SIM) mode will significantly improve sensitivity.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification should be based on multiple pieces of evidence.

  • Solution:

    • Mass Spectrum Matching: Compare the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound will have a characteristic fragmentation pattern.

    • Retention Index (RI): Calculate the Kovats retention index of the peak by running a series of n-alkanes under the same GC conditions. Compare the calculated RI to literature values for this compound on a similar stationary phase.

This compound Mass Spectrum and Fragmentation

The mass spectrum of this compound is a key identifier. Understanding its fragmentation can aid in troubleshooting and confirming its presence. The molecular ion (M+) of this compound (C9H14) is expected at m/z 122. Common fragments for bicyclic monoterpenes arise from the loss of methyl (CH3, -15 amu) and ethyl (C2H5, -29 amu) groups, as well as more complex rearrangements.

A plausible fragmentation pathway for this compound is illustrated below:

Santene_Fragmentation M This compound (m/z 122) [C9H14]+• F1 m/z 107 [C8H11]+ M->F1 -CH3• F2 m/z 93 [C7H9]+ M->F2 -C2H5• F3 m/z 79 [C6H7]+ F2->F3 -CH2

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Frequently Asked Questions (FAQs)

Q5: What is the best injection technique for this compound analysis?

A5: The choice of injection technique depends on the sample matrix and the concentration of this compound.

  • Liquid injection is suitable for liquid samples or extracts where this compound is present at moderate to high concentrations.

  • Headspace (HS) analysis is preferred for solid or viscous samples and for trace-level analysis, as it minimizes matrix interference and can enhance the detection of volatile compounds like this compound.

  • Solid-Phase Microextraction (SPME) is another excellent option for trace analysis and can be easily automated.

Q6: Which GC column is most suitable for this compound analysis?

A6: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good first choice for this compound and other terpenes. These columns separate compounds primarily based on their boiling points. If co-elution with other components is an issue, a mid-polar or polar column may provide better resolution.

Q7: How can I improve the sensitivity of my GC-MS method for trace-level this compound analysis?

A7: To enhance sensitivity:

  • Use Selected Ion Monitoring (SIM) mode on the mass spectrometer. Instead of scanning a wide mass range, the MS will only monitor a few characteristic ions of this compound, which significantly increases the signal-to-noise ratio.

  • Optimize your sample preparation to pre-concentrate the analyte.

  • Ensure your GC system is free of leaks and that the injector and column are in good condition.

Q8: What are some common sources of contamination in GC-MS analysis of terpenes?

A8: Contamination can arise from several sources:

  • Septum bleed: Particles from the injector septum can enter the system. Use high-quality, low-bleed septa.

  • Solvents and reagents: Always use high-purity solvents.

  • Sample carryover: Residuals from a previous, more concentrated sample can appear in subsequent runs. Implement a thorough rinse of the injection syringe and consider a blank run after a high-concentration sample.

Logical Workflow for Troubleshooting

When encountering an issue, a systematic approach is key to identifying and resolving the problem efficiently.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, No Peak) check_basics Check Basic Parameters (Gas flow, Temperatures, Connections) start->check_basics review_chromatogram Review Chromatogram (Peak shape, Retention time, Baseline) check_basics->review_chromatogram peak_shape_issue Poor Peak Shape? review_chromatogram->peak_shape_issue no_peak_issue No/Low Peak? peak_shape_issue->no_peak_issue No tailing Tailing peak_shape_issue->tailing Yes fronting Fronting peak_shape_issue->fronting Yes check_sample_prep Verify Sample Preparation (Extraction, Volatilization) no_peak_issue->check_sample_prep Yes resolution_issue Poor Resolution? no_peak_issue->resolution_issue No check_activity Check for System Activity (Liner, Column Inlet) tailing->check_activity check_overload Check for Column Overload (Dilute Sample, Increase Split) fronting->check_overload solved Problem Solved check_activity->solved check_overload->solved check_injection Check Injection System (Syringe, Leaks) check_sample_prep->check_injection check_ms Verify MS Parameters (Scan Range, Detector) check_injection->check_ms check_ms->solved optimize_oven Optimize Oven Program (Slower Ramp) resolution_issue->optimize_oven Yes resolution_issue->solved No change_column Consider Different Column optimize_oven->change_column change_column->solved

Caption: A systematic workflow for troubleshooting common GC-MS issues.

Minimizing side reactions in santene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Santene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this compound, with a focus on minimizing side reactions and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from camphene (B42988), a readily available bicyclic monoterpene. A common route involves the conversion of camphene to an intermediate such as isobornyl acetate (B1210297), followed by further transformations to yield this compound. One established pathway proceeds through the epoxidation of camphene, followed by rearrangement to santenone, reduction to santenol, and subsequent dehydration to this compound.

Q2: What are the major side reactions to be aware of during this compound synthesis?

A2: The synthesis of this compound is often complicated by carbocation rearrangements, primarily the Wagner-Meerwein and Nametkin rearrangements.[1][2][3] These rearrangements can occur during acid-catalyzed reactions, such as the conversion of camphene to isobornyl acetate, leading to the formation of various isomeric byproducts.[4][5][6] For instance, in the synthesis of isobornyl acetate from camphene, fenchyl acetate can be a significant byproduct.[7] During the dehydration of santenol to this compound, the formation of isomeric olefins is a potential side reaction.

Q3: How can I monitor the progress of my reaction and identify byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of this compound synthesis and identifying both the desired product and any byproducts.[1][8][9] By analyzing the reaction mixture at different time points, you can determine the conversion of starting materials and the formation of products and side products. This information is crucial for optimizing reaction conditions.

Q4: What are the recommended methods for purifying the final this compound product?

A4: Fractional distillation is a common and effective method for purifying this compound from the reaction mixture, especially for separating it from unreacted starting materials and byproducts with different boiling points.[4][10] The efficiency of the separation depends on the difference in boiling points and the use of an appropriate fractionating column.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem 1: Low yield of isobornyl acetate from camphene.
  • Possible Cause: Suboptimal reaction conditions leading to incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. While sulfuric acid is commonly used, Lewis acids like ferric chloride (FeCl₃) or composite catalysts such as α-hydroxyl carboxylic acid with boric acid have been shown to improve yield and selectivity.[7]

    • Temperature Control: The reaction temperature influences the rate of both the desired reaction and side reactions. An elevated temperature can increase the reaction rate but may also favor the formation of rearrangement byproducts.[7] It is crucial to find the optimal temperature that maximizes the yield of isobornyl acetate.

    • Reaction Time: Monitor the reaction progress using GC-MS to determine the optimal reaction time.[8] Stopping the reaction too early will result in low conversion, while extending it for too long might lead to the degradation of the product or the formation of more side products.

Problem 2: Formation of significant amounts of fenchyl acetate during isobornyl acetate synthesis.
  • Possible Cause: The reaction conditions favor the Wagner-Meerwein rearrangement that leads to the fenchane (B1212791) skeleton.

  • Troubleshooting Steps:

    • Catalyst and Solvent System: The choice of catalyst and solvent can significantly influence the product distribution. Experiment with different catalyst systems to find one that selectively promotes the formation of the desired isobornyl acetate. For example, using α-hydroxyl carboxylic acid-boric acid composite catalysts has been reported to give high selectivity for isobornyl acetate.[7]

    • Temperature Optimization: Carefully control the reaction temperature, as lower temperatures may disfavor the rearrangement pathways leading to fenchyl acetate.

Problem 3: Low yield of this compound from the dehydration of santenol.
  • Possible Cause: Incomplete dehydration or formation of isomeric alkenes.

  • Troubleshooting Steps:

    • Dehydrating Agent: The choice of dehydrating agent is crucial. Common reagents include acidic catalysts. The strength and concentration of the acid can affect the selectivity of the elimination reaction.

    • Temperature and Pressure: Dehydration reactions are often sensitive to temperature and pressure. Higher temperatures can favor elimination but may also lead to rearrangements. Performing the reaction under reduced pressure can help to remove the water formed and shift the equilibrium towards the product.

    • Reaction Monitoring: Use GC-MS to monitor the reaction and identify the optimal conditions for maximizing this compound formation while minimizing the production of isomeric byproducts.[1]

Data Presentation

Table 1: Effect of Catalyst on Isobornyl Acetate Synthesis from Camphene

CatalystReaction Temperature (°C)Reaction Time (h)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)Isobornyl Acetate Yield (%)Reference
Sulfuric Acid (8M)851---
FeCl₃ (10 wt%)252~9994>88
Tartaric acid-boric acid701892.995.388.5[7]
Mandelic acid-boric acid701891.295.186.7[7]

Data presented is a summary from cited literature and may require optimization for specific experimental setups.

Experimental Protocols

Key Experiment: Synthesis of Isobornyl Acetate from Camphene

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphene in glacial acetic acid.

  • Catalyst Addition: Slowly add the chosen catalyst (e.g., a Lewis acid or a composite catalyst) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.[1][8]

  • Work-up: Once the reaction is complete, cool the mixture and quench the catalyst. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude isobornyl acetate can be further purified by fractional distillation.[4][10]

Mandatory Visualizations

Santene_Synthesis_Pathway Camphene Camphene Epoxide Camphene Epoxide Camphene->Epoxide Epoxidation (e.g., Peracetic Acid) Santenone Santenone Epoxide->Santenone Rearrangement (Lewis Acid) Santenol Santenol Santenone->Santenol Reduction (e.g., NaBH4) This compound This compound Santenol->this compound Dehydration (Acid Catalyst) Troubleshooting_Logic Start Low Product Yield Check_Conversion Check Reactant Conversion (GC-MS) Start->Check_Conversion Check_Byproducts Identify Byproducts (GC-MS) Check_Conversion->Check_Byproducts > 95% Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 95% High_Byproducts High Byproduct Formation Check_Byproducts->High_Byproducts Significant Peaks Optimize_Conditions Optimize Reaction Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Time Adjust Reaction Time Optimize_Conditions->Adjust_Time Change_Catalyst Change Catalyst Optimize_Conditions->Change_Catalyst Low_Conversion->Optimize_Conditions High_Byproducts->Optimize_Conditions Purify Improve Purification Adjust_Temp->Purify Adjust_Time->Purify Change_Catalyst->Purify

References

Technical Support Center: Enhancing the Resolution of Santene Enantiomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of santene enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enantioselective analysis of this compound.

Q1: Why am I observing poor or no resolution between the this compound enantiomers?

A1: Inadequate resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue:

  • Incorrect Column Selection: The choice of chiral stationary phase (CSP) is critical for enantioseparation. For volatile monoterpenes like this compound, cyclodextrin-based capillary GC columns are generally recommended.[1][2] Ensure you are using a column specifically designed for chiral separations.

  • Suboptimal Temperature Program: The oven temperature and ramp rate significantly influence resolution.[2][3] A slow temperature ramp (e.g., 1-2 °C/min) is often necessary to achieve baseline separation of enantiomers.[3] If the initial temperature is too high, early-eluting enantiomers may not be resolved. Conversely, if the ramp rate is too fast, there may not be enough interaction time with the stationary phase.

  • Incorrect Carrier Gas Velocity: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects the efficiency of the separation. Higher linear velocities can sometimes improve resolution for certain compounds on specific chiral columns.[3] It is crucial to operate at the optimal flow rate for your column dimensions and carrier gas.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks and a loss of resolution.[2] Try reducing the injection volume or diluting the sample. On-column concentrations of 50 ng or less are often recommended for chiral analysis.[3]

  • Column Contamination or Degradation: Contamination from the sample matrix or column bleed at high temperatures can degrade the performance of the chiral stationary phase. If you suspect contamination, try baking out the column at a high temperature (within its specified limits) or trimming the first few centimeters of the column.

Q2: My peak shapes are broad and/or tailing. What could be the cause?

A2: Poor peak shape can be attributed to several factors:

  • Improper Column Installation: Ensure the column is installed correctly in both the injector and detector, with the appropriate insertion distances as specified by the instrument manufacturer.

  • Activity in the Inlet: Active sites in the injector liner can cause peak tailing for certain compounds. Using a deactivated liner and replacing it regularly can mitigate this issue.

  • Sample Overload: As mentioned previously, injecting too much sample is a common cause of peak fronting or tailing.[2]

  • Inappropriate Injection Technique: For manual injections, a slow or inconsistent injection can lead to broad peaks. An autosampler is recommended for better reproducibility.

Q3: I'm observing significant baseline noise or drift. How can I improve this?

A3: A noisy or drifting baseline can interfere with the accurate integration of peaks, especially for enantiomers present in low concentrations.

  • Carrier Gas Impurities: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly to remove oxygen, moisture, and hydrocarbons.

  • Column Bleed: Operating the column at or near its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline. Operate at the lowest practical temperature that still provides adequate resolution.

  • Contamination: Contamination in the injector, column, or detector can all contribute to baseline noise. Regular maintenance and cleaning are essential.

  • Detector Issues: Ensure the detector is properly equilibrated and that gas flows (e.g., for a Flame Ionization Detector - FID) are set correctly.

Q4: How can I confirm the identity and elution order of the this compound enantiomers?

A4: The elution order of enantiomers can vary depending on the chiral stationary phase and analytical conditions. To confirm the identity of each peak:

  • Inject Authentic Standards: If available, inject pure standards of each this compound enantiomer individually to determine their respective retention times under your experimental conditions.

  • GC-MS Analysis: Couple your gas chromatograph to a mass spectrometer (GC-MS). While enantiomers have identical mass spectra, this will confirm that the peaks of interest correspond to this compound and are free from co-eluting impurities.[3][4]

  • Consult Literature: Published studies using the same or a similar chiral column may report the elution order for this compound or related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of column for separating this compound enantiomers?

A1: For the gas chromatographic separation of volatile chiral compounds like this compound, capillary columns with a chiral stationary phase (CSP) are required.[1] Derivatized cyclodextrin-based CSPs are widely used and have shown success in separating a variety of monoterpene enantiomers.[2][5][6] An example of a suitable column would be one with a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin.

Q2: Can High-Performance Liquid Chromatography (HPLC) be used to separate this compound enantiomers?

A2: While HPLC with chiral stationary phases is a powerful technique for enantioseparation, it is generally more suited for non-volatile or thermally labile compounds.[7] Given that this compound is a volatile monoterpene, gas chromatography (GC) is the more common and appropriate technique for its enantiomeric analysis.

Q3: How can I improve the sensitivity of my method to detect a trace amount of one enantiomer in the presence of a large excess of the other?

A3: Improving sensitivity for trace analysis requires optimizing several aspects of your method:

  • Injection Volume: Carefully increase the injection volume, but be mindful of overloading the column with the major enantiomer, which could cause peak distortion and obscure the smaller peak.

  • Splitless Injection: Use a splitless injection mode to introduce more of your sample onto the column. This will require careful optimization of the initial oven temperature and splitless time.

  • Detector Sensitivity: Ensure your detector is operating at its optimal sensitivity. For GC-FID, this involves optimizing gas flows. For GC-MS, using selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing on characteristic ions of this compound.

  • Sample Preparation: If possible, concentrate your sample before injection. However, be cautious not to introduce contaminants that could interfere with the analysis.

Quantitative Data Summary

While specific experimental data for the enantiomeric resolution of this compound is not abundant in publicly available literature, the following table presents representative data that could be expected when using a suitable chiral GC method. These values are based on typical performance for the separation of similar monoterpenes on cyclodextrin-based columns.

Parameter(+)-Santene(-)-Santene
Retention Time (min) 15.2515.50
Peak Area (%) 50.050.0
Resolution (Rs) -1.8
Enantiomeric Excess (% ee) -0.0

Note: This is example data for a racemic mixture. In a real sample, the peak areas would vary depending on the enantiomeric composition.

Experimental Protocols

Detailed Methodology for Chiral GC-FID Analysis of this compound Enantiomers

This protocol is a representative example for the chiral analysis of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Autosampler for reproducible injections.

  • Chromatographic Conditions:

    • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[8]

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[8]

    • Injector Temperature: 250 °C.[8]

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1 (can be adjusted based on sample concentration).[8]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.[8]

      • Ramp 1: 1 °C/min to 130 °C.[8]

      • Ramp 2: 2 °C/min to 200 °C, hold for 3 minutes.[8]

    • Detector Temperature: 300 °C.[8]

    • FID Gas Flows: Hydrogen, Air, and Makeup gas flows as per instrument manufacturer's recommendations for optimal sensitivity.

  • Sample Preparation:

    • Dilute the this compound-containing sample (e.g., essential oil or synthetic mixture) in a suitable solvent like hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL. Adjust concentration as needed to avoid column overload.

  • Data Analysis:

    • Integrate the peak areas for both this compound enantiomers.

    • Calculate the percentage of each enantiomer.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = |([Area1] - [Area2]) / ([Area1] + [Area2])| * 100

Visualizations

TroubleshootingWorkflow start Start: Poor/No Resolution of this compound Enantiomers check_chromatogram Step 1: Review Chromatogram - Are peaks present? - What is the peak shape? start->check_chromatogram check_method Step 2: Verify GC Method Parameters check_chromatogram->check_method method_column Is the correct chiral column installed? check_method->method_column method_temp Is the temperature program optimized for chiral separation? (e.g., slow ramp rate) method_temp->check_method No, optimize temp. method_flow Is the carrier gas flow rate correct for the column? method_temp->method_flow Yes method_flow->check_method No, adjust flow check_hardware Step 3: Inspect GC Hardware method_flow->check_hardware Yes method_column->check_method No, correct column method_column->method_temp Yes hardware_injection Check injection volume. Is the column overloaded? check_hardware->hardware_injection hardware_injection->check_hardware No, reduce volume hardware_liner Inspect and replace injector liner if necessary. hardware_injection->hardware_liner Volume OK hardware_liner->check_hardware No, replace liner hardware_column Check column installation. Trim column if contaminated. hardware_liner->hardware_column Liner OK hardware_column->check_hardware No, reinstall/trim solution Resolution Improved hardware_column->solution Installation OK

Caption: Troubleshooting workflow for poor resolution of this compound enantiomers.

ExperimentalWorkflow prep 1. Sample Preparation (Dilution in appropriate solvent) method_dev 2. Method Development prep->method_dev select_column Select Chiral Column (e.g., Cyclodextrin-based) method_dev->select_column optimize_temp Optimize Temperature Program (Initial temp, ramp rates) select_column->optimize_temp optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow injection 3. GC Injection (Autosampler, appropriate volume) optimize_flow->injection separation 4. Chromatographic Separation injection->separation detection 5. Detection (FID or MS) separation->detection analysis 6. Data Analysis detection->analysis integration Peak Integration analysis->integration quantification Quantification & % ee Calculation integration->quantification report 7. Reporting quantification->report

Caption: Experimental workflow for chiral GC method development for this compound.

References

Improving the stability of santene during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of santene (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bicyclic monoterpene, an unsaturated hydrocarbon.[1][2] Like other terpenes containing double bonds, it is susceptible to degradation from environmental factors, which can impact its purity, potency, and safety profile in research and pharmaceutical applications.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of structurally similar bicyclic monoterpenes, the primary degradation pathways for this compound are expected to be:

  • Oxidation: This is a major degradation route for unsaturated hydrocarbons.[3] It can occur through interaction with atmospheric oxygen and may be accelerated by heat and light. Oxidation can lead to the formation of various degradation products, including epoxides, aldehydes, ketones, and alcohols, through reactions like double bond cleavage and allylic oxidation.[4][5]

  • Thermal Degradation: Exposure to elevated temperatures can cause this compound to degrade. The rate of degradation increases with temperature.[3][6] Thermal degradation of terpenes can result in dehydrogenation to form aromatic systems, as well as rearrangements of the carbon skeleton.[4][5]

  • Photodegradation: this compound may be sensitive to light, particularly UV radiation.[3] Photochemical reactions can lead to isomerization, cyclization, or the formation of various degradation products.[7][8]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and inert environment. The following conditions are recommended:

  • Temperature: Refrigerated (2-8°C) or frozen (≤ -20°C) storage is recommended to slow down thermal degradation and oxidation rates.[6]

  • Light: Store in amber glass vials or other opaque containers to protect from light.[3][9]

  • Atmosphere: Purging the headspace of the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.[6]

  • Container: Use well-sealed containers made of inert materials to prevent volatilization and interaction with the container material.[10][11]

Troubleshooting Guides

Problem 1: Loss of this compound Purity Over Time

Symptoms:

  • Decrease in the this compound peak area during chromatographic analysis (e.g., GC-MS).

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the sample (e.g., color change, viscosity).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Oxidation Analyze the sample for common oxidation products like epoxides, aldehydes, and ketones using GC-MS.Store this compound under an inert atmosphere (nitrogen or argon). Consider adding a suitable antioxidant.[12][13]
Thermal Degradation Review storage temperature records. Assess if the sample was exposed to high temperatures during handling or shipping.Store this compound at recommended low temperatures (2-8°C or -20°C).[6] Minimize exposure to ambient temperature during experiments.
Photodegradation Verify if the storage container is light-protective. Review handling procedures to ensure the sample was not exposed to light for extended periods.Always store this compound in amber or opaque containers.[3] Conduct experiments under low-light conditions when possible.
Contamination Check for potential sources of contamination in the storage container or from handling equipment.Use high-purity, inert storage containers and handling equipment. Ensure proper cleaning procedures are in place.
Problem 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental results using this compound from different batches or stored for different durations.

  • Unexpected side reactions or byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Variable this compound Purity Re-analyze the purity of the this compound stock using a validated analytical method before each experiment.Implement a routine quality control check for this compound purity. Establish a clear shelf-life for prepared solutions.
Interaction with Solvents/Excipients Perform compatibility studies with the solvents and excipients used in your experiments.Select solvents and excipients that are known to be compatible with unsaturated hydrocarbons. Avoid those that may promote degradation.[14][15][16]
Degradation During Experimentation Monitor the stability of this compound under the actual experimental conditions (e.g., temperature, light, pH).Optimize experimental conditions to minimize degradation (e.g., lower reaction temperature, protect from light).

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

Factor Effect on this compound Recommended Mitigation Strategy
Temperature Increased degradation rate with higher temperatures.[3][6]Store at low temperatures (2-8°C or -20°C). Minimize time at ambient temperature.
Light (UV/Visible) Can induce photodegradation, leading to isomerization and formation of byproducts.[3]Store in amber or opaque containers.[3] Conduct manipulations in a dark or low-light environment.
Oxygen Promotes oxidation, leading to the formation of epoxides, aldehydes, and other degradation products.[3]Store under an inert atmosphere (e.g., nitrogen, argon). Consider the use of antioxidants.[4][12]
pH Extreme pH conditions can catalyze degradation reactions.Maintain solutions at a neutral pH unless otherwise required by the experimental protocol. Buffer solutions if necessary.
Container Material Potential for leaching of substances from the container or adsorption of this compound onto the container surface.[10]Use high-quality, inert containers (e.g., borosilicate glass). Conduct compatibility studies with the container closure system.[2][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish degradation pathways. This is a crucial step in developing a stability-indicating analytical method.[17][18][19]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at 60°C for 24-48 hours.
  • Neutralize the samples before analysis.
  • Analyze by GC-MS to identify degradation products.[8][20][21]

2. Oxidative Degradation:

  • Prepare a solution of this compound in a 3% hydrogen peroxide solution.
  • Store the solution at room temperature for 24 hours, protected from light.
  • Analyze by GC-MS.

3. Thermal Degradation:

  • Store a sample of pure this compound in a controlled temperature oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent and analyze by GC-MS.

4. Photodegradation:

  • Expose a thin layer of this compound (and a solution of this compound in a photochemically inert solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][22][23][24][25]
  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
  • Analyze both the exposed and control samples by GC-MS.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by GC-MS

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Capillary column suitable for terpene analysis (e.g., DB-5MS or equivalent).

2. GC Conditions:

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) to ensure elution of all components.
  • Injection Mode: Split or splitless, depending on the concentration of the sample.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect a wide range of potential degradation products.

4. Quantification:

  • Use an internal standard for accurate quantification.
  • Prepare calibration curves for this compound and any identified major degradation products (if standards are available).

Protocol 3: this compound-Excipient Compatibility Study

This protocol helps to identify potential interactions between this compound and pharmaceutical excipients.[9][14][15][16][26]

1. Sample Preparation:

  • Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:10 ratio).
  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[4]
  • Include control samples of this compound and each excipient stored under the same conditions.

2. Analysis:

  • At specified time points, analyze the samples using a validated stability-indicating method (e.g., GC-MS).
  • Compare the chromatograms of the mixtures to those of the individual components to identify any new degradation products or significant loss of this compound.

Mandatory Visualizations

degradation_pathway This compound This compound (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) oxidation Oxidation (O2, Heat, Light) This compound->oxidation thermal Thermal Degradation (Heat) This compound->thermal photo Photodegradation (UV/Vis Light) This compound->photo epoxides Epoxides oxidation->epoxides carbonyls Aldehydes & Ketones (Double Bond Cleavage) oxidation->carbonyls alcohols Allylic Alcohols oxidation->alcohols aromatics Aromatic Compounds (Dehydrogenation) thermal->aromatics rearranged Rearranged Isomers thermal->rearranged isomers Geometric Isomers photo->isomers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_problem Troubleshooting cluster_prevention Prevention storage Store this compound: - Cool (2-8°C or -20°C) - Dark (Amber Vial) - Inert Atmosphere (N2/Ar) problem Observe Degradation (e.g., Purity Loss) storage->problem forced_degradation Forced Degradation Study (ICH Q1B) storage->forced_degradation compatibility Excipient Compatibility Study storage->compatibility analysis Analyze Sample (GC-MS) problem->analysis identify Identify Degradation Products analysis->identify cause Determine Cause (Oxidation, Heat, Light) identify->cause mitigate Implement Mitigation Strategy cause->mitigate mitigate->storage stable_formulation Develop Stable Formulation forced_degradation->stable_formulation compatibility->stable_formulation

Caption: Workflow for ensuring this compound stability.

References

Optimization of reaction conditions for santene synthesis (temperature, catalyst).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of santene (2,3-dimethylbicyclo[2.2.1]hept-2-ene). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bicyclic organic compound with the IUPAC name 2,3-dimethylbicyclo[2.2.1]hept-2-ene. It is a terpene derivative and is of interest in organic synthesis and as a potential building block for more complex molecules.

Q2: What are the common starting materials for this compound synthesis?

A2: Common starting materials for the synthesis of this compound are cyclopentadiene (B3395910) and 2-butene (B3427860). The synthesis typically proceeds through a Diels-Alder reaction to form an intermediate, which is then isomerized to the final product.

Q3: What types of catalysts are used in this compound synthesis?

A3: The isomerization step in this compound synthesis typically employs solid acid catalysts. Examples include gamma-alumina (γ-Al₂O₃) and silica-alumina.[1] The choice of catalyst can significantly influence the reaction temperature and selectivity.

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction Step

Q: My Diels-Alder reaction between cyclopentadiene and 2-butene is resulting in a low yield of the 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediate. What are the potential causes and solutions?

A: Low yields in this Diels-Alder reaction can be attributed to several factors, including the quality of the cyclopentadiene, reaction temperature, and pressure.

  • Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491). This reduces the concentration of the reactive diene available for the Diels-Alder reaction.

    • Solution: Freshly crack dicyclopentadiene by heating it to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer by distillation. Use the freshly prepared cyclopentadiene immediately.

  • Reaction Temperature and Pressure: The Diels-Alder reaction is an equilibrium process.

    • Solution: The reaction is typically carried out at elevated temperatures and pressures to favor the formation of the adduct. The specific conditions will depend on the scale of the reaction and the equipment used. A stainless steel autoclave is often used for this reaction.[1]

Issue 2: Inefficient Isomerization of the Diels-Alder Adduct

Q: The isomerization of 5,6-dimethylbicyclo[2.2.1]hept-2-ene to this compound is incomplete or producing significant byproducts. How can I optimize this step?

A: Inefficient isomerization is often related to the catalyst activity and reaction temperature.

  • Catalyst Deactivation: The solid acid catalyst can deactivate over time due to coking (carbon deposition) or poisoning by impurities.

    • Solution: Ensure the starting materials and solvent are of high purity. If catalyst deactivation is suspected, the catalyst may need to be regenerated or replaced. Regeneration can sometimes be achieved by calcination to burn off carbon deposits.

  • Suboptimal Temperature: The isomerization reaction is temperature-dependent.

    • Solution: The reaction temperature needs to be carefully controlled. The optimal temperature will depend on the specific catalyst being used. Monitoring the reaction progress by techniques like gas chromatography (GC) can help determine the optimal reaction time and temperature.

Table 1: Optimization of Isomerization Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst γ-AluminaSilica-AluminaAlumina-Boria
Temperature 240 °C[1]110 °C[1]155 °C[1]
Yield of this compound 9% (in a one-step process)[1]52%[1]62%[1]
Major Byproduct 2-methylene-3-methylbicyclo[2.2.1]heptane[1]2-methylene-3-methylbicyclo[2.2.1]heptane[1]2-methylene-3-methylbicyclo[2.2.1]heptane[1]
Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final this compound product. What are common impurities and effective purification methods?

A: Common impurities include unreacted starting materials, the Diels-Alder intermediate, and isomerization byproducts such as 2-methylene-3-methylbicyclo[2.2.1]heptane.

  • Purification Strategy:

    • Distillation: Fractional distillation is a common and effective method for separating this compound from starting materials and byproducts with different boiling points.

    • Chromatography: For higher purity, column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent (e.g., hexane) can be employed.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Diels-Alder Reaction of Cyclopentadiene and 2-Butene

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to approximately 170 °C. Collect the cyclopentadiene monomer via distillation.

  • Reaction Setup: In a high-pressure stainless steel autoclave, combine the freshly prepared cyclopentadiene and liquefied 2-butene.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture. The temperature and pressure will depend on the specific scale and equipment, but typical conditions can range from 150-250 °C.

  • Work-up: After the reaction is complete (monitored by GC), cool the autoclave to room temperature and carefully vent any excess pressure. The crude product, 5,6-dimethylbicyclo[2.2.1]hept-2-ene, can be purified by distillation.

Step 2: Isomerization of 5,6-dimethylbicyclo[2.2.1]hept-2-ene

  • Catalyst Preparation: Prepare the solid acid catalyst (e.g., γ-alumina or silica-alumina) by activating it at a high temperature under a flow of inert gas, if required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified 5,6-dimethylbicyclo[2.2.1]hept-2-ene and the activated solid acid catalyst.

  • Reaction Conditions: Heat the mixture to the desired isomerization temperature (e.g., 110-155 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC.

  • Work-up and Purification: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Separate the catalyst by filtration. The resulting liquid containing this compound can be purified by fractional distillation.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Isomerization start Start dcpd Dicyclopentadiene start->dcpd crack Crack Dicyclopentadiene (heat to ~170°C) dcpd->crack cpd Fresh Cyclopentadiene crack->cpd react Diels-Alder Reaction (Autoclave, 150-250°C) cpd->react butene 2-Butene butene->react intermediate Crude 5,6-dimethylbicyclo[2.2.1]hept-2-ene react->intermediate purify1 Purification (Distillation) intermediate->purify1 pure_intermediate Pure Intermediate purify1->pure_intermediate isomerize Isomerization (110-155°C) pure_intermediate->isomerize catalyst Solid Acid Catalyst (e.g., γ-Alumina) catalyst->isomerize crude_this compound Crude this compound isomerize->crude_this compound filter Catalyst Filtration crude_this compound->filter purify2 Final Purification (Fractional Distillation) filter->purify2 This compound Pure this compound purify2->this compound

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Guide cluster_da Diels-Alder Troubleshooting cluster_iso Isomerization Troubleshooting cluster_purify Purification Troubleshooting start Problem Encountered low_yield_da Low Yield in Diels-Alder Step? start->low_yield_da inefficient_isomerization Inefficient Isomerization? start->inefficient_isomerization purification_issue Purification Difficulty? start->purification_issue cpd_dimer Cyclopentadiene Dimerization? low_yield_da->cpd_dimer temp_pressure Suboptimal Temp/ Pressure? low_yield_da->temp_pressure catalyst_deact Catalyst Deactivation? inefficient_isomerization->catalyst_deact suboptimal_temp Suboptimal Temperature? inefficient_isomerization->suboptimal_temp impurities Presence of Impurities? purification_issue->impurities crack_dcpd Solution: Freshly Crack Dicyclopentadiene cpd_dimer->crack_dcpd optimize_conditions Solution: Optimize Reaction Conditions (Temp & Pressure) temp_pressure->optimize_conditions regenerate_catalyst Solution: Regenerate or Replace Catalyst catalyst_deact->regenerate_catalyst optimize_temp Solution: Optimize Temperature (Monitor by GC) suboptimal_temp->optimize_temp distillation Solution: Fractional Distillation impurities->distillation chromatography Solution: Column Chromatography impurities->chromatography

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Scaling Up Santene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of santene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of scaling up this compound production from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A1: A widely recognized and scalable method for this compound synthesis involves the acid-catalyzed isomerization of camphene (B42988). Camphene itself is typically produced from the isomerization of α-pinene, a readily available starting material. The core of the this compound synthesis is a Wagner-Meerwein rearrangement, a classic carbocation rearrangement reaction common in terpene chemistry.[1][2]

Q2: What are the primary challenges when scaling this synthesis from a lab to a pilot plant?

A2: The main challenges are consistent with scaling many chemical processes and include:

  • Heat Management: Isomerization reactions can be exothermic. What is easily managed in a small lab flask can lead to dangerous temperature gradients and side reactions in a large pilot reactor.

  • Mixing and Mass Transfer: Ensuring uniform catalyst distribution and temperature throughout a large reactor volume is critical. Inefficient mixing can lead to localized overheating and reduced product yield.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at the pilot scale, leading to a more complex impurity profile and challenging purification.

  • Catalyst Handling and Recovery: In heterogeneous catalysis, handling larger quantities of catalyst and ensuring its efficient recovery and regeneration are key operational challenges.[3]

Q3: What purification methods are suitable for this compound at a pilot scale?

A3: Fractional distillation is the most common and effective method for purifying this compound at a pilot scale.[4][5] This technique is necessary to separate this compound from unreacted camphene and other isomeric byproducts that often have very close boiling points. The efficiency of the separation depends on the number of theoretical plates in the distillation column.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My this compound yield has dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes and how can I troubleshoot this?

Potential Cause Troubleshooting Steps
Poor Temperature Control Ensure the pilot reactor's heating/cooling system can handle the reaction exotherm. Use a jacketed reactor with a suitable heat transfer fluid. Monitor the internal temperature at multiple points if possible.
Inefficient Mixing Verify that the agitator type (e.g., pitched-blade turbine) and speed are appropriate for the reactor geometry and reaction mass. Poor mixing can lead to localized "hot spots" that degrade the product.
Incomplete Reaction The optimal reaction time may be longer at a larger scale.[6] Take in-process control (IPC) samples to monitor the disappearance of the starting material and the formation of this compound to determine the reaction endpoint accurately.
Catalyst Deactivation If using a solid acid catalyst, ensure it was not poisoned by impurities in the starting material. Consider regenerating or replacing the catalyst. For liquid acid catalysts, ensure the correct concentration is maintained.
Issue 2: High Levels of Impurities

Question: The purity of my crude this compound is much lower at the pilot scale, with several unexpected byproducts. Why is this happening?

Potential Cause Troubleshooting Steps
Side Reactions from Overheating As mentioned, poor heat transfer can lead to higher reaction temperatures, promoting side reactions common in carbocation chemistry, such as polymerization or the formation of other terpene isomers. Improve temperature control and mixing.
Extended Reaction Time While a longer time might be needed for completion, excessive reaction time can lead to product degradation or further isomerization to undesired products. Optimize the reaction time through IPC sampling.
Impurity Amplification Minor impurities in the α-pinene or camphene starting materials can become significant at a larger scale. Ensure the purity of your starting materials meets the process specifications.
Issue 3: Purification by Fractional Distillation is Ineffective

Question: I am struggling to separate this compound from a close-boiling impurity during fractional distillation in the pilot plant. How can I improve the separation?

Potential Cause Troubleshooting Steps
Insufficient Column Efficiency The number of theoretical plates in your pilot-scale column may be insufficient. Consider using a longer column or one with more efficient packing material (e.g., structured packing instead of random packing).[5]
Incorrect Reflux Ratio A low reflux ratio can decrease separation efficiency. Experiment with increasing the reflux ratio to improve the purity of the distillate, although this will also increase the distillation time.
Flooding of the Column Heating the reboiler too vigorously can cause the column to flood, which significantly reduces separation efficiency.[7] Reduce the heating rate to ensure proper vapor-liquid equilibrium is established on the column packing or trays.

Data Presentation

Table 1: Comparison of Typical Process Parameters for this compound Synthesis
ParameterLab Scale (1L)Pilot Scale (100L)Key Considerations for Scale-Up
Starting Material α-Pineneα-PineneEnsure consistent purity of raw material supply.
Catalyst (e.g., Acidic TiO2) 1-5% w/w1-5% w/wCatalyst handling, charging, and recovery systems are needed at pilot scale.[3]
Reaction Temperature 130-160°C130-160°CHeat management is critical; use of jacketed reactors and precise temperature control is essential to avoid side reactions.[8]
Reaction Time 2-4 hours3-6 hoursReaction endpoint should be determined by in-process analysis (e.g., GC) rather than a fixed time.
Agitation Speed 300-500 RPM (Magnetic Stirrer)100-300 RPM (Impeller)Mechanical stirrer design is crucial for maintaining homogeneity in a larger vessel.
Typical Yield (this compound) ~75-85%~70-80%A slight decrease in yield is common due to mass and heat transfer limitations.[6]
Purity (Crude Product) >90%85-90%Impurity profile may be more complex at a larger scale.

Experimental Protocols

Lab Scale: Synthesis of this compound from α-Pinene (Illustrative)
  • Catalyst Preparation: If using a solid catalyst like acidic titanium dioxide, prepare it according to established literature procedures. Ensure it is dry and activated.

  • Reaction Setup: Equip a 1-liter, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reactants: Charge the flask with 500g of α-pinene and the appropriate amount of catalyst (e.g., 15g of acidic TiO2).

  • Reaction: Heat the mixture with stirring to the target temperature (e.g., 140°C). Monitor the reaction progress by taking small samples periodically and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the desired conversion is reached (typically when camphene formation is maximized, as it's an intermediate), cool the reaction mixture. Filter to remove the solid catalyst.

  • Purification: The resulting crude product, rich in camphene and other isomers including this compound, is then purified by fractional distillation under reduced pressure to isolate the this compound fraction.

Pilot Scale: Synthesis of this compound (Conceptual)
  • Reactor Preparation: Ensure the 100L glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 50 kg of α-pinene via a charging port. The solid catalyst (e.g., 1.5 kg) is then added carefully through a manhole, ensuring minimal dust generation.

  • Reaction: Seal the reactor and begin agitation. Start the circulation of heating fluid through the reactor jacket to bring the internal temperature to 140°C. Closely monitor the temperature and pressure.

  • In-Process Control (IPC): Take samples at regular intervals through a dedicated sampling valve. Analyze by GC to track the consumption of α-pinene and the formation of camphene and this compound.

  • Cooling and Filtration: Once the IPC confirms the reaction is complete, cool the reactor contents by circulating cooling fluid through the jacket. Transfer the slurry to a filtration unit (e.g., a Nutsche filter) to separate the catalyst.

  • Purification: The crude filtrate is transferred to a pilot-scale fractional distillation unit. The distillation is performed under vacuum to separate the lower-boiling fractions from the desired this compound product.

Visualizations

This compound Synthesis Pathway

Santene_Synthesis A α-Pinene B Camphene A->B Isomerization (Acid Catalyst) C This compound B->C Wagner-Meerwein Rearrangement (Acid Catalyst)

Caption: Reaction pathway from α-Pinene to this compound via Camphene intermediate.

Scale-Up Experimental Workflow

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_synth 1. Lab Synthesis (1L) lab_analysis 2. GC Analysis lab_synth->lab_analysis lab_purify 3. Small Scale Distillation lab_analysis->lab_purify lab_yield 4. Yield & Purity Data lab_purify->lab_yield process_dev 5. Process Development (Safety, Heat/Mass Transfer) lab_yield->process_dev Data Transfer pilot_synth 6. Pilot Synthesis (100L) pilot_ipc 7. In-Process Control (IPC) pilot_synth->pilot_ipc pilot_purify 8. Fractional Distillation pilot_ipc->pilot_purify pilot_yield 9. Final Yield & Purity pilot_purify->pilot_yield process_dev->pilot_synth Optimized Parameters

Caption: General workflow for scaling up this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield at Pilot Scale check_temp Check Temperature Logs start->check_temp temp_issue Excursions or Hot Spots? check_temp->temp_issue check_mix Review Agitation Parameters mix_issue Dead Zones or Poor Turnover? check_mix->mix_issue check_time Analyze IPC Data time_issue Reaction Incomplete? check_time->time_issue temp_issue->check_mix No solution_temp Optimize Heating/Cooling Profile temp_issue->solution_temp Yes mix_issue->check_time No solution_mix Adjust Agitator Speed/Type mix_issue->solution_mix Yes solution_time Extend Reaction Time time_issue->solution_time Yes

Caption: Decision tree for troubleshooting low yield issues during scale-up.

References

Validation & Comparative

A Comparative Analysis of Santene and Camphene: Efficacy in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive review of the bicyclic monoterpenes santene and camphene (B42988) reveals a significant disparity in available research regarding their therapeutic efficacy. While camphene has been the subject of numerous studies elucidating its potential in various applications, this compound remains largely uncharacterized in publicly available scientific literature. This guide provides a detailed comparison based on current knowledge, highlighting the well-documented bioactivities of camphene and the notable absence of data for this compound.

Introduction to this compound and Camphene

This compound (C₉H₁₄) and camphene (C₁₀H₁₆) are naturally occurring bicyclic monoterpenes found in various plants.[1][2] Camphene is a well-known constituent of essential oils from plants like conifer trees, nutmeg, and cannabis, and is recognized for its pungent, camphor-like odor.[2][3] It is utilized in fragrances, as a food additive, and in traditional remedies.[3][4] this compound has been identified in plants such as Pinus sylvestris but remains a less common and studied compound.[1] This guide aims to collate and compare the available efficacy data for these two molecules in key therapeutic areas.

Comparative Efficacy Data

A thorough review of scientific literature reveals extensive data on the biological activities of camphene. In stark contrast, there is a significant lack of available quantitative data on the efficacy of this compound in similar applications. The following tables summarize the known efficacy of camphene.

Table 1: Antimicrobial Efficacy of Camphene
Target MicroorganismEfficacy Metric (e.g., MIC)ResultReference
Staphylococcus aureusMICDerivatives showed potent activity (1.9-31.2 μg/mL)[5]
Enterococcus spp.MICDerivatives showed potent activity (1.9-31.2 μg/mL)[5]
Candida albicansMIC0.05 µg/mL[6]
Kluyveromyces fragilisMIC0.01 µg/mL[6]
Rhodotorula rubraMIC0.05 µg/mL[6]
Various BacteriaGeneral ActivityConsidered to have weaker action than oxygenated terpenes[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

This compound: No quantitative data on antimicrobial efficacy was found in the conducted research.

Table 2: Anti-Inflammatory Efficacy of Camphene
Model SystemKey FindingsMechanism of ActionReference
Mouse ModelReduced pain and inflammation-[3]
Macrophage Cell LineReduction of pro-inflammatory cytokines and mediatorsModulation of cytokine production[6]
Rat ModelAttenuated oxidative stress and cellular damage in lung cellsMitochondrial protection[8]

This compound: No quantitative data on anti-inflammatory efficacy was found in the conducted research.

Table 3: Other Notable Biological Activities of Camphene
Application AreaModel SystemKey FindingsReference
Hypolipidemic Rat ModelLowered blood levels of triglycerides and cholesterol[3][8]
Antioxidant In vitro assaysStrong antioxidant effect in TBARS and TRAP/TAR assays[9]
Anticancer Cell StudyPotential efficacy against melanoma growth[3]
Antiviral Cell StudyShowed activity against influenza and Ebola viruses[3]

This compound: No quantitative data on these biological activities was found in the conducted research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of compounds like camphene.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A series of twofold dilutions of the test compound (e.g., camphene) is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

  • Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual indicators like TTC (triphenyl tetrazolium chloride) can be added to aid in the detection of metabolic activity.[7]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., camphene) for a specific period (e.g., 2 hours).

  • Stimulation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period (e.g., 16-24 hours).

  • Measurement: The amount of nitric oxide produced in the cell culture supernatant is quantified using the Griess reagent. A reduction in NO levels compared to the LPS-only control indicates anti-inflammatory activity.

Visualizing Mechanisms and Workflows

Signaling Pathway

Camphene has been reported to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[6] While the precise upstream mechanisms are still under investigation, many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G start Start: Obtain Test Compound prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_culture Prepare Standardized Microbial Inoculum start->prep_culture inoculate Inoculate Microtiter Plate (Compound + Microbe) prep_compound->inoculate prep_culture->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read Read Results: Determine MIC incubate->read end End: Efficacy Determined read->end

References

A Comparative Structural Analysis of Santene and Alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural comparison of santene and alpha-pinene (B124742), two bicyclic alkenes found in nature. While both are volatile organic compounds, they exhibit distinct structural features that influence their chemical properties and biological activities. This analysis is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound and Alpha-Pinene

This compound is a naturally occurring hydrocarbon with the chemical formula C9H14.[1][2] It is characterized by a bicyclo[2.2.1]hept-2-ene skeleton with two methyl groups attached to the double bond.[1][3] this compound has been identified in various plant species, including Pinus sylvestris and Abies sachalinensis.[1][3]

Alpha-pinene, a well-known monoterpene with the chemical formula C10H16, is one of the most widely distributed terpenes in nature.[4][5] It is a major constituent of the essential oils of many coniferous trees, such as pine and spruce, and is also found in rosemary and eucalyptus oils.[4] Structurally, alpha-pinene possesses a bicyclo[3.1.1]hept-2-ene framework with a gem-dimethyl group and another methyl group at the double bond.[4][6] Its strained four-membered ring is a key feature of its reactivity.[4]

Structural and Physicochemical Properties

The fundamental structural and physicochemical differences between this compound and alpha-pinene are summarized in the table below. These differences arise from their distinct carbon skeletons and substitution patterns.

PropertyThis compoundAlpha-Pinene
Molecular Formula C9H14[1][2]C10H16[4][6]
IUPAC Name 2,3-dimethylbicyclo[2.2.1]hept-2-ene[1]2,6,6-trimethylbicyclo[3.1.1]hept-2-ene[4][6]
Molar Mass 122.21 g/mol [1][2]136.238 g/mol [4]
Bicyclic System Bicyclo[2.2.1]heptaneBicyclo[3.1.1]heptane
Ring Structure Fused six-membered and five-membered ringsFused six-membered and four-membered rings[4]
Boiling Point 140-141 °C at 760 mmHg[1][3]155 °C[4]
Appearance -Clear colorless liquid[4][6]
Density -0.858 g/mL (at 20 °C)[4]

Detailed Structural Comparison

The most significant structural divergence between this compound and alpha-pinene lies in their bicyclic core and the number of carbon atoms. This compound is a C9 norterpenoid, while alpha-pinene is a C10 monoterpene. This difference in carbon count is reflected in their molecular formulas.

The bicyclic framework of this compound is a norbornane (B1196662) system (bicyclo[2.2.1]heptane), which is relatively stable. In contrast, alpha-pinene features a pinane (B1207555) skeleton (bicyclo[3.1.1]heptane) that incorporates a highly strained cyclobutane (B1203170) ring.[4] This strained four-membered ring in alpha-pinene is a key contributor to its chemical reactivity, making it susceptible to skeletal rearrangements.[4]

G cluster_this compound This compound (C9H14) bicyclo[2.2.1]hept-2-ene cluster_apinene Alpha-Pinene (C10H16) bicyclo[3.1.1]hept-2-ene This compound This compound apinene apinene Biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate GPP->LPP Isomerization Pinene_cation Pinane Cation Intermediate LPP->Pinene_cation Cyclization Alpha_Pinene Alpha-Pinene Pinene_cation->Alpha_Pinene Proton Elimination

References

A comparative study of different synthetic routes to santene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of distinct synthetic pathways to santene, a bicyclic monoterpene of interest in chemical research. We will delve into two primary methodologies: the Wittig olefination of camphenilone and a multi-step synthesis commencing from a norbornene derivative. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, reagent accessibility, and procedural complexity.

Data Summary of Synthetic Routes to this compound

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound discussed in this guide. This allows for a direct comparison of their efficiencies and reaction conditions.

ParameterRoute 1: Wittig Reaction of CampheniloneRoute 2: Synthesis from Norbornene Derivative
Starting Material Camphenilone5-Norbornene-2-carboxaldehyde (B46079)
Key Reagents Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium(Triphenylphosphoranylidene)acetaldehyde (B13936), Toluene (B28343)
Reaction Steps 12
Reaction Temperature Room Temperature110 °C (Step 1), Room Temperature (Step 2)
Reaction Time 12 hours24 hours (Step 1), 12 hours (Step 2)
Overall Yield ~75%Not explicitly stated

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Wittig_Reaction Camphenilone Camphenilone This compound This compound Camphenilone->this compound Wittig Reaction WittigReagent Methyltriphenyl- phosphonium ylide WittigReagent->this compound TriphenylphosphineOxide Triphenylphosphine oxide This compound->TriphenylphosphineOxide

Caption: Synthetic Route 1 via Wittig Reaction.

Norbornene_Route NorborneneCarboxaldehyde 5-Norbornene- 2-carboxaldehyde Intermediate Intermediate Diene NorborneneCarboxaldehyde->Intermediate Wittig Reaction WittigReagent2 (Triphenylphosphoranylidene)- acetaldehyde WittigReagent2->Intermediate This compound This compound Intermediate->this compound Heat DielsAlder Intramolecular Diels-Alder

Caption: Synthetic Route 2 from a Norbornene Derivative.

Experimental Protocols

Below are the detailed experimental methodologies for the two synthetic routes to this compound.

Route 1: Wittig Reaction of Camphenilone

This one-step synthesis utilizes a Wittig reaction to convert the ketone functionality of camphenilone directly into the exocyclic double bond of this compound.

Materials:

Procedure:

  • A solution of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

  • The suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium in hexane (1.0 equivalent) is added dropwise to the stirred suspension. The formation of the orange-red methylenetriphenylphosphorane (B3051586) ylide is observed.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of camphenilone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using pentane as the eluent to afford this compound as a colorless oil. The reported yield for this reaction is approximately 75%.

Route 2: Synthesis from a Norbornene Derivative

This two-step approach involves a Wittig reaction followed by an intramolecular Diels-Alder reaction.

Materials:

  • 5-Norbornene-2-carboxaldehyde

  • (Triphenylphosphoranylidene)acetaldehyde

  • Anhydrous toluene

  • Silica gel

Procedure: Step 1: Wittig Reaction

  • A solution of 5-norbornene-2-carboxaldehyde (1.0 equivalent) and (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux at 110 °C and stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product, an intermediate diene, is purified by flash column chromatography on silica gel.

Step 2: Intramolecular Diels-Alder Reaction

  • The purified intermediate diene from Step 1 is dissolved in a suitable solvent (e.g., toluene).

  • The solution is heated to induce an intramolecular Diels-Alder reaction. The specific temperature and reaction time may vary and should be optimized.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by column chromatography on silica gel. The overall yield for this two-step process has not been explicitly reported in the reviewed literature, indicating a potential area for further investigation and optimization.

Conclusion

The Wittig reaction of camphenilone presents a more direct and higher-yielding route to this compound in a single step. In contrast, the synthesis from a norbornene derivative is a two-step process with a currently unreported overall yield, suggesting it may be a less efficient pathway. For researchers requiring a reliable and efficient synthesis of this compound, the Wittig olefination of camphenilone is the recommended method based on the available data. Further research into the optimization and yield determination of the norbornene-based route would be beneficial for a more comprehensive comparison.

Evaluating the Purity of Synthesized Santene Against a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthesized santene sample against a hypothetical, high-purity reference standard. Due to the current lack of commercially available this compound reference standards with a specified certificate of analysis, this guide establishes a framework for purity evaluation based on established analytical techniques. The presented data is illustrative to guide researchers in their own analyses.

Data Presentation: Purity Analysis

The purity of the synthesized this compound was evaluated against a hypothetical reference standard of 99.5% purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

AnalyteSynthesized this compound (Area %, GC-MS)Reference Standard (Area %, GC-MS)Synthesized this compound (mol%) (qNMR)Reference Standard (mol%) (qNMR)
This compound98.2%99.5%98.5%99.5%
Camphene (B42988)1.1%0.3%1.0%0.3%
Tricyclene0.5%0.1%0.4%0.1%
Unidentified Impurities0.2%0.1%0.1%0.1%

Experimental Protocols

Synthesis of this compound via Wagner-Meerwein Rearrangement

The synthesis of this compound is a two-step process involving the hydration of camphene to camphenilol, followed by the acid-catalyzed Wagner-Meerwein rearrangement of camphenilol to this compound.

Step 1: Synthesis of Camphenilol from Camphene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20 g of camphene in 100 mL of a 1:1 mixture of acetone (B3395972) and water.

  • Acidification: Slowly add 5 mL of 50% (v/v) sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude camphenilol.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient (e.g., 95:5) to obtain pure camphenilol.

Step 2: Synthesis of this compound from Camphenilol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation setup, place 10 g of the purified camphenilol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 0.1 g).

  • Dehydration and Rearrangement: Gently heat the mixture under vacuum. The this compound product will form and distill over. Collect the distillate in a cooled receiving flask.[1]

  • Purification: The collected distillate is crude this compound. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to obtain pure this compound.

Purity Evaluation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized this compound and the reference standard in hexane.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

  • Data Analysis: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative peak area percentages to determine the purity. The Kovats retention index can be used as an additional identification parameter.[2]

Purity Evaluation by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and the reference standard into separate NMR tubes. Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H-NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. Calculate the molar purity of the this compound sample relative to the internal standard.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Evaluation start Start: Camphene step1 Hydration (H₂SO₄, Acetone/H₂O) start->step1 intermediate Camphenilol step1->intermediate step2 Wagner-Meerwein Rearrangement (p-TSA, Heat) intermediate->step2 product Crude this compound step2->product purification_syn Purification (Distillation) product->purification_syn final_product Synthesized this compound purification_syn->final_product gcms GC-MS Analysis final_product->gcms qnmr qNMR Analysis final_product->qnmr ref_standard Reference Standard (Hypothetical, 99.5%) ref_standard->gcms ref_standard->qnmr comparison Purity Comparison gcms->comparison qnmr->comparison

Caption: Experimental workflow for this compound synthesis and purity evaluation.

signaling_pathway Camphene Camphene Carbocation1 Camphene Carbocation Camphene->Carbocation1 +H⁺ Camphenilol Camphenilol Carbocation1->Camphenilol +H₂O, -H⁺ Carbocation2 Camphenilol Carbocation Camphenilol->Carbocation2 +H⁺, -H₂O Rearrangement Wagner-Meerwein Rearrangement Carbocation2->Rearrangement Santene_Carbocation This compound Carbocation Rearrangement->Santene_Carbocation This compound This compound Santene_Carbocation->this compound -H⁺

Caption: Simplified reaction pathway for this compound synthesis.

References

Unveiling the Antimicrobial Potential of Terpene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial efficacy of various terpene derivatives, including santene-related compounds, reveals their significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of their performance against a range of microbial pathogens, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Recent studies have highlighted the potent antimicrobial properties of several terpene derivatives, offering promising alternatives to conventional antibiotics. This guide focuses on the comparative efficacy of derivatives from the this compound/sabinene (B1680474) and pinene families, alongside other relevant compounds, providing a clear overview of their activity spectrum and potential mechanisms of action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various terpene derivatives has been quantitatively assessed using standard microbiological assays. The data, summarized below, highlights the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition for key compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Sabinene Hydrate (B1144303) Derivatives

Sabinene hydrate (SH), a monoterpenoid, has demonstrated notable antimicrobial effects. Gram-positive bacteria, in particular, show greater susceptibility to SH compared to Gram-negative bacteria, yeasts, and fungi.[1][2]

MicroorganismTest MethodMIC (mg/mL)Zone of Inhibition (mm) at 100 mg/mL
Bacillus subtilisBroth Macro-dilution0.031233.5
Staphylococcus aureusBroth Macro-dilution0.062528.8
Escherichia coliBroth Macro-dilution0.125-
Pseudomonas aeruginosaBroth Macro-dilution> 1.0 (Resistant)No inhibition
Candida albicansBroth Macro-dilution0.125-
Candida kruseiBroth Macro-dilution0.25-
Candida parapsilosisBroth Macro-dilution0.75-
Aspergillus nigerBroth Macro-dilution> 1.0 (Resistant)-

Data sourced from studies on commercially available sabinene hydrate, composed mainly of the trans-isomer.[1]

α-Pinene Derivatives

The antimicrobial activity of α-pinene derivatives has been shown to be significantly enhanced through chemical modification, particularly with the introduction of a β-lactam ring.

CompoundMicroorganismZone of Inhibition (mm)
(+)-α-Pinene (1a)Staphylococcus aureusModest activity
β-lactam derivative (10a)Staphylococcus aureus51.1 ± 2.9
(+)-α-Pinene (1a)Candida albicansModest activity
β-lactam derivative (10a)Candida albicans31.9 ± 4.3
(-)-α-Pinene (1b)Staphylococcus aureusNo activity
β-lactam derivative (10b)Staphylococcus aureus32.0 ± 0.60
(-)-α-Pinene (1b)Micrococcus luteusNo activity
β-lactam derivative (10b)Micrococcus luteus73.2 ± 0.30

The increase in antimicrobial activity for the β-lactam derivative 10a ranged from nearly 3.5-fold against C. albicans to 43-fold against S. aureus when compared to the parent compound (+)-α-pinene.[3][4]

Experimental Protocols

The following methodologies are standard for assessing the antimicrobial properties of chemical compounds.

Broth Macro-dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Macrodilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound Prepare stock solution of test compound start->compound media Prepare sterile broth media start->media inoculum Prepare standardized microbial inoculum start->inoculum serial_dilution Perform serial dilutions of compound in broth compound->serial_dilution media->serial_dilution inoculate Inoculate tubes with microbial suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no growth observe->determine_mic

Broth macrodilution experimental workflow.

Agar (B569324) Disc Diffusion Test

This method is used to assess the susceptibility of microorganisms to antimicrobial agents based on the size of the inhibition zone.

Agar_Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start plate_prep Prepare sterile -agar plates start->plate_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep disc_prep Impregnate sterile discs with test compound start->disc_prep spread Spread inoculum evenly on agar surface plate_prep->spread inoculum_prep->spread place_disc Place impregnated disc on agar surface disc_prep->place_disc spread->place_disc incubate Incubate at optimal temperature place_disc->incubate measure_zone Measure diameter of the zone of inhibition incubate->measure_zone

Agar disc diffusion experimental workflow.

Potential Mechanisms of Action

While the precise mechanisms of action for many terpene derivatives are still under investigation, several studies suggest potential pathways. For instance, some xanthene derivatives are thought to induce the accumulation of reactive oxygen species in bacterial cells, leading to phototoxic effects and cell death.[5] Another proposed mechanism involves the interaction of these compounds with lipids in the bacterial outer membrane and binding to DNA, RNA, and replication-related proteins.[5] For ionophores like Monensin A, the antimicrobial activity is attributed to alterations in the cellular pH and the sodium-potassium balance, which disrupts critical cellular processes.[6]

Antimicrobial_Mechanisms cluster_compound Terpene Derivative cluster_cell Bacterial Cell cluster_outcome Outcome compound Antimicrobial Compound membrane Cell Membrane Disruption compound->membrane dna_rna DNA/RNA Binding & Replication Inhibition compound->dna_rna ros Reactive Oxygen Species (ROS) Production compound->ros ion_balance Disruption of Ion Balance (Na+/K+) compound->ion_balance cell_death Bacterial Cell Death membrane->cell_death dna_rna->cell_death ros->cell_death ion_balance->cell_death

Potential antimicrobial mechanisms of action.

Conclusion

The presented data underscores the significant antimicrobial potential of this compound-related and other terpene derivatives. The ability to enhance the antimicrobial efficacy of these compounds through chemical modification, as seen with α-pinene derivatives, opens up new avenues for the development of potent antimicrobial agents. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential in combating microbial infections.

References

Comparative spectroscopic analysis of santene and its precursors.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of santene and its key chemical precursors. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols and synthesis pathways.

This publication offers a comprehensive comparison of the spectroscopic characteristics of this compound and its precursors, including camphene (B42988), nopinone, α-pinene, and β-pinene. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing synthetic and analytical workflows, this guide serves as a valuable resource for the identification and analysis of these compounds in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for the identification and differentiation of these closely related bicyclic monoterpenes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundH-1H-2H-3H-4H-5H-6H-7H-8H-9H-10
This compound 2.89 (br s)--2.89 (br s)1.55 (m)1.07 (m), 1.65 (m)1.25 (m)1.59 (s)1.59 (s)-
Camphene 2.67 (br t)-4.72 (s), 4.49 (s)1.90 (m)1.40 (m)1.69 (m)1.22 (m), 1.05 (s)1.02 (s)--
Nopinone 2.55 (m)-2.65 (m)2.25 (m)2.05 (m)1.58 (d)0.88 (s)1.34 (s)--
α-Pinene [1]1.93 (m)5.19 (br s)-2.20 (m)2.07 (m)2.33 (m)1.16 (m)0.84 (s)1.26 (s)1.66 (s)
β-Pinene [2][3]2.04 (m)-4.10 (m), 5.08 (m)2.16 (m)1.75 (m)1.68 (m)1.60 (m)0.88 (s)1.11 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC-1C-2C-3C-4C-5C-6C-7C-8C-9C-10
This compound 50.8129.5129.545.329.923.137.014.114.1-
Camphene 49.3165.8106.542.526.930.139.829.429.8-
Nopinone 58.1215.841.226.326.340.822.921.3--
α-Pinene 47.1144.6116.031.531.340.838.026.320.823.0
β-Pinene [2]55.0153.4106.722.839.538.927.026.222.9-

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm⁻¹)

CompoundC=C StretchC-H Stretch (sp²)C-H Stretch (sp³)C=O Stretch
This compound ~1660~30402850-2960-
Camphene ~1650~30752870-2960-
Nopinone --2870-2960~1745
α-Pinene [4]~1658~30702820-2980-
β-Pinene ~1640~30702850-2960-

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
This compound 12293107, 79, 77, 67
Camphene [5]13693121, 107, 79, 67
Nopinone 13883123, 95, 69, 55
α-Pinene [4]13693121, 92, 91, 77
β-Pinene [6]13693121, 79, 69, 41

Synthesis Pathways

The following diagram illustrates the common synthetic routes from α-pinene and β-pinene to camphene and nopinone, which are precursors to this compound.

Synthesis_Pathways Synthesis Pathways to this compound Precursors cluster_alpha From α-Pinene cluster_beta From β-Pinene cluster_this compound This compound Synthesis alpha-Pinene alpha-Pinene Camphene Camphene alpha-Pinene->Camphene Isomerization (e.g., acid catalyst) This compound This compound Camphene->this compound Rearrangement beta-Pinene beta-Pinene Nopinone Nopinone beta-Pinene->Nopinone Oxidative Cleavage (e.g., Ozonolysis, KMnO4) Nopinone->this compound Multi-step synthesis Spectroscopic_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_Acquisition Acquire/Synthesize This compound & Precursors Purity_Check Purity Assessment (e.g., GC) Sample_Acquisition->Purity_Check NMR NMR Spectroscopy (¹H & ¹³C) Purity_Check->NMR IR FTIR Spectroscopy Purity_Check->IR MS GC-MS Analysis Purity_Check->MS Data_Processing Spectral Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparative_Analysis Comparative Analysis of Spectroscopic Data Data_Processing->Comparative_Analysis Structure_Elucidation Structure Confirmation Comparative_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

References

Author: BenchChem Technical Support Team. Date: December 2025

In-Silico Showdown: Terpenes Compete for Key Inflammatory Enzyme Binding Sites

A comparative analysis of the binding affinities of six common terpenes—α-pinene, β-pinene, menthol (B31143), camphor (B46023), limonene (B3431351), and linalool (B1675412)—reveals their potential to interact with crucial enzymes in the arachidonic acid (AA) metabolic pathway. This in-silico study provides a quantitative basis for understanding how these natural compounds might exert anti-inflammatory effects by docking to cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2).

Researchers are increasingly turning to computational methods to screen and analyze the vast chemical space of natural products for potential therapeutic applications. Terpenes, a diverse class of organic compounds produced by a variety of plants, have garnered significant interest for their potential anti-inflammatory properties.[1] This guide summarizes the findings of a blind rigid-body molecular docking study that compared the binding affinities of six terpenes against four key enzymes involved in inflammation.[1][2] The study utilized arachidonic acid (AA), the natural substrate for these enzymes, as a reference for comparison.[1]

Comparative Binding Affinities: A Quantitative Overview

The binding energy (ΔG) and the inhibition constant (Ki) are key indicators of the strength of the interaction between a ligand (in this case, a terpene) and a protein. Lower binding energy values suggest a more stable complex and higher affinity. Similarly, a lower inhibition constant indicates greater potential for inhibitory activity. The following tables summarize the in-silico docking results for the six terpenes and the reference ligand, arachidonic acid, against the four target enzymes.

Table 1: In-Silico Docking Results for Cyclooxygenase-1 (COX-1) [1]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Arachidonic Acid-7.53Not specified
Menthol-6.5615.50
Camphor-6.3223.37
β-Pinene-6.31Not specified
α-PineneNot specifiedNot specified
LimoneneNot specifiedNot specified
LinaloolNot specifiedNot specified

Data for α-pinene, limonene, and linalool against COX-1 were not explicitly provided in the summarized text.

Among the analyzed terpenes, menthol demonstrated the lowest binding energy for COX-1, suggesting the highest affinity for this enzyme, followed closely by camphor and β-pinene.[1]

Table 2: In-Silico Docking Results for Cyclooxygenase-2 (COX-2) [1]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Arachidonic Acid-7.076.55
Camphor-6.4817.84
Menthol-6.4219.80
α-PineneNot specifiedNot specified
β-PineneNot specifiedNot specified
LimoneneNot specifiedNot specified
LinaloolNot specifiedNot specified

Data for α-pinene, β-pinene, limonene, and linalool against COX-2 were not explicitly provided in the summarized text.

For COX-2, camphor exhibited the most favorable binding energy and the lowest inhibition constant among the terpenes, with menthol also showing strong binding potential.[1]

Table 3: In-Silico Docking Results for 5-Lipoxygenase (5-LOX) [1]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Limonene-5.57Not specified
Menthol-5.45Not specified
Arachidonic Acid-5.45Not specified
α-PineneNot specifiedNot specified
β-PineneNot specifiedNot specified
CamphorNot specifiedNot specified
LinaloolNot specifiedNot specified

Ki values and data for α-pinene, β-pinene, camphor, and linalool against 5-LOX were not explicitly provided in the summarized text.

Limonene and menthol displayed the lowest binding energies for 5-LOX, indicating stable interactions with this enzyme.[1]

Table 4: In-Silico Docking Results for Phospholipase A2 (PLA2) [1]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Limonene-6.58Not specified
Menthol-6.57Not specified
Arachidonic Acid-6.23Not specified
β-Pinene-5.28Not specified
α-PineneNot specifiedNot specified
CamphorNot specifiedNot specified
LinaloolNot specifiedNot specified

Ki values and data for α-pinene, camphor, and linalool against PLA2 were not explicitly provided in the summarized text.

In the case of PLA2, limonene and menthol again showed the most favorable binding energies, even stronger than the natural substrate, arachidonic acid.[1]

Experimental Protocols

The in-silico analysis of terpene interactions with inflammatory enzymes was conducted using a blind rigid-body molecular docking approach.[1][2] This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

1. Preparation of Protein and Ligand Structures:

  • The three-dimensional structures of the target enzymes (COX-1, COX-2, 5-LOX, and PLA2) were obtained from the Protein Data Bank (PDB).[3]

  • Non-essential molecules, such as water and co-crystallized ligands, were removed from the protein structures.[3]

  • Hydrogen atoms were added, and appropriate protonation states were assigned to the protein structures based on physiological pH.[3]

  • The 3D structures of the six terpenes (α-pinene, β-pinene, menthol, camphor, limonene, and linalool) and arachidonic acid were prepared and optimized.[3]

2. Molecular Docking Simulations:

  • Blind rigid-body molecular docking was performed using AutoDock 4.2.[1][2] In this "blind" approach, the entire surface of the target protein is searched for potential binding sites.[3]

  • The Lamarckian Genetic Algorithm was employed for the conformational search, with 100 independent runs for each ligand-enzyme pair.[1][2]

  • The docked conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å to group similar binding poses.[1]

3. Analysis of Docking Results:

  • The optimal binding poses were selected based on their binding energy (ΔG).[1]

  • Inhibition constants (Ki) were also calculated to estimate the potential inhibitory activity of the terpenes.[1]

  • The interactions between the ligands and the amino acid residues of the enzymes were analyzed to understand the nature of the binding.[1]

Visualizing the Workflow and Pathway

To better understand the computational workflow and the biological context, the following diagrams are provided.

experimental_workflow Computational Docking Workflow cluster_prep Structure Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis pdb Retrieve Protein Structures (PDB) autodock AutoDock 4.2 (Blind Docking) pdb->autodock ligands Prepare Ligand Structures (Terpenes & AA) ligands->autodock lga Lamarckian Genetic Algorithm (100 runs) autodock->lga binding_energy Calculate Binding Energy (ΔG) lga->binding_energy ki_value Calculate Inhibition Constant (Ki) binding_energy->ki_value interaction Analyze Ligand-Residue Interactions ki_value->interaction

Caption: A flowchart illustrating the key steps in the in-silico molecular docking study.

signaling_pathway Arachidonic Acid Metabolic Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pla2->aa hydrolysis prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (Inflammation) lox->leukotrienes terpenes Terpenes (Potential Inhibitors) terpenes->pla2 terpenes->cox terpenes->lox

Caption: The central role of COX, LOX, and PLA2 enzymes in the arachidonic acid pathway.

References

A Comparative Guide to the Reactivity of Santene and Other Bicyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of selected bicyclic alkenes, focusing on reactions central to synthetic organic chemistry. While direct experimental data for santene is limited in publicly accessible literature, its reactivity is projected based on its structure as a tetrasubstituted derivative of the well-studied norbornene framework. This analysis compares the known reactivity of norbornene, camphene (B42988), and α-pinene in hydrogenation, epoxidation, and acid-catalyzed hydration reactions, offering a predictive framework for understanding this compound's behavior.

Introduction to Bicyclic Alkenes

Bicyclic alkenes are a class of unsaturated hydrocarbons characterized by two fused ring structures, which often impart significant ring strain. This inherent strain, particularly in bridged systems like the bicyclo[2.2.1]heptane (norbornane) skeleton, is a driving force for their reactivity, as reactions that saturate the double bond release this strain.

  • This compound (2,3-Dimethylbicyclo[2.2.1]hept-2-ene): A less common bicyclic monoterpene. Its key feature is a tetrasubstituted double bond within the strained norbornene framework. This high degree of substitution is expected to sterically hinder the approach of reagents, significantly influencing its reactivity compared to less substituted analogs.

  • Norbornene (Bicyclo[2.2.1]hept-2-ene): The parent compound for this compound, norbornene is known for its high reactivity due to substantial ring strain. Its unsubstituted double bond is relatively accessible from the less hindered exo face.

  • Camphene: An exocyclic bicyclic alkene, camphene features a less sterically hindered double bond compared to the endocyclic, substituted double bonds of this compound and α-pinene. It is known to undergo rearrangement reactions under acidic conditions.

  • α-Pinene: A major component of turpentine, α-pinene has a trisubstituted double bond within a bicyclo[3.1.1]heptane system. The bridge and the gem-dimethyl group create distinct steric environments on either side of the double bond.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst, resulting in a saturated alkane. This reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. The reactivity of bicyclic alkenes in hydrogenation is highly sensitive to steric hindrance around the double bond, which dictates the face to which the catalyst and hydrogen adsorb.

Comparative Data for Hydrogenation
CompoundCatalystTemperature (°C)PressureConversion (%)Selectivity (%)ProductReference
This compound ---Predicted Lower-2,3-Dimethylnorbornane-
Norbornene Ni-bis(NHSi)2550 bar H₂100>99Norbornane (B1196662)[1]
α-Pinene Pt NPs1003 MPa H₂99.493.9cis-Pinane (B1246623)[2]
α-Pinene Ru-NiO/Hβ801.0 MPa H₂10098cis-Pinane[3]
Camphene ---Data Not Available-Isocamphane-

Predicted Reactivity of this compound: Due to the tetrasubstituted nature of its double bond, this compound is expected to have the lowest reactivity towards catalytic hydrogenation among the compared alkenes. The significant steric shielding by the two methyl groups would hinder the adsorption of the alkene onto the catalyst surface, likely requiring more forcing conditions (higher temperature, pressure, or catalyst loading) to achieve high conversion.

Experimental Protocols

Hydrogenation of Norbornene

  • Procedure: In a typical experiment, a nickel bis(N-heterocyclic silylene) complex (1 mol%) is used as a precatalyst. The hydrogenation is carried out at 25°C under a hydrogen pressure of 50 bar. Full conversion to norbornane is achieved within 14 hours.[1]

Hydrogenation of α-Pinene

  • Reagents: α-Pinene (10.0 mmol), Platinum nanoparticle (Pt NP) aqueous solution (0.01 mmol Pt), H₂ gas.

  • Procedure: To the Pt NP aqueous solution in a stainless steel autoclave, α-pinene is added (substrate/catalyst ratio = 100). The autoclave is sealed, purged with H₂, and then pressurized to 3 MPa with H₂. The reaction mixture is heated to 100°C and stirred for 1.5 hours. After cooling and venting, the product is extracted. This procedure yields a 99.44% conversion of α-pinene with 93.91% selectivity for cis-pinane.[2]

Diagram: General Mechanism of Catalytic Hydrogenation

Hydrogenation_Mechanism cluster_surface Catalyst Surface H2 H₂ Cat_H2 H₂ adsorbs and dissociates Alkene Alkene Cat_Alkene Alkene adsorbs H_add1 First H atom adds Cat_H2->H_add1 H-H bond cleavage Cat_Alkene->H_add1 π-complexation H_add2 Second H atom adds H_add1->H_add2 Forms C-H bond Alkane Alkane desorbs H_add2->Alkane Forms second C-H bond Product Alkane Alkane->Product Reactants H₂ + Alkene Reactants->H2 Reactants->Alkene

Caption: Workflow for heterogeneous catalytic hydrogenation on a metal surface.

Epoxidation

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (oxirane), a three-membered ring containing an oxygen atom. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and systems utilizing hydrogen peroxide (H₂O₂) with a catalyst. The reaction rate is influenced by the electron density of the double bond (more electron-rich alkenes react faster) and steric hindrance.

Comparative Data for Epoxidation
CompoundReagentSolventTemp.TimeYield (%)Reference
This compound ----Predicted Low-
Norbornene DMDOCH₂Cl₂0°C5 h85[4]
Norbornene H₂O₂ / RuCl₃tert-Amyl alcoholRT14 h>99[4][5]
Camphene H₂O₂ / MTO, pyrazoleCH₂Cl₂RT3 h97[6]
α-Pinene Peracetic acid, Na₂CO₃CHCl₃0-10°C2 h>95[7]
α-Pinene H₂O₂ / Tungsten catalystNone50°C20 min~100 (selectivity)[8][9]

Predicted Reactivity of this compound: this compound's tetrasubstituted, electron-rich double bond would be electronically favorable for electrophilic attack by an epoxidizing agent. However, the severe steric hindrance from the two methyl groups and the bicyclic frame would likely make it the least reactive of the group, requiring highly reactive reagents or long reaction times.

Experimental Protocols

Epoxidation of Norbornene with DMDO

  • Reagents: Norbornene (2.0 mL), dimethyldioxirane (B1199080) (DMDO) solution (0.075 M in acetone (B3395972), 80 mL), Dichloromethane (CH₂Cl₂).

  • Procedure: To a cooled (0°C) solution of norbornene in 20 mL of CH₂Cl₂ under an argon atmosphere, the DMDO solution is added slowly. The mixture is stirred at 0°C for 5 hours. The solvents are then evaporated under reduced pressure, and the residue is purified by flash chromatography to afford the epoxide in 85% yield.[4]

Epoxidation of Camphene with MTO/H₂O₂

  • Reagents: Camphene, methyltrioxorhenium(VII) (MTO), pyrazole, hydrogen peroxide (H₂O₂), Dichloromethane (CH₂Cl₂).

  • Procedure: The reaction is performed using a molar ratio of camphene:MTO:pyrazole:H₂O₂ of 100:0.5:10:110 in dichloromethane. The reaction is stirred at room temperature for 3 hours. This method achieves 99% conversion with 97% yield and 98% selectivity toward camphene oxide.[6]

Epoxidation of α-Pinene with Peracetic Acid

  • Reagents: α-Pinene, Peracetic acid (2.0 mol/L), Anhydrous sodium carbonate (Na₂CO₃), Chloroform (CHCl₃).

  • Procedure: The reaction is conducted at 0-10°C. The molar ratio of α-pinene to peracetic acid is 1:1.1, and the molar ratio of α-pinene to Na₂CO₃ is 1:1.2. Chloroform is used as the solvent with a volume ratio of α-pinene to CHCl₃ of 1:1.7. The reaction time is 2.0 hours. Under these conditions, the conversion of α-pinene is over 99%, with a selectivity for 2,3-epoxypinane greater than 95%.[7]

Diagram: General Mechanism of Peroxy Acid Epoxidation

Caption: Concerted mechanism for the epoxidation of an alkene by a peroxy acid.

Acid-Catalyzed Hydration

Acid-catalyzed hydration involves the addition of water across the double bond of an alkene in the presence of an acid catalyst (e.g., H₂SO₄) to form an alcohol. The reaction proceeds via a carbocation intermediate, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For strained bicyclic systems, this mechanism can be complicated by skeletal rearrangements (Wagner-Meerwein rearrangements) to form more stable carbocations.

Comparative Data for Acid-Catalyzed Hydration
CompoundCatalystSolventTemp. (°C)Conversion (%)Selectivity (%)Major ProductReference
This compound Acid--Rearrangement Likely-Rearranged Alcohols-
Norbornene H₂SO₄Water---Norborneol-
Camphene PW-SBA-15-SO₃HAcetone/Water509990Isoborneol[10][11]
α-Pinene Amberlyst-152-Propanol70--α-Terpineol (36% yield)[12]
α-Pinene Boric/Mandelic AcidNone6096.155.5Terpineol[13][14][15]

Predicted Reactivity of this compound: The acid-catalyzed hydration of this compound would begin with the protonation of the double bond. This would form a tertiary carbocation on the norbornane skeleton. Given the high strain and propensity for rearrangement in this system, a Wagner-Meerwein shift is highly probable, leading to a mixture of rearranged alcohol products rather than the simple addition product. The initial reaction rate might be slow due to steric hindrance to protonation.

Experimental Protocols

Hydration of Camphene

  • Reagents: Camphene (7.5 mmol), PW4-SBA-15-SO₃H catalyst (0.482 g), Aqueous acetone (1:1 V/V, 114 mL), Nonane (internal standard).

  • Procedure: The reaction is carried out in a jacketed batch reactor at 50°C. The catalyst is loaded into the aqueous acetone solvent. The reaction is initiated by the addition of camphene. Samples are withdrawn periodically and analyzed by GC. This method achieves 99% conversion of camphene with 90% selectivity to isoborneol.[10][11]

Hydration of α-Pinene

  • Reagents: α-Pinene, Amberlyst-15 resin catalyst, 2-Propanol, Water.

  • Procedure: The reaction is performed in a batch reactor at 70°C for 4 hours. The mass ratio of α-pinene:water:2-propanol is 1:0.5:2, with a catalyst loading of 15% w/w relative to the alkene. The primary product is α-terpineol, obtained in a 36% yield.[12]

Diagram: Logical Flow of Acid-Catalyzed Hydration & Rearrangement

Hydration_Pathway Alkene Bicyclic Alkene Protonation Protonation (H⁺) Alkene->Protonation Carbocation1 Initial Carbocation Protonation->Carbocation1 Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Often favorable for bicyclo[2.2.1] systems Hydration1 Attack by H₂O Carbocation1->Hydration1 Carbocation2 Rearranged Carbocation (More Stable) Rearrangement->Carbocation2 Hydration2 Attack by H₂O Carbocation2->Hydration2 Deprotonation1 Deprotonation (-H⁺) Hydration1->Deprotonation1 Deprotonation2 Deprotonation (-H⁺) Hydration2->Deprotonation2 Product1 Direct Addition Product (Minor) Deprotonation1->Product1 Product2 Rearranged Product (Major) Deprotonation2->Product2

Caption: Potential pathways in acid-catalyzed hydration of strained bicyclic alkenes.

Summary

The reactivity of bicyclic alkenes is a complex interplay of ring strain, which enhances reactivity, and steric hindrance, which impedes it.

  • This compound is predicted to be the least reactive among the compared alkenes in addition reactions due to the severe steric hindrance of its tetrasubstituted double bond. Under acidic conditions, it is highly susceptible to skeletal rearrangements.

  • Norbornene , with its strained and accessible double bond, is generally the most reactive toward additions that do not involve carbocation rearrangements.

  • Camphene's exocyclic and less substituted double bond makes it quite reactive, but it is also prone to Wagner-Meerwein rearrangements under acidic conditions, leading to products like isoborneol.

  • α-Pinene shows intermediate reactivity. Its trisubstituted nature makes it more reactive than this compound but often less so than norbornene. The steric environment around its double bond allows for high stereoselectivity in many reactions, such as the preferential formation of cis-pinane upon hydrogenation.

References

Safety Operating Guide

Proper Disposal of Santene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Santene

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 529-16-8
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
Appearance Not specified, but likely a liquid
Flash Point 82.00 °F (27.78 °C) (TCC)[7]
Boiling Point 140-141 °C
Solubility Insoluble in water

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

SanteneDisposalWorkflow This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Identify this compound Waste B Segregate from other chemical waste A->B C Select appropriate waste container (leak-proof, compatible material) B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated, well-ventilated, and secure area D->E F Arrange for disposal by a licensed hazardous waste contractor E->F SanteneSpillResponse This compound Spill Response Protocol cluster_1 This compound Spill Response Protocol Spill This compound Spill Occurs Evacuate Evacuate non-essential personnel and ensure ventilation Spill->Evacuate PPE Don appropriate PPE Evacuate->PPE Assess Assess spill size PPE->Assess SmallSpill Contain and absorb with inert material Assess->SmallSpill Small LargeSpill Contact EHS/Emergency Response Assess->LargeSpill Large Collect Collect waste in a labeled hazardous waste container SmallSpill->Collect Report Report the incident LargeSpill->Report Decontaminate Decontaminate spill area Collect->Decontaminate Decontaminate->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.